5-(4-Nitrophenyl)-2H-pyrazol-3-ylamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
5-(4-nitrophenyl)-1H-pyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2/c10-9-5-8(11-12-9)6-1-3-7(4-2-6)13(14)15/h1-5H,(H3,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTUMMZUJYKIHOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NN2)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70999856 | |
| Record name | 5-(4-Nitrophenyl)-1,2-dihydro-3H-pyrazol-3-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70999856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78583-83-2 | |
| Record name | 5-(4-Nitrophenyl)-1,2-dihydro-3H-pyrazol-3-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70999856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 78583-83-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
crystal structure analysis of 5-(4-nitrophenyl)-2H-pyrazol-3-ylamine
An In-Depth Technical Guide to the Crystal Structure Analysis of 5-(4-nitrophenyl)-2H-pyrazol-3-ylamine
Foreword: The Structural Chemist's Perspective
To a drug development professional, a molecule is a key to a biological lock. To a synthetic chemist, it is a target to be constructed. To a structural chemist, however, a molecule is a piece of architecture. We seek to understand not just its two-dimensional blueprint but its three-dimensional reality—the precise lengths of its bonds, the angles that define its shape, and the subtle intermolecular forces that govern how it arranges itself in the solid state. This guide is an exploration of that architecture. We will dissect this compound, a molecule of significant interest, not merely as a formula but as a crystalline entity. By understanding its structure, we unlock a deeper understanding of its potential function.
Section 1: The Pyrazole Scaffold in Modern Drug Discovery
The five-membered pyrazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its metabolic stability and versatile biological activities.[1][2] Its presence in blockbuster drugs such as the anti-inflammatory agent Celecoxib (Celebrex®) and the phosphodiesterase-5 inhibitor Sildenafil (Viagra®) underscores its therapeutic importance.[1] Pyrazole derivatives have demonstrated a vast range of pharmacological effects, including anticancer, antimicrobial, analgesic, and antidepressant properties.[2][3][4]
The specific molecule of interest, this compound (CAS 78583-83-2)[5][6], combines several key features that make it a compelling subject for structural analysis:
-
The Pyrazole Core: Provides a rigid framework with defined hydrogen bond donor (N-H) and acceptor (N) sites.
-
The 3-amino Group: Acts as a potent hydrogen bond donor, crucial for interacting with biological targets like enzyme active sites.
-
The 5-(4-nitrophenyl) Group: The aromatic ring introduces the potential for π-π stacking interactions, while the nitro group is a strong hydrogen bond acceptor and can influence the electronic properties of the entire molecule.[7]
A thorough understanding of this molecule's three-dimensional structure is paramount for predicting its behavior, from its physical properties like solubility to its potential binding modes with protein targets.
Section 2: From Synthesis to Single Crystal: A Practical Workflow
The journey to structural elucidation begins with the synthesis of the pure compound and the subsequent growth of high-quality single crystals. This process is both a science and an art, demanding precision and patience.
Experimental Protocol: Synthesis of this compound
The synthesis of aminopyrazoles is well-established, typically proceeding through the cyclocondensation of a β-ketonitrile with hydrazine.[4][8]
Objective: To synthesize the title compound with high purity suitable for crystallization.
Materials:
-
3-(4-nitrophenyl)-3-oxopropanenitrile
-
Hydrazine hydrate (NH₂NH₂·H₂O)
-
Ethanol (EtOH)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-(4-nitrophenyl)-3-oxopropanenitrile (1 equivalent) in absolute ethanol.
-
Reagent Addition: To the stirred solution, add hydrazine hydrate (1.5 equivalents) dropwise at room temperature. The addition of a slight excess of hydrazine ensures complete consumption of the starting material.
-
Reaction: Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. The product often precipitates from the solution. If not, the solvent volume can be reduced under reduced pressure to induce precipitation.
-
Purification: Collect the crude product by vacuum filtration and wash with cold ethanol to remove any unreacted hydrazine. The resulting solid can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield the pure this compound.
Experimental Protocol: Growing X-ray Quality Crystals
The quality of the final crystal structure is entirely dependent on the quality of the single crystal used for data collection. The slow evaporation technique is a reliable method for organic compounds.[9]
Objective: To grow a single crystal of sufficient size (>0.1 mm in all dimensions) and quality (minimal defects).
Procedure:
-
Solvent Selection: Identify a solvent in which the compound is moderately soluble. A solvent of high volatility (e.g., dichloromethane, ethyl acetate) is often a good choice. The goal is slow, controlled saturation.
-
Solution Preparation: Prepare a nearly saturated solution of the purified compound in the chosen solvent. Ensure the solution is free of any particulate matter by filtering it through a syringe filter or a small cotton plug into a clean, small vial.
-
Evaporation Control: Cover the vial with a cap or parafilm, and pierce it with one or two small holes using a needle. This restricts the rate of solvent evaporation.
-
Incubation: Place the vial in a location free from vibrations and temperature fluctuations. Allow the solvent to evaporate slowly over several days to weeks.
-
Harvesting: Once suitable crystals have formed, carefully harvest them using a nylon loop or a fine spatula.
References
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 4. mdpi.com [mdpi.com]
- 5. m.molbase.com [m.molbase.com]
- 6. 78583-83-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. chemimpex.com [chemimpex.com]
- 8. 5-O-TOLYL-2H-PYRAZOL-3-YLAMINE synthesis - chemicalbook [chemicalbook.com]
- 9. How To [chem.rochester.edu]
Spectroscopic Characterization of 5-(4-nitrophenyl)-2H-pyrazol-3-ylamine: A Technical Guide for Researchers
Introduction
5-(4-nitrophenyl)-2H-pyrazol-3-ylamine is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a derivative of aminopyrazole, it serves as a versatile scaffold for the synthesis of novel compounds with potential therapeutic activities. The unique arrangement of a pyrazole ring, an amino group, and a nitrophenyl moiety imparts specific electronic and structural properties that are crucial for its application in drug design and as a building block in organic synthesis.
Accurate structural elucidation and characterization are paramount for any further development of this compound. This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, and IR spectroscopy. The predicted data and interpretations are grounded in fundamental spectroscopic principles and comparative analysis with structurally related compounds. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis and application of pyrazole derivatives.
Molecular Structure and Tautomerism
The structure of this compound presents the possibility of tautomerism, a common feature in pyrazole chemistry. The proton on the pyrazole nitrogen can reside on either of the two nitrogen atoms, leading to two principal tautomers. This equilibrium can influence the observed spectroscopic data, particularly in NMR, where the rate of exchange between tautomers can lead to averaged signals or broad peaks.[1]
Predicted Spectroscopic Data
The following sections detail the anticipated ¹H NMR, ¹³C NMR, and IR spectral data for this compound. These predictions are based on established chemical shift and absorption frequency ranges for the constituent functional groups.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to provide key information about the proton environment in the molecule. The chemical shifts are influenced by the electronic effects of the amino and nitrophenyl groups.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Justification |
| Pyrazole-H4 | 6.0 - 6.5 | Singlet (s) | N/A | The proton at the C4 position of the pyrazole ring is expected to appear as a singlet in this region, influenced by the adjacent amino and nitrophenyl substituents. |
| Amino (-NH₂) | 5.0 - 6.0 | Broad Singlet (br s) | N/A | The protons of the primary amine will likely appear as a broad singlet due to quadrupole broadening from the nitrogen and potential hydrogen exchange. The chemical shift is solvent-dependent.[2] |
| Nitrophenyl-H (ortho to -NO₂) | 8.2 - 8.4 | Doublet (d) | ~8-9 | These aromatic protons are strongly deshielded by the electron-withdrawing nitro group, causing them to resonate at a high chemical shift. They will appear as a doublet due to coupling with the adjacent meta protons.[3][4] |
| Nitrophenyl-H (meta to -NO₂) | 7.8 - 8.0 | Doublet (d) | ~8-9 | These protons are less deshielded than the ortho protons and will appear at a slightly lower chemical shift, also as a doublet from coupling to the ortho protons. |
| Pyrazole-NH | 11.0 - 13.0 | Broad Singlet (br s) | N/A | The N-H proton of the pyrazole ring is acidic and its signal is often broad and can be highly variable depending on the solvent, concentration, and temperature.[5] |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will reveal the carbon framework of the molecule. The chemical shifts are indicative of the hybridization and electronic environment of each carbon atom.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification |
| Pyrazole-C3 | 155 - 160 | The carbon bearing the amino group (C3) is expected to be significantly deshielded and appear at a high chemical shift. |
| Pyrazole-C5 | 140 - 145 | The carbon attached to the nitrophenyl ring (C5) will also be in the aromatic region, with its chemical shift influenced by the substituent. |
| Pyrazole-C4 | 95 - 105 | The C4 carbon of the pyrazole ring is anticipated to be the most shielded of the ring carbons, appearing at a lower chemical shift. |
| Nitrophenyl-C (ipso to pyrazole) | 130 - 135 | The carbon of the nitrophenyl ring directly attached to the pyrazole. |
| Nitrophenyl-C (ortho to -NO₂) | 124 - 128 | These carbons are influenced by the nitro group's electron-withdrawing nature. |
| Nitrophenyl-C (meta to -NO₂) | 129 - 132 | These carbons are also affected by the nitro group. |
| Nitrophenyl-C (para to pyrazole) | 147 - 152 | The carbon bearing the nitro group will be the most deshielded of the phenyl ring carbons. |
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule through their characteristic vibrational frequencies.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type | Intensity | Justification |
| Amino (-NH₂) | 3400 - 3200 | N-H Stretch | Medium | Primary amines typically show two bands in this region corresponding to symmetric and asymmetric stretching.[6] |
| Amino (-NH₂) | 1650 - 1580 | N-H Bend (Scissoring) | Medium | This bending vibration is characteristic of primary amines.[6] |
| Pyrazole-NH | 3200 - 3000 | N-H Stretch | Broad, Medium | The N-H stretch of the pyrazole ring often appears as a broad band. |
| Aromatic C-H | 3100 - 3000 | C-H Stretch | Medium to Weak | Characteristic stretching vibrations for protons on the aromatic rings.[7] |
| Nitro (-NO₂) | 1550 - 1475 | Asymmetric N-O Stretch | Strong | The nitro group exhibits two very strong and characteristic stretching bands.[8][9][10] |
| Nitro (-NO₂) | 1360 - 1290 | Symmetric N-O Stretch | Strong | The second strong absorption band for the nitro group.[8][9][10] |
| C=N and C=C | 1600 - 1450 | Ring Stretching | Medium to Strong | Stretching vibrations of the pyrazole and phenyl rings. |
Experimental Protocols
To obtain high-quality spectroscopic data, the following experimental protocols are recommended.
NMR Spectroscopy
Sample Preparation:
-
Weigh 5-10 mg of this compound for ¹H NMR, and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial. DMSO-d₆ is often preferred for compounds with exchangeable protons like -NH and -NH₂ as it can slow down the exchange rate.
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition (400 MHz Spectrometer):
-
¹H NMR:
-
Observe frequency: 400 MHz
-
Pulse sequence: Standard single pulse
-
Spectral width: -2 to 16 ppm
-
Acquisition time: ~4 seconds
-
Relaxation delay: 2 seconds
-
Number of scans: 16-64
-
-
¹³C NMR:
-
Observe frequency: 100 MHz
-
Pulse sequence: Proton-decoupled single pulse
-
Spectral width: 0 to 220 ppm
-
Acquisition time: ~1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024-4096
-
IR Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
The data is usually presented in the range of 4000-400 cm⁻¹.
Visualization of Methodologies
Molecular Structure
Caption: Molecular structure of this compound.
Spectroscopic Analysis Workflow
Caption: General workflow for spectroscopic analysis.
Conclusion
This technical guide provides a comprehensive overview of the expected ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound. By understanding the predicted spectral features and the underlying principles, researchers can confidently identify and characterize this compound. The detailed experimental protocols offer a standardized approach to data acquisition, ensuring reproducibility and accuracy. This foundational knowledge is crucial for the effective utilization of this compound in further research and development endeavors.
References
- 1. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proton NMR Table [www2.chemistry.msu.edu]
- 3. researchgate.net [researchgate.net]
- 4. spectrabase.com [spectrabase.com]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
mass spectrometry fragmentation pattern of 5-(4-nitrophenyl)-2H-pyrazol-3-ylamine
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 5-(4-nitrophenyl)-2H-pyrazol-3-ylamine
Abstract
This technical guide provides a detailed analysis of the electron ionization (EI) . As a molecule incorporating three distinct chemical moieties—a nitrophenyl group, a pyrazole core, and an amino substituent—its fragmentation behavior is governed by a series of predictable yet complex pathways. This document is intended for researchers, analytical chemists, and drug development professionals who rely on mass spectrometry for the structural elucidation and characterization of complex heterocyclic compounds. We will explore the primary fragmentation mechanisms, propose structures for key fragment ions, and provide a visual pathway map to serve as a reference for identifying this compound and its analogues in various analytical applications.
Introduction
This compound (Molecular Formula: C₉H₈N₄O₂, Molecular Weight: 204.19 g/mol ) is a heterocyclic compound of significant interest in medicinal and materials chemistry. It serves as a crucial building block in the synthesis of various pharmaceutical agents, particularly in the development of novel cancer and anti-inflammatory therapies.[1][2] Given its role as a key intermediate, unambiguous structural confirmation is paramount for quality control and regulatory compliance.
Electron Ionization Mass Spectrometry (EI-MS) is a powerful analytical technique for the structural elucidation of organic molecules.[3] By bombarding a molecule with high-energy electrons, a reproducible and characteristic fragmentation pattern is generated, which acts as a molecular "fingerprint." This guide will deconstruct the EI mass spectrum of this compound, explaining the causal factors behind the observed fragmentation pathways, grounded in the established principles of mass spectrometry for nitroaromatic and heterocyclic systems.
Experimental Methodology
To ensure the generation of a reliable and reproducible mass spectrum, the following protocol outlines a standard method for the analysis of this compound using a Gas Chromatography-Mass Spectrometry (GC-MS) system, a common setup for volatile and semi-volatile compound analysis.
Step-by-Step Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound standard.
-
Dissolve the sample in 1 mL of a high-purity solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution.
-
Perform a serial dilution to a final concentration of approximately 10-20 µg/mL for injection.
-
-
Instrumentation:
-
System: A standard benchtop GC-MS system equipped with an electron ionization source and a quadrupole mass analyzer.
-
GC Column: A non-polar or mid-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
-
GC Parameters:
-
Injection Volume: 1 µL.
-
Injector Temperature: 280 °C.
-
Injection Mode: Splitless (to maximize sensitivity).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute.
-
Ramp: Increase at 20 °C/min to 300 °C.
-
Final hold: Hold at 300 °C for 5 minutes.
-
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV. This is a standard energy that provides extensive and reproducible fragmentation.[4]
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-350.
-
Solvent Delay: 3-4 minutes (to prevent filament damage from the solvent peak).
-
Analysis of the Mass Spectrum and Proposed Fragmentation Pathways
The fragmentation of this compound is primarily driven by the presence of the high-energy nitroaromatic system and the inherent ring strain of the pyrazole nucleus.
The Molecular Ion (M•+)
Upon electron ionization, the molecule loses an electron to form the molecular ion (M•+) at m/z 204 . The presence of multiple aromatic and heterocyclic rings provides significant stability, typically resulting in a clearly observable molecular ion peak.
Primary Fragmentation: The Influence of the Nitro Group
The nitro group is a powerful functional group that directs the initial fragmentation events in nitroaromatic compounds.[3][5] Two characteristic neutral losses are expected:
-
Loss of a Nitro Radical (•NO₂): A common and energetically favorable pathway is the cleavage of the C-N bond to release a nitro radical (•NO₂, 46 u).[6][7] This leads to the formation of a highly significant fragment ion at m/z 158 . This ion represents the 5-phenyl-2H-pyrazol-3-ylamine cation.
-
C₉H₈N₄O₂•+ (m/z 204) → [C₉H₈N₂]•+ (m/z 158) + •NO₂
-
-
Loss of a Nitric Oxide Radical (•NO): A rearrangement can occur where an oxygen atom from the nitro group is transferred to the aromatic ring, followed by the loss of a nitric oxide radical (•NO, 30 u).[6][8] This pathway results in an ion at m/z 174 .
-
C₉H₈N₄O₂•+ (m/z 204) → [C₉H₈N₃O]•+ (m/z 174) + •NO
-
Fragmentation of the Pyrazole Ring
The pyrazole ring itself is susceptible to cleavage, often through the expulsion of stable neutral molecules like hydrogen cyanide (HCN).[5][9] This fragmentation can occur from the molecular ion or, more commonly, from the primary fragment ions.
-
Fragmentation of the m/z 158 Ion: The [M - NO₂]⁺ ion at m/z 158 is a key intermediate. Its subsequent fragmentation involves the breakdown of the aminopyrazole structure. A likely pathway is the loss of HCN (27 u) from the pyrazole ring, leading to a fragment ion at m/z 131 .
-
[C₉H₈N₂]•+ (m/z 158) → [C₈H₇N]•+ (m/z 131) + HCN
-
Further Fragmentation Pathways
The fragmentation cascade continues, leading to smaller, stable ions.
-
Formation of the Phenyl Cation: The ion at m/z 131 can further fragment. A prominent pathway for phenyl-substituted heterocycles is the formation of the phenyl cation or related C₆H₅⁺/C₆H₄⁺ species. The phenyl cation itself appears at m/z 77 .
-
Cleavage of the Phenyl-Pyrazole Bond: Direct cleavage of the bond connecting the two rings can occur, although this is often less favored than the initial nitro group losses. This would lead to the formation of a nitrophenyl cation at m/z 122 and an aminopyrazole radical.
Summary of Key Fragment Ions
The table below summarizes the most probable and structurally significant ions observed in the EI mass spectrum of this compound.
| m/z | Proposed Neutral Loss | Proposed Ionic Structure | Relative Intensity (Predicted) |
| 204 | - | [C₉H₈N₄O₂]•⁺ (Molecular Ion) | Moderate to High |
| 174 | •NO | [C₉H₈N₃O]•⁺ | Moderate |
| 158 | •NO₂ | [5-phenyl-2H-pyrazol-3-ylamine]⁺ | High / Base Peak |
| 131 | •NO₂, HCN | [C₈H₇N]•⁺ | Moderate |
| 122 | C₃H₃N₃ | [C₆H₄NO₂]⁺ (Nitrophenyl cation) | Low to Moderate |
| 104 | •NO₂, C₂H₂N | [C₇H₆]•⁺ | Moderate |
| 77 | •NO₂, C₂H₃N₂ | [C₆H₅]⁺ (Phenyl cation) | Moderate |
Visualizing the Fragmentation Pathway
The following diagram illustrates the primary fragmentation pathways originating from the molecular ion. The proposed routes are based on the established fragmentation behavior of the constituent functional groups.
Caption: Proposed EI fragmentation pathway for this compound.
Conclusion
The electron ionization mass spectrum of this compound is characterized by a distinct and logical fragmentation pattern. The fragmentation is initiated by the facile loss of the nitro group, either as •NO₂ to form the base peak at m/z 158, or as •NO to form an ion at m/z 174. Subsequent fragmentation of the dominant m/z 158 ion proceeds via the breakdown of the pyrazole ring, primarily through the loss of HCN. This detailed understanding of its fragmentation signature provides a robust framework for the confident identification and structural verification of this important synthetic intermediate in complex matrices.
References
- 1. jk-sci.com [jk-sci.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. ijtsrd.com [ijtsrd.com]
- 5. researchgate.net [researchgate.net]
- 6. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to 5-Amino-3-(4-nitrophenyl)-1H-pyrazole (CAS 78583-83-2) for Drug Discovery and Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, analytical methodologies, and safety data for 5-Amino-3-(4-nitrophenyl)-1H-pyrazole (CAS 78583-83-2), a versatile building block in modern medicinal chemistry. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutic agents.
Introduction: The Strategic Importance of 5-Amino-3-(4-nitrophenyl)-1H-pyrazole in Drug Discovery
5-Amino-3-(4-nitrophenyl)-1H-pyrazole is a heterocyclic amine that has garnered significant attention as a key intermediate in the synthesis of a wide array of biologically active molecules. Its structural motif, featuring a pyrazole core appended with both an amino and a nitrophenyl group, offers multiple points for chemical modification, making it an invaluable scaffold in the development of new pharmaceuticals.[1][2] The presence of the reactive amino group and the potential for modification of the nitrophenyl moiety allows for the construction of diverse chemical libraries.
This compound and its derivatives have been explored for a range of therapeutic applications, most notably in the development of anti-inflammatory and analgesic drugs.[1] Furthermore, the pyrazole nucleus is a well-established pharmacophore, and its derivatives are known to exhibit a broad spectrum of biological activities, including roles in enzyme inhibition and receptor binding studies.[1] This guide will delve into the fundamental characteristics of this compound, providing the technical insights necessary for its effective utilization in a research and development setting.
Physicochemical and Structural Characteristics
A thorough understanding of the physicochemical properties of a starting material is paramount for its successful application in synthesis and biological assays.
| Property | Value | Source(s) |
| CAS Number | 78583-83-2 | N/A |
| IUPAC Name | 5-(4-nitrophenyl)-1H-pyrazol-3-amine | N/A |
| Synonyms | 3-Amino-5-(4-nitrophenyl)-1H-pyrazole | N/A |
| Molecular Formula | C₉H₈N₄O₂ | N/A |
| Molecular Weight | 204.19 g/mol | N/A |
| Appearance | Brown to dark red amorphous powder | N/A |
| Melting Point | 233-242 °C or 255-259 °C | N/A |
| Storage Temperature | 0-8 °C | N/A |
Synthesis and Derivatization Strategies
A closely related synthesis for 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile has been reported and can be adapted.[3] This reaction proceeds via the diazotization of a substituted aniline followed by coupling with a β-dicarbonyl compound or its equivalent.
Illustrative Synthetic Workflow
The following diagram outlines a plausible synthetic pathway to 5-aminopyrazole derivatives, which can be conceptually applied to the synthesis of the target molecule.
Caption: Conceptual synthetic workflow for 5-aminopyrazole derivatives.
Experimental Protocol: A Representative Synthesis of a 5-Aminopyrazole Derivative
The following protocol for the synthesis of 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile can serve as a foundational method.[3] Researchers should note that optimization of reaction conditions, including stoichiometry, temperature, and reaction time, will be necessary for the synthesis of 5-Amino-3-(4-nitrophenyl)-1H-pyrazole.
Materials:
-
4-Nitroaniline
-
Sodium nitrite
-
Hydrochloric acid (36.5% aq.)
-
2,3-Dicyanopropionic acid ethyl ester (or a suitable β-ketonitrile)
-
Dichloromethane
-
Ammonia solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve sodium nitrite (1.49 g) in 10 mL of water.
-
In a separate vessel, create a mixture of 4-nitroaniline (0.02 mol) and 5 mL of 36.5% aqueous HCl. Cool this mixture to 0–5 °C.
-
Add the sodium nitrite solution dropwise to the 4-nitroaniline mixture while maintaining the temperature between 0–5 °C.
-
Stir the reaction mixture for 10 minutes at 0–5 °C.
-
Add 2,3-dicyanopropionic acid ethyl ester (0.02 mol) dropwise to the reaction mixture.
-
Allow the reaction to stir for 2 hours at room temperature.
-
Extract the reaction mixture with dichloromethane.
-
Adjust the pH of the aqueous layer to 9 with ammonia solution.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Concentrate the organic layer and precipitate the product.
Analytical Characterization
Robust analytical methods are essential for confirming the identity, purity, and stability of 5-Amino-3-(4-nitrophenyl)-1H-pyrazole.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a suitable technique for assessing the purity of this compound. While a specific validated method for this exact molecule is not publicly documented, a general approach can be developed based on methods for similar pyrazole derivatives.[4][5][6][7]
Starting HPLC Conditions:
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile |
| Gradient | A suitable gradient from 5% to 95% B over 10-15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 280 nm |
| Injection Volume | 10 µL |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are indispensable for structural elucidation. The expected chemical shifts can be predicted based on the structure and can be compared to experimental data for confirmation.[8][9][10][11]
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Biological Applications and Mechanism of Action
While specific mechanistic studies on 5-Amino-3-(4-nitrophenyl)-1H-pyrazole are limited in the public domain, the broader class of pyrazole-containing compounds has been extensively investigated.
Anti-inflammatory and Analgesic Activity
Many pyrazole derivatives have been shown to exhibit anti-inflammatory and analgesic properties, often through the inhibition of cyclooxygenase (COX) enzymes.[12] The structural features of 5-Amino-3-(4-nitrophenyl)-1H-pyrazole make it a promising scaffold for the development of novel COX inhibitors.
Kinase Inhibition
The pyrazole scaffold is a common feature in many kinase inhibitors. The amino group can act as a key hydrogen bond donor, interacting with the hinge region of the kinase active site. The nitrophenyl group can be further functionalized to occupy other pockets within the active site, potentially leading to potent and selective inhibitors.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling 5-Amino-3-(4-nitrophenyl)-1H-pyrazole. The following information is based on data for structurally similar compounds and should be used as a guideline.[13][14][15]
Hazard Identification
-
Acute Oral Toxicity: May be harmful if swallowed.
-
Skin Corrosion/Irritation: May cause skin irritation.
-
Serious Eye Damage/Eye Irritation: May cause serious eye irritation.
Recommended Personal Protective Equipment (PPE)
-
Eye Protection: Safety glasses with side shields or goggles.
-
Hand Protection: Compatible chemical-resistant gloves.
-
Skin and Body Protection: Laboratory coat.
Handling and Storage
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid inhalation of dust.
-
Avoid contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place. Recommended storage is at 0-8 °C.
Disposal
Dispose of in accordance with local, state, and federal regulations.
Conclusion
5-Amino-3-(4-nitrophenyl)-1H-pyrazole is a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. Its straightforward, albeit adaptable, synthesis and multiple points for derivatization make it an attractive starting material for medicinal chemists. A thorough understanding of its chemical properties, coupled with robust analytical characterization and adherence to safety protocols, will enable researchers to fully exploit the potential of this important chemical intermediate in the quest for new and improved medicines.
References
- 1. chemimpex.com [chemimpex.com]
- 2. rsc.org [rsc.org]
- 3. 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijcpa.in [ijcpa.in]
- 5. Separation of 5-Amino-4-(aminocarbonyl)-1H-pyrazole-3-acetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Separation of 3H-Pyrazol-3-one, 2,4-dihydro-5-[(4-nitrophenyl)amino]-2-(2,4,6-trichlorophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. benchchem.com [benchchem.com]
- 8. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232) [hmdb.ca]
- 9. spectrabase.com [spectrabase.com]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. digital.csic.es [digital.csic.es]
- 12. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
- 14. angenechemical.com [angenechemical.com]
- 15. fishersci.com [fishersci.com]
Navigating the Solubility Landscape of 5-(4-nitrophenyl)-2H-pyrazol-3-ylamine: A Technical Guide for Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. This technical guide provides an in-depth exploration of the solubility profile of 5-(4-nitrophenyl)-2H-pyrazol-3-ylamine, a heterocyclic compound of interest in medicinal chemistry. In the absence of extensive empirical data for this specific molecule, this paper establishes a robust framework for predicting its solubility in a range of organic solvents based on first principles of physical organic chemistry. Furthermore, we present a comprehensive, field-proven experimental protocol for the precise determination of its thermodynamic solubility, ensuring researchers can generate reliable and reproducible data. This guide is intended to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to navigate the complexities of solubility profiling for pyrazole-based compounds.
Introduction: The Critical Role of Solubility in Drug Discovery
The journey of a drug candidate from a promising lead compound to a marketed therapeutic is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these properties, aqueous and organic solvent solubility stands as a cornerstone of "drug-ability." A compound's ability to dissolve in a given solvent system governs its absorption, distribution, metabolism, and excretion (ADME) profile. For oral dosage forms, insufficient aqueous solubility can lead to poor absorption from the gastrointestinal tract, resulting in low and variable bioavailability.
In the context of drug formulation, understanding the solubility of an API in various organic solvents is equally crucial. Organic solvents are indispensable in numerous stages of pharmaceutical development, including:
-
Synthesis and Purification: Selecting an appropriate solvent system is critical for achieving high reaction yields and effective purification through techniques like crystallization.
-
Pre-formulation Studies: Solubility data in different solvents helps in the selection of suitable excipients and the development of stable and effective formulations.
-
Analytical Method Development: The choice of solvent is paramount for developing accurate and robust analytical methods, such as High-Performance Liquid Chromatography (HPLC), for quality control and stability testing.
This guide focuses on this compound (CAS: 78583-83-2; Molecular Formula: C₉H₈N₄O₂; Molecular Weight: 204.19 g/mol ), a molecule featuring a pyrazole core, a primary amine, and a nitrophenyl substituent. By dissecting the influence of these functional groups on the molecule's intermolecular interactions, we can construct a predictive solubility profile. This theoretical framework is then complemented by a detailed, step-by-step experimental protocol for the empirical determination of its solubility, providing a comprehensive resource for researchers.
Physicochemical Landscape of this compound
To predict the solubility of this compound, it is essential to analyze the contribution of its constituent functional groups to its overall polarity, hydrogen bonding capacity, and aromatic character.
-
Pyrazole Core: The pyrazole ring is an aromatic heterocycle containing two adjacent nitrogen atoms.[1] One nitrogen atom is pyrrole-like (an H-bond donor), and the other is pyridine-like (an H-bond acceptor). This duality allows for complex hydrogen bonding interactions. The aromatic nature of the ring also contributes to π-π stacking interactions.[2] Pyrazole itself exhibits moderate polarity and is more soluble in organic solvents than in water.[3]
-
Primary Amine (-NH₂): The primary amine group is polar and can act as both a hydrogen bond donor and acceptor. This functional group generally enhances solubility in polar protic solvents like alcohols and water.[4][5]
-
Nitrophenyl Group (-C₆H₄-NO₂): The phenyl ring is non-polar and contributes to the molecule's hydrophobicity. The nitro group (-NO₂) is a strongly polar and electron-withdrawing group.[6][7] This high polarity can increase interactions with polar solvents. However, the bulky and rigid nature of the nitrophenyl group can also lead to strong crystal lattice forces, which can negatively impact solubility.
Overall Molecular Polarity and Hydrogen Bonding Potential:
The presence of both polar (amine, nitro, pyrazole nitrogens) and non-polar (phenyl ring) moieties suggests that this compound is a polar molecule with a significant non-polar surface area. Its ability to both donate and accept hydrogen bonds is a key determinant of its solubility in protic solvents.
Predicted Solubility Profile: A Theoretical Framework
Based on the principle of "like dissolves like," we can predict the relative solubility of this compound in a range of common organic solvents.[8][9]
Table 1: Predicted Solubility Profile of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | High | These solvents can effectively engage in hydrogen bonding with the amine and pyrazole groups of the solute. The alkyl chains of the alcohols can also interact favorably with the phenyl ring. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | High to Moderate | DMSO and DMF are excellent hydrogen bond acceptors and have high polarity, which should facilitate the dissolution of the polar functional groups. Acetonitrile, being less polar, is expected to be a less effective solvent. |
| Non-Polar | Hexane, Toluene, Dichloromethane | Low to Very Low | The overall polarity of the molecule is too high for significant solubility in non-polar solvents. While the phenyl ring can interact with toluene via π-π stacking, this is unlikely to overcome the unfavorable interactions with the polar groups. |
| Intermediate Polarity | Acetone, Ethyl Acetate | Moderate to Low | These solvents have intermediate polarity and can act as hydrogen bond acceptors. Their ability to dissolve the compound will depend on the balance between favorable polar interactions and unfavorable disruption of the solute's crystal lattice. |
This predicted profile serves as a valuable starting point for solvent selection in experimental studies.
Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method
The gold standard for determining the thermodynamic solubility of a compound is the shake-flask method.[10] This method involves equilibrating an excess amount of the solid compound in the solvent of interest until a saturated solution is formed. The concentration of the dissolved compound in the supernatant is then quantified.
Experimental Workflow
The following diagram illustrates the key steps in the shake-flask solubility determination protocol.
Caption: Workflow for Shake-Flask Solubility Determination.
Detailed Protocol
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (HPLC grade)
-
Analytical balance
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringes and 0.45 µm syringe filters (chemically compatible with the solvents)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector
Procedure:
-
Preparation of Vials: Add an excess amount of this compound to a series of glass vials. The excess solid should be clearly visible.
-
Expert Insight: Using a significant excess ensures that the solution reaches saturation. A good starting point is to add enough solid so that a substantial amount remains undissolved at the end of the experiment.
-
-
Solvent Addition: Accurately add a known volume of the desired organic solvent to each vial.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).
-
Trustworthiness: Preliminary experiments should be conducted to determine the time required to reach equilibrium by sampling at different time points (e.g., 24, 48, and 72 hours) and ensuring the concentration no longer changes.
-
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.
-
Centrifugation: Centrifuge the vials to further pellet the undissolved solid.
-
Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a clean vial.
-
Causality: This step is critical to remove any fine solid particles that could interfere with the analytical measurement and lead to an overestimation of solubility.
-
-
Dilution: Accurately dilute the clear filtrate with a suitable solvent (typically the HPLC mobile phase) to a concentration that falls within the linear range of the calibration curve.
-
Quantification by HPLC-UV: Analyze the diluted samples using a validated HPLC-UV method. The wavelength for detection should be set to the λmax of this compound to ensure maximum sensitivity.
-
Self-Validation: A calibration curve must be prepared using standard solutions of the compound of known concentrations. The linearity of the calibration curve (R² > 0.99) validates the accuracy of the quantification method.
-
-
Calculation: Calculate the solubility of the compound in the organic solvent using the following formula:
Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)
Data Presentation and Interpretation
The experimentally determined solubility data should be presented in a clear and concise table for easy comparison.
Table 2: Hypothetical Experimental Solubility Data for this compound at 25 °C
| Solvent | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | > 50 | > 0.245 |
| Ethanol | 35.2 | 0.172 |
| Isopropanol | 15.8 | 0.077 |
| DMSO | > 100 | > 0.490 |
| Acetonitrile | 8.5 | 0.042 |
| Acetone | 12.1 | 0.059 |
| Ethyl Acetate | 5.3 | 0.026 |
| Dichloromethane | < 1 | < 0.005 |
| Toluene | < 0.5 | < 0.002 |
| Hexane | < 0.1 | < 0.0005 |
Note: The data in this table is hypothetical and for illustrative purposes only.
The interpretation of this data should be linked back to the physicochemical properties of the compound and the solvents. For example, the high solubility in DMSO and alcohols would be attributed to the strong hydrogen bonding interactions, while the poor solubility in hexane and toluene would be due to the compound's high polarity.
Logical Relationships in Solubility
The following diagram illustrates the interplay of factors that govern the solubility of this compound.
Caption: Factors Influencing the Solubility of the Target Compound.
Conclusion
This technical guide has provided a comprehensive framework for understanding and determining the solubility profile of this compound in organic solvents. By integrating theoretical predictions based on molecular structure with a robust experimental protocol, researchers can confidently generate the critical data needed to advance their drug development programs. The principles and methodologies outlined herein are broadly applicable to other novel chemical entities, serving as a valuable resource for overcoming solubility-related challenges in pharmaceutical research.
References
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 3. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]
- 4. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]
- 5. CK12-Foundation [flexbooks.ck12.org]
- 6. Nitro compound - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. quora.com [quora.com]
- 10. dissolutiontech.com [dissolutiontech.com]
A Senior Application Scientist's Guide to the Preliminary In Vitro Biological Screening of Nitrophenyl-Pyrazolylamine Derivatives
Foreword: The Rationale for Focused Screening
The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its vast pharmacological potential.[1] Its derivatives have been extensively explored as potent anticancer, anti-inflammatory, and antimicrobial agents.[2][3][4] The strategic incorporation of a nitrophenyl moiety can further enhance biological activity, often through mechanisms related to the enzymatic reduction of the nitro group, which can produce cytotoxic intermediates.[5][6] This guide provides a comprehensive, field-proven framework for conducting the initial in vitro biological evaluation of novel nitrophenyl-pyrazolylamine derivatives. Our focus is not merely on procedural steps but on the underlying scientific principles and causality that ensure robust, reproducible, and meaningful data generation—the bedrock of any successful drug discovery program.
This document is structured to guide researchers through three primary screening funnels: anticancer, antimicrobial, and anti-inflammatory activities. Each section presents the core biological hypothesis, a detailed experimental protocol for a foundational assay, and the logic behind its design and execution.
Part 1: Anticancer Activity Assessment via Cytotoxicity Screening
Mechanistic Insight: Why Pyrazoles in Oncology?
Pyrazole derivatives exert their anticancer effects through diverse mechanisms of action.[7] They have been shown to interact with a multitude of biological targets crucial for cancer cell proliferation and survival, including cyclin-dependent kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and tubulin.[2] Some derivatives can even bind directly to DNA, disrupting replication and leading to cell death.[2] The initial and most fundamental question for any new derivative is whether it possesses cytotoxic activity against cancer cells. The MTT assay is a robust, colorimetric method for assessing this by measuring cellular metabolic activity, which serves as a proxy for cell viability.[8] Metabolically active cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product.[9] The quantity of this formazan, measured spectrophotometrically, is directly proportional to the number of viable cells.[10]
Experimental Workflow: Cytotoxicity Screening
The following diagram outlines the logical flow of the MTT assay for determining the cytotoxic potential of the synthesized derivatives.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. researchhub.com [researchhub.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Introduction: The Critical Role of Tautomerism in Medicinal Chemistry
An In-depth Technical Guide to the Tautomerism of 5-Aryl-2H-Pyrazol-3-Ylamines for Drug Discovery and Development
Tautomerism, the dynamic equilibrium between two or more interconverting structural isomers, is a fundamental concept in organic chemistry with profound implications for drug discovery and development.[1][2] For medicinal chemists, a molecule is not a single static entity but a population of interconverting forms, each with its unique shape, electronic properties, and potential for biological interactions. The ability of a compound to exist in multiple tautomeric forms can significantly influence its physicochemical properties, such as solubility, lipophilicity, and pKa, which in turn govern its absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, since molecular recognition is highly specific, the tautomeric form present at the site of action dictates the binding affinity to a biological target.[2]
Among the vast landscape of heterocyclic scaffolds used in drug design, pyrazoles are particularly noteworthy for their versatility and prevalence in approved drugs.[3][4] The 5-aryl-2H-pyrazol-3-ylamine core, in particular, is a privileged structure found in numerous kinase inhibitors and other therapeutic agents.[5] The inherent annular tautomerism of the N-unsubstituted pyrazole ring, coupled with the potential for imine-enamine tautomerism of the aminopyrazole moiety, creates a complex but crucial structural landscape.[3][6] A comprehensive understanding of this tautomeric behavior is not merely an academic exercise; it is an absolute necessity for rational drug design, enabling researchers to predict biological activity, optimize lead compounds, and secure intellectual property. This guide provides a technical framework for exploring, characterizing, and predicting the tautomerism of 5-aryl-2H-pyrazol-3-ylamines, grounded in field-proven experimental and computational methodologies.
The Tautomeric Landscape of 5-Aryl-2H-Pyrazol-3-Ylamines
For an N-unsubstituted 3-aminopyrazole, the primary equilibrium to consider is the annular prototropic tautomerism, which involves the migration of a proton between the two nitrogen atoms of the pyrazole ring.[3][7] This results in two distinct aromatic tautomers: the 3-amino- (A) and 5-amino- (B) forms. Additionally, the presence of the exocyclic amino group introduces the possibility of a non-aromatic imine tautomer (C), although this form is generally less stable.[8] The equilibrium between these forms is dynamic and can be influenced by a multitude of factors.
Caption: Primary tautomeric equilibria for 5-aryl-2H-pyrazol-3-ylamines.
Factors Governing Tautomeric Preference
The position of the tautomeric equilibrium is a delicate balance of intrinsic electronic effects and external environmental factors. A thorough analysis requires consideration of the substituent's nature, the solvent's properties, and the physical state of the compound.
Electronic Effects of Aryl Substituents
The electronic properties of the substituent on the 5-aryl ring are a dominant factor in determining which annular tautomer is more stable.[3][9] The underlying principle involves the placement of substituents to maximize favorable electronic interactions within the pyrazole ring.
-
Electron-Donating Groups (EDGs): Substituents like -OCH₃ or -NH₂ on the aryl ring increase electron density. These groups tend to favor the tautomer where the aryl group is at the C5 position (the 3-amino tautomer).[9]
-
Electron-Withdrawing Groups (EWGs): Conversely, groups like -NO₂ or -CF₃ withdraw electron density. These substituents generally stabilize the tautomer where they are conjugated to the N1-H position, favoring the 5-amino tautomer.[3][9]
This relationship provides a predictive framework, though it is a general trend and can be influenced by other factors.[10]
Table 1: Influence of Aryl Substituents on Tautomeric Preference
| Substituent (at C5-Aryl) | Electronic Nature | Predominant Tautomer | Rationale |
| -OCH₃ | Strong EDG | 3-Amino | Donates electron density, stabilizing the C5-aryl configuration. |
| -Cl, -Br | Halogen (Weak EWG) | Often 3-Amino, but can be mixed | Inductive withdrawal is balanced by resonance donation.[6] |
| -H | Neutral | 3-Amino often slightly favored | Baseline for comparison.[6][11] |
| -NO₂ | Strong EWG | 5-Amino | Strong conjugation with the pyrazole ring is favored.[3][6] |
Solvent Effects
The surrounding solvent medium can dramatically shift the tautomeric equilibrium by differentially solvating the tautomers.[12] Polar protic solvents, for instance, can form hydrogen bonds with the pyrazole nitrogens and the amino group, stabilizing one form over another.[3] Dipolar aprotic solvents can also influence the equilibrium based on the dipole moments of the individual tautomers. Therefore, characterizing the tautomeric ratio in various solvents is crucial, especially when trying to correlate solution-based assay data with biological activity.
Solid-State vs. Solution-State Equilibria
The tautomer observed in the solid state, typically determined by X-ray crystallography, may not be the most abundant tautomer in solution.[11][13] Crystal packing forces and intermolecular hydrogen bonding networks in the solid state can lock the molecule into a single, thermodynamically favored crystalline form, which might be a minor tautomer in solution.[14] Solid-state NMR (ssNMR) can also provide invaluable information about the tautomeric state in a non-crystalline solid or to corroborate crystallographic findings.[13]
Experimental Characterization of Tautomers: A Practical Guide
A multi-pronged experimental approach is essential for unambiguously determining tautomeric composition. NMR spectroscopy is the most powerful tool for solution-state analysis, complemented by UV-Vis spectroscopy and X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy allows for the direct observation and quantification of tautomers in solution, provided the rate of interconversion is slow on the NMR timescale.[15][16] For many pyrazoles, this requires low-temperature analysis.[3][11]
Caption: Experimental workflow for Variable Temperature (VT) NMR analysis.
Protocol: Variable-Temperature (VT) NMR for Tautomer Resolution
-
Sample Preparation: Dissolve 5-10 mg of the 5-aryl-2H-pyrazol-3-ylamine in ~0.6 mL of a deuterated solvent with a low freezing point, such as deuterated tetrahydrofuran (THF-d₈) or dimethyl ether. The choice of an aprotic solvent helps to slow the proton exchange rate.[3]
-
Initial Spectrum: Acquire standard ¹H and ¹³C NMR spectra at ambient temperature (e.g., 298 K). Observe the signals for the pyrazole ring carbons (C3, C4, C5). If the tautomeric exchange is fast, these signals may appear broad or as averaged peaks.[3]
-
Low-Temperature Acquisition: Gradually lower the temperature of the NMR probe in decrements of 10-20 K. Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.
-
Identify Coalescence and Resolution: Continue cooling until the broad signals resolve into two distinct sets of sharp signals, corresponding to the two separate tautomers. The temperature at which the signals merge is the coalescence temperature, which can be used to calculate the energy barrier for interconversion.
-
Quantification: At the lowest temperature where sharp, resolved signals are visible, carefully integrate the signals corresponding to each tautomer. The ratio of the integrals gives the tautomeric equilibrium constant (KT) under those conditions.[11]
-
Structural Assignment: Use ¹³C chemical shifts to assign the tautomers. The carbon atom bearing the amino group (C3 in the 3-amino form, C5 in the 5-amino form) will have a characteristic chemical shift. Further confirmation can be obtained from 1H-¹⁵N HMBC experiments or by observing Nuclear Overhauser Effect (NOE) correlations.[10][13]
UV-Vis Spectroscopy
Computational Chemistry as a Predictive Tool
In silico methods, particularly Density Functional Theory (DFT), are indispensable for predicting the relative stability of tautomers, guiding experimental design, and interpreting spectroscopic data.[21]
Caption: Workflow for computational analysis of tautomerism using DFT.
Protocol: DFT Calculation for Tautomer Stability
-
Structure Generation: Build the 3D structures of the 3-amino and 5-amino tautomers of the target molecule.
-
Gas-Phase Optimization: Perform a full geometry optimization and frequency calculation for each tautomer in the gas phase using a suitable level of theory, such as B3LYP with a large basis set like 6-311++G(d,p).[8][9] The frequency calculation confirms that the optimized structure is a true energy minimum.
-
Solvation Modeling: Using the gas-phase optimized geometries, perform single-point energy calculations incorporating a solvent model, such as the Polarizable Continuum Model (PCM), to estimate the energies in different solvents (e.g., water, DMSO, chloroform).[21]
-
Energy Analysis: Compare the calculated Gibbs free energies (G) of the tautomers. The tautomer with the lower free energy is predicted to be the more stable. The energy difference (ΔG) can be used to calculate the theoretical equilibrium constant (KT = e-ΔG/RT).
Table 2: Example DFT (B3LYP/6-311++G(d,p)) Results for 3(5)-Aminopyrazole
| Tautomer | Relative Energy (Gas Phase, kJ/mol) | Relative Gibbs Free Energy (Gas Phase, kJ/mol) |
| 3-Aminopyrazole | 0.0 (Reference) | 0.0 (Reference) |
| 5-Aminopyrazole | 10.7 | 9.8 |
Data adapted from theoretical calculations on the parent 3(5)-aminopyrazole, which predict the 3-amino tautomer to be more stable.[9]
Conclusion and Future Perspectives
The tautomerism of 5-aryl-2H-pyrazol-3-ylamines is a complex phenomenon governed by a delicate interplay of electronic, solvent, and solid-state effects. For researchers in drug development, ignoring this behavior is a significant risk. A change in tautomeric preference can alter a compound's binding mode, turn an active molecule inactive, or create unforeseen ADME liabilities.
A robust and self-validating approach, therefore, must be integrative. It should begin with computational predictions to generate hypotheses about tautomeric preference. These hypotheses must then be rigorously tested using definitive spectroscopic techniques, primarily variable-temperature NMR in multiple solvents to probe the solution-state equilibria. Finally, X-ray crystallography should be employed whenever possible to establish the solid-state structure. By systematically applying this workflow, scientists can gain a comprehensive understanding of their molecules' behavior, leading to more rational design strategies, stronger intellectual property claims, and ultimately, safer and more effective medicines.
References
- 1. Explain tautomerism in heterocycles | Filo [askfilo.com]
- 2. researchgate.net [researchgate.net]
- 3. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Structure-based design and synthesis of (5-arylamino-2H-pyrazol-3-yl)-biphenyl-2',4'-diols as novel and potent human CHK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. purkh.com [purkh.com]
- 9. researchgate.net [researchgate.net]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 12. ijpcbs.com [ijpcbs.com]
- 13. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups [mdpi.com]
- 15. The use of NMR spectroscopy to study tautomerism: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 16. researchgate.net [researchgate.net]
- 17. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]
- 18. cris.unibo.it [cris.unibo.it]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. ijmc.kashanu.ac.ir [ijmc.kashanu.ac.ir]
A Theoretical DFT Insight into 5-(4-nitrophenyl)-2H-pyrazol-3-ylamine: A Quantum Chemical Guide for Drug Discovery and Materials Science
Abstract
This technical guide provides a comprehensive theoretical framework for the investigation of 5-(4-nitrophenyl)-2H-pyrazol-3-ylamine using Density Functional Theory (DFT). Pyrazole derivatives are a cornerstone in medicinal chemistry and materials science, and understanding their electronic structure and reactivity is paramount for the rational design of novel applications. This document serves as a roadmap for researchers, scientists, and drug development professionals, detailing the computational protocols and theoretical analyses essential for elucidating the multifaceted chemical nature of this promising heterocyclic compound. We will explore its optimized molecular geometry, vibrational signatures, frontier molecular orbitals, and electrostatic potential, thereby offering predictive insights into its stability, reactivity, and potential intermolecular interactions.
Introduction: The Significance of Pyrazole Scaffolds and the Predictive Power of DFT
Pyrazole, a five-membered heterocyclic diamine ring, is a privileged scaffold in drug discovery, forming the core of numerous approved drugs with a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] The title compound, this compound, integrates three key pharmacophores: the pyrazole ring, a nitroaromatic group, and a primary amine. The electron-withdrawing nature of the nitrophenyl group can significantly influence the electronic properties of the pyrazole core, making this molecule a candidate for applications ranging from targeted therapeutics to nonlinear optical materials.[2]
Density Functional Theory (DFT) has emerged as a powerful and versatile computational method in quantum chemistry, offering a remarkable balance between accuracy and computational cost.[3] It allows for the investigation of the electronic structure of molecules, providing insights that are often difficult or impossible to obtain through experimental means alone.[4] By modeling molecules at the atomic level, DFT can predict geometries, spectroscopic properties, and reactivity, thus guiding synthetic efforts and accelerating the discovery process.[3][5] This guide will delineate a best-practice DFT protocol for the comprehensive analysis of this compound.
Computational Methodology: A Self-Validating Protocol
The reliability of DFT calculations hinges on the judicious selection of the computational method and basis set.[5] The protocol outlined below is designed to provide a robust and validated approach for studying organic molecules of this class.
Geometry Optimization and Vibrational Analysis
The first step in any theoretical study is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization.
Experimental Protocol:
-
Initial Structure Construction: The 2D structure of this compound is drawn using molecular editing software and converted to a 3D structure.
-
Computational Method Selection: The geometry optimization is performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.[6] B3LYP is a hybrid functional that has consistently provided excellent results for a wide range of organic molecules.[5][7]
-
Basis Set Selection: The 6-311+G(d,p) basis set is employed. This Pople-style basis set is flexible enough to accurately describe the electronic distribution, including polarization and diffuse functions, which are crucial for molecules with heteroatoms and potential for hydrogen bonding.[8]
-
Optimization Algorithm: The optimization is carried out until the forces on each atom are negligible, and the geometry corresponds to a minimum on the potential energy surface.
-
Vibrational Frequency Calculation: Following optimization, a vibrational frequency analysis is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true minimum.[9] These calculated frequencies can be compared with experimental FT-IR and Raman spectra to validate the computational model.[8]
Diagram: DFT Workflow for Molecular Characterization
Caption: A typical workflow for the DFT-based characterization of a molecule.
Structural and Spectroscopic Analysis
Optimized Molecular Geometry
The optimized geometry provides the most stable arrangement of the atoms in the molecule. Key structural parameters such as bond lengths, bond angles, and dihedral angles can be extracted and compared with experimental X-ray diffraction data for similar compounds to further validate the computational approach.[10] The planarity of the pyrazole and phenyl rings, as well as their relative orientation, are critical determinants of the molecule's electronic properties and its ability to engage in intermolecular interactions.
Table 1: Predicted Geometrical Parameters for this compound
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths (Å) | C-NO₂ | ~1.48 |
| C-C (phenyl) | ~1.39 - 1.41 | |
| C-N (pyrazole) | ~1.33 - 1.38 | |
| N-N (pyrazole) | ~1.35 | |
| C-NH₂ | ~1.37 | |
| **Bond Angles (°) ** | O-N-O | ~124 |
| C-C-N (pyrazole) | ~108 - 112 | |
| C-N-N (pyrazole) | ~105 - 110 | |
| Dihedral Angle (°) | Phenyl-Pyrazole | ~20 - 40 |
Note: These are representative values based on DFT studies of similar structures. Actual calculated values may vary slightly.
Vibrational Analysis (FT-IR and Raman)
The calculated vibrational frequencies correspond to the characteristic stretching, bending, and torsional modes of the molecule's functional groups. By comparing these theoretical frequencies with experimental FT-IR and Raman spectra, a detailed assignment of the spectral bands can be achieved.[8] Key expected vibrations include the N-H stretching of the amine group, the symmetric and asymmetric stretching of the nitro group, and the various C=C and C=N stretching modes of the aromatic rings.
Electronic Structure and Reactivity Descriptors
The electronic properties of a molecule are governed by the distribution of its electrons, which can be effectively analyzed using DFT.
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.[11] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (Egap) is a critical parameter for determining the molecule's chemical stability and reactivity.[10][12] A smaller energy gap suggests higher reactivity.
For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazole ring and the amino group, while the LUMO is anticipated to be concentrated on the electron-deficient nitrophenyl moiety. This separation of the frontier orbitals indicates a potential for intramolecular charge transfer (ICT), a property that is highly relevant for nonlinear optical applications.[13]
Table 2: Predicted Electronic Properties
| Parameter | Description | Predicted Value (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | ~ -6.0 to -5.5 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | ~ -2.5 to -2.0 |
| Egap | HOMO-LUMO Energy Gap (ELUMO - EHOMO) | ~ 3.5 to 4.0 |
Diagram: Frontier Molecular Orbital Energy Levels
Caption: Schematic of HOMO-LUMO energy levels and the energy gap.
Molecular Electrostatic Potential (MEP) Analysis
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack.[9][14] The MEP is plotted onto the electron density surface, with different colors representing different electrostatic potential values.
-
Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. These regions are expected around the oxygen atoms of the nitro group and the nitrogen atoms of the pyrazole ring.
-
Blue Regions: Indicate positive electrostatic potential, electron-deficient, and are prone to nucleophilic attack. These areas are anticipated around the hydrogen atoms of the amine group and the pyrazole ring.
The MEP map for this compound will highlight the molecule's polarity and its potential for forming hydrogen bonds and other non-covalent interactions, which are crucial for drug-receptor binding.[1]
Conclusion and Future Directions
This technical guide has outlined a comprehensive DFT-based approach for the theoretical investigation of this compound. The described protocols for geometry optimization, vibrational analysis, FMO analysis, and MEP mapping provide a robust framework for elucidating the structural, spectroscopic, and electronic properties of this molecule. The predicted results suggest a stable yet reactive molecule with potential for intramolecular charge transfer.
The insights gained from these theoretical studies can significantly aid in the rational design of novel pyrazole-based compounds for applications in medicinal chemistry and materials science. Future computational work could involve simulating the molecule's interaction with biological targets through molecular docking studies or exploring its excited-state properties using Time-Dependent DFT (TD-DFT) to assess its potential as a chromophore.
References
- 1. tandfonline.com [tandfonline.com]
- 2. fcs.wum.edu.pk [fcs.wum.edu.pk]
- 3. Density functional theory - Wikipedia [en.wikipedia.org]
- 4. learningbreeze.com [learningbreeze.com]
- 5. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. New Pyrazole-Hydrazone Derivatives: X-ray Analysis, Molecular Structure Investigation via Density Functional Theory (DFT) and Their High In-Situ Catecholase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Crystal structure, Hirshfeld surface analysis and DFT study of N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.aip.org [pubs.aip.org]
- 14. researchgate.net [researchgate.net]
A Technical Guide to the Initial Discovery and Synthesis of Substituted Aminopyrazoles
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted aminopyrazoles are a cornerstone of modern medicinal chemistry, forming the structural core of a multitude of therapeutic agents.[1][2] Their intrinsic biological activities, coupled with their synthetic versatility, have established them as a privileged scaffold in drug discovery. This guide provides an in-depth exploration of the initial discovery and the fundamental synthetic strategies for preparing substituted aminopyrazoles. We will delve into the historical context of their emergence, dissect the key reaction mechanisms, and offer practical, field-proven insights into controlling regioselectivity—a critical parameter in tailoring their pharmacological profiles. This document is designed to serve as a comprehensive resource for researchers, offering both foundational knowledge and advanced synthetic protocols.
Introduction: The Significance of the Aminopyrazole Scaffold
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a recurring motif in a vast array of biologically active molecules.[3] The introduction of an amino substituent onto this aromatic core gives rise to the aminopyrazole scaffold, a versatile building block that has been instrumental in the development of drugs across numerous therapeutic areas.[1][4] The amino group provides a convenient handle for further functionalization, allowing for the systematic exploration of chemical space and the optimization of drug-like properties.
Substituted aminopyrazoles are integral components of drugs targeting a wide range of diseases, including cancer, inflammation, and infectious diseases.[1][3] Their ability to act as potent and selective inhibitors of various enzymes, such as kinases, has cemented their importance in modern drug development.[1] This guide will provide the foundational knowledge required to confidently design and execute the synthesis of these vital compounds.
Historical Perspective: The Dawn of Pyrazole Chemistry
The journey into pyrazole chemistry began in the late 19th century. In 1883, German chemist Ludwig Knorr reported the synthesis of pyrazole derivatives through the condensation of 1,3-dicarbonyl compounds with hydrazines.[4][5][6] This seminal work, now famously known as the Knorr pyrazole synthesis, laid the groundwork for the entire field.[7][8][9][10] While Knorr's initial focus was on the synthesis of pyrazolones, such as the analgesic drug Antipyrine, his discoveries opened the door to a new world of heterocyclic chemistry.[11]
The first documented synthesis of an aminopyrazole derivative can be traced back to 1884, when Rothenburg reported the reaction of malononitrile with hydrazine to yield 3,5-diaminopyrazole.[12] This discovery marked a pivotal moment, demonstrating that the versatile chemistry of pyrazoles could be expanded to include amino-substituted analogues, thereby significantly broadening their potential applications.
Core Synthetic Strategies for Aminopyrazoles
The synthesis of substituted aminopyrazoles can be broadly categorized into several key strategies, each with its own set of advantages and limitations. The choice of synthetic route is often dictated by the desired substitution pattern on the pyrazole ring.
Condensation of Hydrazines with β-Ketonitriles
One of the most versatile and widely employed methods for the synthesis of 5-aminopyrazoles involves the condensation of a β-ketonitrile with a hydrazine derivative.[2][12]
The reaction proceeds through a two-step mechanism:
-
Hydrazone Formation: The reaction is initiated by the nucleophilic attack of a nitrogen atom from the hydrazine onto the electrophilic carbonyl carbon of the β-ketonitrile. This is typically the more reactive electrophilic site.
-
Intramolecular Cyclization: The newly formed hydrazone intermediate then undergoes an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the nitrile carbon, leading to the formation of the 5-aminopyrazole ring.[2][13]
Experimental Protocol: Synthesis of a 5-Aminopyrazole from a β-Ketonitrile
Objective: To synthesize a 5-aminopyrazole via the condensation of a β-ketonitrile with a substituted hydrazine.
Materials:
-
β-Ketonitrile (1.0 eq)
-
Substituted hydrazine (e.g., phenylhydrazine) (1.1 eq)
-
Ethanol (solvent)
-
Glacial acetic acid (catalyst, optional)
Procedure:
-
Dissolve the β-ketonitrile in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add the substituted hydrazine to the solution.
-
If the reaction is sluggish, add a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.
-
The product can be further purified by recrystallization if necessary.
Condensation of Hydrazines with α,β-Unsaturated Nitriles
Another prevalent strategy for the synthesis of 3(5)-aminopyrazoles involves the reaction of hydrazines with α,β-unsaturated nitriles that possess a leaving group at the β-position.[13]
The mechanism involves:
-
Michael Addition: The reaction typically begins with a Michael addition of the hydrazine to the electron-deficient double bond of the α,β-unsaturated nitrile.
-
Cyclization and Elimination: The resulting intermediate then undergoes cyclization with the elimination of the leaving group to form the aromatic pyrazole ring.
The regiochemical outcome of this reaction is highly dependent on the nature of the hydrazine and the reaction conditions, which will be discussed in detail in the following section.
Experimental Protocol: Synthesis of a 3(5)-Aminopyrazole from an α,β-Unsaturated Nitrile
Objective: To synthesize a 3(5)-aminopyrazole via the condensation of an α,β-unsaturated nitrile with a substituted hydrazine.
Materials:
-
α,β-Unsaturated nitrile with a β-leaving group (e.g., 3-methoxyacrylonitrile) (1.0 eq)
-
Substituted hydrazine (e.g., methylhydrazine) (1.1 eq)
-
Appropriate solvent (e.g., ethanol for thermodynamic control, or a non-polar solvent for kinetic control)
-
Acid or base catalyst (depending on the desired regioselectivity)
Procedure:
-
Dissolve the α,β-unsaturated nitrile in the chosen solvent in a reaction vessel.
-
Add the substituted hydrazine and the appropriate catalyst (e.g., sodium ethoxide for kinetic control leading to the 3-amino isomer, or acetic acid for thermodynamic control favoring the 5-amino isomer).[13]
-
Stir the reaction at the appropriate temperature (e.g., 0°C for kinetic control, or reflux for thermodynamic control) and monitor by TLC.[14]
-
Upon completion, work up the reaction mixture accordingly. This may involve neutralization, extraction with an organic solvent, and drying over an anhydrous salt.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
Multicomponent Reactions
In recent years, multicomponent reactions (MCRs) have emerged as a powerful and efficient tool for the synthesis of highly substituted aminopyrazoles in a single step. A common MCR for the synthesis of 5-aminopyrazoles involves the reaction of an aldehyde, malononitrile, and a hydrazine derivative.
This approach offers several advantages, including operational simplicity, high atom economy, and the ability to generate diverse libraries of compounds from readily available starting materials.
Experimental Protocol: Three-Component Synthesis of a Substituted 5-Aminopyrazole
Objective: To synthesize a polysubstituted 5-aminopyrazole via a one-pot, three-component reaction.
Materials:
-
Aromatic aldehyde (1.0 eq)
-
Malononitrile (1.0 eq)
-
Substituted hydrazine (e.g., phenylhydrazine) (1.0 eq)
-
Ethanol (solvent)
-
Catalyst (e.g., a few drops of acetic acid)[15]
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde, malononitrile, and substituted hydrazine in ethanol.
-
Add a catalytic amount of acetic acid to the mixture.[15]
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.
-
Collect the solid product by filtration, wash with cold ethanol, and dry.
-
Further purification can be achieved by recrystallization from a suitable solvent.
The Crucial Aspect of Regioselectivity
When using a monosubstituted hydrazine, the reaction with an unsymmetrical 1,3-dielectrophile can lead to the formation of two possible regioisomers: a 3-aminopyrazole or a 5-aminopyrazole.[1][16] The ability to control the regioselectivity of this reaction is of paramount importance in medicinal chemistry, as the substitution pattern on the pyrazole ring can have a profound impact on the biological activity of the molecule.[1]
The regiochemical outcome is governed by a delicate interplay of kinetic and thermodynamic factors.[1][14]
-
Kinetic Control: Under kinetically controlled conditions (typically low temperatures and basic catalysis), the reaction favors the formation of the product that is formed the fastest.[14] In the case of alkylhydrazines, the more nucleophilic nitrogen is the substituted one, leading to the preferential formation of the 3-aminopyrazole isomer.[16]
-
Thermodynamic Control: Under thermodynamically controlled conditions (typically higher temperatures and neutral or acidic catalysis), the reaction favors the formation of the most stable product.[14] In many cases, the 5-aminopyrazole isomer is the more thermodynamically stable product.[14]
The following diagram illustrates the concept of kinetic versus thermodynamic control in the synthesis of substituted aminopyrazoles from an α,β-unsaturated nitrile and a substituted hydrazine.
Caption: Kinetic vs. Thermodynamic Control in Aminopyrazole Synthesis.
Data Presentation: Regioselectivity under Different Conditions
The following table summarizes the typical regiochemical outcomes for the reaction of a substituted hydrazine with an α,β-unsaturated nitrile under different reaction conditions.
| Catalyst | Temperature | Predominant Product | Control |
| Sodium Ethoxide | Low (0°C) | 3-Aminopyrazole | Kinetic[14] |
| Acetic Acid | High (Reflux) | 5-Aminopyrazole | Thermodynamic[13] |
| Neutral | High (Reflux) | 5-Aminopyrazole | Thermodynamic[14] |
Conclusion and Future Outlook
The initial discoveries by pioneers like Ludwig Knorr and the subsequent exploration of aminopyrazole synthesis have paved the way for the development of a vast and diverse range of bioactive molecules. The synthetic methodologies outlined in this guide, from the classical condensations to modern multicomponent reactions, provide a robust toolkit for the contemporary medicinal chemist. A thorough understanding of the underlying reaction mechanisms and the factors governing regioselectivity is crucial for the rational design and efficient synthesis of novel aminopyrazole-based therapeutic agents. As our understanding of disease biology continues to evolve, the aminopyrazole scaffold is poised to remain a central element in the quest for new and improved medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Knorr Pyrazole Synthesis [drugfuture.com]
- 7. name-reaction.com [name-reaction.com]
- 8. chemhelpasap.com [chemhelpasap.com]
- 9. jk-sci.com [jk-sci.com]
- 10. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 11. Ludwig Knorr - Wikipedia [en.wikipedia.org]
- 12. beilstein-journals.org [beilstein-journals.org]
- 13. soc.chim.it [soc.chim.it]
- 14. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 15. tandfonline.com [tandfonline.com]
- 16. heterocyclist.wordpress.com [heterocyclist.wordpress.com]
The Nitrophenyl Pyrazole Scaffold: A Technical Primer on its Pharmacological Significance
Abstract
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs.[1] When functionalized with a nitrophenyl moiety, this scaffold gains unique electronic properties that unlock a diverse range of potent pharmacological activities. This technical guide provides an in-depth analysis of the nitrophenyl pyrazole core, synthesizing data from seminal and contemporary research. We will explore its primary synthetic routes, delve into its anticancer, antimicrobial, and anti-inflammatory properties with a focus on mechanisms of action, and elucidate key structure-activity relationships. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this privileged scaffold in their therapeutic programs.
Introduction: The Privileged Scaffold
Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms.[1] This arrangement confers a unique set of properties, including hydrogen bond donating and accepting capabilities, metabolic stability, and the ability to engage in various non-covalent interactions with biological targets. The incorporation of a nitrophenyl group, a strong electron-withdrawing moiety, significantly modulates the scaffold's physicochemical properties. This functionalization can enhance binding affinity to target proteins, influence drug metabolism, and is frequently associated with a spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3] Marketed drugs like Celecoxib, a potent anti-inflammatory agent, underscore the therapeutic potential inherent in the pyrazole core, driving extensive research into novel derivatives like those bearing the nitrophenyl substituent.[4][5]
Core Synthetic Strategies
The most prevalent and versatile method for synthesizing the nitrophenyl pyrazole scaffold involves the cyclocondensation of a 1,3-difunctionalized precursor with a hydrazine derivative. A common pathway begins with the Claisen-Schmidt condensation of a substituted acetophenone and a nitrophenyl-substituted benzaldehyde to form an α,β-unsaturated ketone, commonly known as a chalcone. Subsequent reaction with hydrazine hydrate leads to the formation of the pyrazoline ring, which can then be functionalized or aromatized.[6][7]
Figure 1: General workflow for the synthesis of N-substituted nitrophenyl pyrazole derivatives.
Experimental Protocol: Synthesis of 5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole
This protocol is adapted from methodologies described for the synthesis of pyrazoline derivatives from chalcone precursors.[6][7]
Objective: To synthesize a core pyrazoline scaffold via cyclization of a chalcone intermediate.
Materials:
-
3-(4-nitrophenyl)-1-phenylprop-2-en-1-one (Chalcone)
-
Hydrazine hydrate (85% or similar)
-
Ethanol or 2-Butanol
-
Formic acid or Acetic acid (optional catalyst)
-
Crushed ice
-
Deionized water
-
Thin Layer Chromatography (TLC) plates (Silica gel)
-
Filtration apparatus
Procedure:
-
Dissolution: Dissolve 15 mmol of the chalcone precursor in 15 mL of a suitable solvent like ethanol or formic acid in a round-bottom flask.[6]
-
Hydrazine Addition: In a separate vessel, prepare a solution of 30 mmol of hydrazine hydrate in 15 mL of ethanol. Add this solution dropwise to the stirred chalcone solution.
-
Cyclization Reaction: Fit the flask with a condenser and reflux the reaction mixture for 24-30 hours.[8] The reaction progress should be monitored periodically using TLC.
-
Isolation: After the reaction is complete (as indicated by the consumption of the starting chalcone), cool the mixture to room temperature.
-
Precipitation: Pour the cooled reaction mixture slowly onto crushed ice with constant stirring. A solid product should precipitate out.[6]
-
Filtration and Washing: Collect the crude solid product by vacuum filtration. Wash the solid with cold deionized water to remove any residual acid and salts.
-
Drying: Dry the product, preferably in a vacuum oven at a low temperature.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as FT-IR, ¹H-NMR, and Mass Spectrometry.[9]
Self-Validation: The success of the synthesis is validated by spectroscopic analysis. In ¹H-NMR, the appearance of characteristic peaks for the pyrazoline ring protons (typically seen as AMX or ABX splitting patterns) and the disappearance of the vinyl protons from the chalcone precursor confirm cyclization. FT-IR will show the appearance of a C=N stretch and an N-H stretch, and the disappearance of the chalcone's C=O stretch.
Pharmacological Profiles
Anticancer Activity
The nitrophenyl pyrazole scaffold is a prolific source of compounds with potent antiproliferative activity against a range of cancer cell lines. The nitro group's electron-withdrawing nature often plays a crucial role in the mechanism of action, which can include the inhibition of key signaling proteins and the induction of apoptosis.
Mechanism of Action: EGFR Inhibition A prominent mechanism for the anticancer effects of some nitrophenyl pyrazole derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR).[7] EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like MAPK and PI3K/Akt, promoting cell proliferation, survival, and metastasis. By binding to the ATP-binding site of the EGFR kinase domain, these pyrazole inhibitors prevent its phosphorylation and subsequent activation, effectively halting the oncogenic signaling.
Figure 2: Mechanism of EGFR inhibition by nitrophenyl pyrazole compounds.
Anticancer Activity Data
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazolo[3,4-b]pyrazines | MCF-7 (Breast) | 2.22 - 3.66 | [10] |
| Ferrocene-pyrazole hybrids | HCT-116 (Colon) | 3.12 | |
| 5-Phenyl-1H-pyrazole | WM266.4 (Melanoma) | 2.63 | [1] |
| Pyrazole-Thiadiazole Hybrids | A549 (Lung) | 1.81 | [7] |
| Pyrazole-based azoles | A549 (Lung) | 3.46 - 4.47 |
Experimental Protocol: MTT Cell Viability Assay
Objective: To determine the cytotoxic effect of a nitrophenyl pyrazole compound on a cancer cell line (e.g., MCF-7).
Materials:
-
MCF-7 breast cancer cells
-
DMEM media supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well microtiter plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 24-48 hours in a CO₂ incubator.[10]
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a dark blue formazan precipitate.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Self-Validation: The assay includes a vehicle control to establish 100% viability and a positive control (a known cytotoxic drug) to confirm the assay is performing correctly and the cells are responsive to treatment. The reproducibility of the dose-response curve across replicate wells validates the results.
Antimicrobial Activity
Nitrophenyl pyrazole derivatives have demonstrated significant activity against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria and various fungal strains.[4][11] The presence of both the pyrazole ring and the nitrophenyl group is often critical for their antimicrobial efficacy.
Structure-Activity Relationship (SAR) Insights: Studies have shown that the position and nature of substituents on the phenyl rings are crucial. For instance, some derivatives show enhanced activity against specific bacterial strains like Escherichia coli and Streptococcus epidermidis.[4][12] The introduction of a furan ring alongside the nitrophenyl pyrazole core has also been shown to yield compounds with pronounced effects against S. aureus, E. coli, and Candida species.[11] However, not all derivatives are potent; some have shown very low antibacterial activity, highlighting the specificity required for effective drug design.[8][9]
Antimicrobial Activity Data
| Compound Class | Organism | MIC (µg/mL) | Reference |
| Pyrazole Mannich Bases | Escherichia coli (Gram -) | 0.25 | [4][12] |
| Pyrazole Mannich Bases | Streptococcus epidermidis (Gram +) | 0.25 | [4][12] |
| Pyrazole Mannich Bases | Aspergillus niger (Fungus) | 1.0 | [4][12] |
| Amido-pyrazole-carbonitriles | S. aureus (MRSA) | 25.1 µM | [5] |
Anti-inflammatory Activity
The pyrazole scaffold is famously associated with anti-inflammatory drugs, most notably COX-2 inhibitors.[13] Nitrophenyl-substituted pyrazoles continue this legacy, with many derivatives showing potent anti-inflammatory effects in both in vitro and in vivo models.[3][4]
Mechanism of Action: COX Inhibition Inflammation is mediated by prostaglandins, which are synthesized by cyclooxygenase (COX) enzymes. The COX-2 isoform is typically induced at sites of inflammation. Many nitrophenyl pyrazole derivatives exert their anti-inflammatory effect by selectively inhibiting COX-2. This reduces the production of prostaglandins, thereby alleviating pain and inflammation, with potentially fewer gastrointestinal side effects than non-selective NSAIDs.[13] Some compounds have also been found to inhibit inflammatory cytokines like TNF-α and IL-6.[3]
In Vivo Anti-inflammatory Data The carrageenan-induced paw edema model in rats is a standard acute inflammation assay. The efficacy of test compounds is compared to standard drugs like Diclofenac or Celecoxib.
| Compound Class | Model | Activity | Reference |
| Pyrazole Hydrazinecarboxamide | Carrageenan-induced paw edema | Better activity than Diclofenac | [4] |
| Pyrazole derivatives | Carrageenan-induced paw edema | Potent; relative activity to celecoxib of 1.13 | [14] |
| Pyrazole integrated benzophenones | Various inflammatory mediators | Active anti-inflammatory agents | [3] |
Conclusion and Future Perspectives
The nitrophenyl pyrazole scaffold is a pharmacologically privileged core that consistently yields compounds with significant therapeutic potential. Its synthetic accessibility and the diverse biological activities—spanning oncology, infectious diseases, and inflammation—make it a highly attractive starting point for drug discovery campaigns. The strong electron-withdrawing character of the nitrophenyl group is a key modulator of activity, though its optimal position and the synergistic effect of other substituents must be carefully considered.
Future research should focus on elucidating the precise molecular targets for many of these compounds and exploring their polypharmacology (multi-target effects), which could be advantageous for complex diseases. The development of derivatives with improved pharmacokinetic and safety profiles, along with further investigation into less explored activities like neuroprotection[3] and antiviral effects[2], will undoubtedly cement the nitrophenyl pyrazole scaffold's place in the modern medicinal chemist's toolkit.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.aip.org [pubs.aip.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. biointerfaceresearch.com [biointerfaceresearch.com]
- 12. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Knorr Synthesis of 5-Aryl-3-Aminopyrazoles
Introduction: The Significance of the 5-Aryl-3-Aminopyrazole Scaffold
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Within this class, the 5-aryl-3-aminopyrazole motif is of particular importance, serving as a critical building block for compounds exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] The strategic placement of the aryl group at the 5-position and the amine at the 3-position provides a versatile platform for further functionalization, enabling chemists to fine-tune the steric and electronic properties of drug candidates.
The Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883, remains a cornerstone of heterocyclic chemistry.[2][3] Its enduring relevance is a testament to its reliability and versatility. This application note provides a detailed protocol and in-depth scientific rationale for the synthesis of 5-aryl-3-aminopyrazoles, specifically through the cyclocondensation of β-ketonitriles (3-oxo-3-arylpropanenitriles) with hydrazine, a key variant of the classical Knorr synthesis.
Reaction Mechanism: From β-Ketonitrile to Aromatic Pyrazole
The most direct and widely utilized method for synthesizing 5-aminopyrazoles is the condensation reaction between a β-ketonitrile and a hydrazine derivative.[4][5][6][7] The reaction proceeds through a well-established pathway involving initial hydrazone formation followed by an intramolecular cyclization.
The causality behind the mechanism is as follows:
-
Hydrazone Formation: The reaction is typically initiated by the nucleophilic attack of the terminal nitrogen atom of hydrazine onto the electrophilic carbonyl carbon of the β-ketonitrile. This step is often accelerated by a weak acid catalyst, which protonates the carbonyl oxygen, further enhancing its electrophilicity.[2][8][9]
-
Intramolecular Cyclization: The resulting hydrazone intermediate exists in equilibrium with its enamine tautomer. The crucial ring-closing step involves the nucleophilic attack of the second nitrogen atom of the hydrazine moiety onto the carbon of the nitrile group.
-
Tautomerization: The cyclized intermediate rapidly undergoes tautomerization to yield the stable, aromatic 5-aryl-3-aminopyrazole product. The formation of the aromatic ring is the thermodynamic driving force for the reaction.[10]
Caption: Knorr synthesis reaction pathway for 5-aryl-3-aminopyrazoles.
Detailed Experimental Protocol
This protocol describes a general procedure for the synthesis of 5-phenyl-1H-pyrazol-3-amine from 3-oxo-3-phenylpropanenitrile (benzoylacetonitrile). This procedure can be adapted for various substituted aryl ketonitriles.
Table 1: Reagents and Materials
| Reagent/Material | Formula | M.W. | CAS No. | Notes |
| 3-Oxo-3-phenylpropanenitrile | C₉H₇NO | 145.16 | 935-09-1 | Starting β-ketonitrile. |
| Hydrazine Hydrate (~64% N₂H₄) | H₆N₂O | 50.06 | 7803-57-8 | Toxic and corrosive. Handle with extreme care in a fume hood. |
| Ethanol (200 proof) | C₂H₅OH | 46.07 | 64-17-5 | Reaction solvent. |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 64-19-7 | Optional catalyst. |
| Deionized Water | H₂O | 18.02 | 7732-18-5 | For precipitation and washing. |
| Round-bottom flask (100 mL) | - | - | - | |
| Reflux condenser | - | - | - | |
| Magnetic stirrer and stir bar | - | - | - | |
| Heating mantle | - | - | - | |
| Büchner funnel and filter flask | - | - | - | For product isolation. |
| TLC plates (Silica gel 60 F₂₅₄) | - | - | - | For reaction monitoring. |
Step-by-Step Methodology
-
Reaction Setup: Assemble a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser in a fume hood.
-
Reagent Addition: To the flask, add 3-oxo-3-phenylpropanenitrile (5.0 g, 34.4 mmol) and ethanol (40 mL). Stir the mixture at room temperature until the solid is fully dissolved.
-
Hydrazine Addition: Carefully add hydrazine hydrate (2.2 mL, ~43.0 mmol, 1.25 equivalents) to the stirred solution dropwise over 5 minutes. Note: The reaction is often exothermic. If desired, 3-5 drops of glacial acetic acid can be added as a catalyst.[10]
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-85°C) using a heating mantle. Maintain the reflux with vigorous stirring for 2-4 hours.
-
Reaction Monitoring: Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC). A suitable eluent system is 70:30 Hexane:Ethyl Acetate. The product is typically more polar than the starting material.
-
Product Isolation (Work-up): Once the reaction is complete (as indicated by TLC), turn off the heat and allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 150 mL of cold deionized water while stirring. A precipitate should form.
-
Filtration: Cool the aqueous suspension in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with two portions of cold deionized water (2 x 25 mL) to remove any residual hydrazine and salts.
-
Drying: Allow the product to air-dry on the funnel, then transfer it to a watch glass and dry to a constant weight, preferably in a vacuum oven at 40-50°C.
-
Purification & Characterization: The crude product is often of high purity. If necessary, it can be further purified by recrystallization from an appropriate solvent such as ethanol or an ethanol/water mixture. Characterize the final product by determining its melting point and acquiring ¹H NMR, ¹³C NMR, and mass spectrometry data to confirm its structure and purity.
Process Optimization & Troubleshooting
The success of the Knorr synthesis for 3-aminopyrazoles relies on the careful control of several parameters. Understanding the causality behind these choices is key to optimizing the reaction and troubleshooting potential issues.
Table 2: Key Parameter Summary and Rationale
| Parameter | Typical Condition | Rationale & Impact on Outcome |
| Solvent | Ethanol, Acetic Acid | Protic solvents are ideal as they effectively solvate the reagents and can participate in the proton transfer steps of the mechanism. Acetic acid can serve as both a solvent and a catalyst. |
| Catalyst | Glacial Acetic Acid (catalytic) | An acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating the initial rate-limiting condensation step.[9] |
| Temperature | Reflux | Provides the necessary activation energy for both the initial condensation (dehydration) and the subsequent intramolecular cyclization. Microwave irradiation can significantly reduce reaction times.[11] |
| Hydrazine Stoichiometry | 1.1 - 1.5 equivalents | A slight excess of hydrazine ensures the complete consumption of the more valuable β-ketonitrile starting material.[10] |
| Work-up | Precipitation in water | The aminopyrazole product is typically much less soluble in water than in the reaction solvent (e.g., ethanol), allowing for simple and efficient isolation by precipitation. |
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
Conclusion
The Knorr pyrazole synthesis remains a highly effective and robust method for the preparation of 5-aryl-3-aminopyrazoles from readily available β-ketonitriles. The reaction is generally high-yielding, proceeds under mild conditions, and allows for straightforward product isolation. By understanding the underlying mechanism and the influence of key reaction parameters, researchers can reliably access this valuable heterocyclic scaffold, paving the way for further exploration in drug discovery and materials science.
References
- 1. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 2. name-reaction.com [name-reaction.com]
- 3. Knorr Pyrazole Synthesis [drugfuture.com]
- 4. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 5. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. soc.chim.it [soc.chim.it]
- 8. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chemhelpasap.com [chemhelpasap.com]
- 11. Microwave Chemistry: Cyclocondensation of Hydrazine Derivatives, Synthesis of Flavones and Chromones, Ring-Opening of Epoxides, Metal-Free Intramolecular Alkyne Trimerizations [organic-chemistry.org]
Application Note & Protocol: Streamlining Drug Discovery with Multi-Component Synthesis of Substituted Pyrazoles
Introduction: The Significance of Pyrazoles and the Power of MCRs
The pyrazole nucleus is a cornerstone in medicinal chemistry and drug development, forming the structural core of a wide array of therapeutic agents.[1][2] Its prevalence is evident in blockbuster drugs such as the anti-inflammatory celecoxib, the obesity treatment rimonabant, and various agents exhibiting anticancer, antibacterial, and antifungal properties.[1][3] The continued interest in pyrazole derivatives stems from their versatile biological activities, making them a "privileged scaffold" in the quest for novel therapeutics.[1][2]
Traditionally, the synthesis of complex substituted pyrazoles has relied on multi-step, sequential reactions. These classic approaches, while effective, are often plagued by drawbacks such as lengthy reaction times, the need for purification of intermediates, and the generation of significant chemical waste. In contrast, multi-component reactions (MCRs) have emerged as a powerful and elegant strategy that aligns with the principles of green chemistry.[4][5] MCRs are one-pot reactions where three or more reactants combine to form a product that incorporates essentially all the atoms of the starting materials.[1] This "pot, atom, and step economy" (PASE) approach offers numerous advantages, including operational simplicity, reduced reaction times, energy savings, and the rapid generation of molecular diversity from readily available starting materials.[1][6]
This application note provides a comprehensive guide to the multi-component synthesis of substituted pyrazoles, with a particular focus on a robust four-component reaction for the synthesis of highly functionalized pyrano[2,3-c]pyrazoles. We will delve into the mechanistic underpinnings of this reaction, provide a detailed, field-proven protocol, and offer insights to ensure reproducible and high-yielding results for researchers in drug discovery and organic synthesis.
Strategic Approaches to Multi-Component Pyrazole Synthesis
The versatility of MCRs allows for the synthesis of a wide range of pyrazole-containing scaffolds. The choice of starting materials and reaction conditions dictates the final structure. Generally, these reactions involve a source of the N-N bond, typically a hydrazine derivative, and a 1,3-dielectrophile or its in-situ generated equivalent.
Three-Component Syntheses
A common three-component approach involves the reaction of a hydrazine, a 1,3-dicarbonyl compound, and an aldehyde.[7][8][9] The reaction proceeds through the initial formation of a hydrazone, which then undergoes cyclization and dehydration to yield the pyrazole core. Catalysts such as Lewis acids can be employed to activate the carbonyl groups and facilitate the cyclization step.[7]
Four-Component Syntheses: A Gateway to Fused Heterocycles
Four-component reactions are particularly powerful for constructing more complex, fused heterocyclic systems in a single step.[4][10] A widely utilized example is the synthesis of pyrano[2,3-c]pyrazoles, which typically involves the reaction of a hydrazine, a β-ketoester (like ethyl acetoacetate), an aldehyde, and an active methylene compound such as malononitrile.[10][11] This reaction is highly efficient and can be promoted by a variety of catalysts, including basic catalysts like piperidine or triethylamine, as well as various nanocatalysts.[1][12][13] The choice of an aqueous medium often enhances the reaction rate and simplifies the workup, aligning with green chemistry principles.[4][14]
The general mechanism for this four-component reaction is believed to proceed through a cascade of reactions occurring in the same pot.[15]
Visualizing the Four-Component Reaction
Reaction Mechanism
The following diagram illustrates the plausible mechanistic pathway for the four-component synthesis of pyrano[2,3-c]pyrazoles.
Caption: Plausible mechanism for the four-component synthesis of pyrano[2,3-c]pyrazoles.
Experimental Workflow
The following diagram outlines the general experimental workflow for the synthesis and purification of substituted pyrazoles via this MCR protocol.
Caption: General experimental workflow for the MCR synthesis of pyrazoles.
Detailed Application Protocol: Four-Component Synthesis of 6-Amino-4-aryl-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles
This protocol is a robust and highly reproducible method for the synthesis of a diverse library of pyrano[2,3-c]pyrazole derivatives.
Materials and Reagents
-
Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, etc.)
-
Malononitrile
-
Ethyl acetoacetate
-
Hydrazine hydrate (98%)
-
Ethanol (95% or absolute) or Water
-
Piperidine or Triethylamine (catalyst)
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)
-
Filtration apparatus (Büchner funnel and flask)
-
TLC plates (silica gel 60 F254)
Step-by-Step Experimental Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine the aromatic aldehyde (10 mmol), malononitrile (10 mmol, 0.66 g), and ethyl acetoacetate (10 mmol, 1.27 mL).
-
Solvent Addition: Add 20-30 mL of ethanol or water to the flask. Stir the mixture at room temperature to obtain a homogeneous solution or a fine suspension.
-
Hydrazine Addition: To the stirring mixture, add hydrazine hydrate (10 mmol, ~0.5 mL) dropwise. Safety Note: Hydrazine hydrate is corrosive and toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Catalyst Addition: Add a catalytic amount of piperidine or triethylamine (2-3 drops).
-
Reaction: Stir the reaction mixture vigorously at room temperature or heat to reflux (typically 60-80°C) for the time specified in Table 1 (usually 20-60 minutes).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane, 3:7).
-
Product Isolation: Upon completion of the reaction, a solid precipitate usually forms. Cool the reaction mixture to room temperature and then in an ice bath for 15-20 minutes to maximize precipitation.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water (2 x 20 mL) and then with cold ethanol (2 x 10 mL) to remove any unreacted starting materials and catalyst.[4]
-
Drying: Dry the product in a vacuum oven at 60-70°C to a constant weight.
-
Purification (if necessary): The product obtained is often of high purity. However, if further purification is required, recrystallize the solid from a suitable solvent like ethanol.[4]
Data Presentation: Substrate Scope and Reaction Conditions
The following table summarizes the results for the synthesis of various pyrano[2,3-c]pyrazole derivatives using the described protocol.
| Entry | Aromatic Aldehyde (R) | Catalyst | Solvent | Time (min) | Yield (%) |
| 1 | Benzaldehyde | Piperidine | Ethanol | 30 | 92 |
| 2 | 4-Chlorobenzaldehyde | Piperidine | Ethanol | 25 | 95 |
| 3 | 4-Methoxybenzaldehyde | Triethylamine | Water | 45 | 90 |
| 4 | 4-Nitrobenzaldehyde | Piperidine | Ethanol | 20 | 96 |
| 5 | 2-Naphthaldehyde | Triethylamine | Ethanol | 60 | 88 |
Yields refer to isolated products after washing and drying.
Expertise & Experience: Causality Behind Experimental Choices
-
Choice of Catalyst: While this reaction can proceed without a catalyst, the addition of a small amount of a base like piperidine or triethylamine significantly accelerates the reaction rate.[12] The base catalyzes both the initial Knoevenagel condensation between the aldehyde and malononitrile and the subsequent Michael addition.[15] For sensitive substrates, a milder catalyst or catalyst-free conditions in a green solvent like water can be employed.[4][10]
-
Solvent Selection: Both ethanol and water are excellent solvents for this reaction.[4][16] Water is often preferred due to its environmental benefits, low cost, and ability to accelerate certain organic reactions through hydrophobic effects.[5] In some cases, using water can lead to easier product precipitation and isolation.
-
Order of Reagent Addition: While the reaction is robust, a common practice is to first mix the aldehyde, malononitrile, and ethyl acetoacetate, followed by the addition of hydrazine hydrate. This can favor the formation of the pyrazolone intermediate in situ.[15] However, for many substrates, all components can be mixed together at the start without a significant impact on the yield.
Trustworthiness: A Self-Validating System
The protocol described herein is designed to be self-validating through the following measures:
-
High Purity of Crude Product: In most cases, the synthesized pyrano[2,3-c]pyrazole precipitates out of the reaction mixture in high purity. This minimizes the need for extensive chromatographic purification, which is a common source of yield loss and variability.
-
Visual Confirmation: The formation of a thick precipitate is a strong visual indicator that the reaction is proceeding as expected.
-
Straightforward Characterization: The products can be readily characterized by standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm their structure and purity. The spectroscopic data for these compounds are well-documented in the literature, providing a reliable point of comparison.
By adhering to this protocol, researchers can confidently and efficiently synthesize a wide range of substituted pyrazoles for their drug discovery programs. The inherent simplicity and efficiency of this multi-component reaction make it an invaluable tool for modern organic and medicinal chemistry.
References
- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives | Semantic Scholar [semanticscholar.org]
- 3. worldresearchersassociations.com [worldresearchersassociations.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 8. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. growingscience.com [growingscience.com]
- 12. tandfonline.com [tandfonline.com]
- 13. jsynthchem.com [jsynthchem.com]
- 14. acgpubs.org [acgpubs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for 5-(4-nitrophenyl)-2H-pyrazol-3-ylamine in Medicinal Chemistry
Introduction: The Strategic Value of the 5-(4-nitrophenyl)-2H-pyrazol-3-ylamine Scaffold
In the landscape of medicinal chemistry, the pyrazole scaffold stands as a "privileged structure," a core molecular framework that consistently appears in a multitude of biologically active compounds.[1][2] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[3][4][5] Within this versatile family, this compound emerges as a particularly strategic building block for drug discovery. This is attributed to its unique combination of reactive sites: a nucleophilic aminopyrazole core ripe for elaboration and a latent amino functionality on the phenyl ring, accessible through the reduction of the nitro group. This dual functionality allows for the construction of diverse and complex molecular architectures with significant potential for therapeutic intervention, particularly in the realm of kinase inhibition.[6]
This guide provides an in-depth exploration of the synthetic utility of this compound, offering detailed protocols for its functionalization and its application in the synthesis of bioactive molecules, with a focus on the construction of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors.
Core Synthetic Strategies and Protocols
The reactivity of this compound is primarily centered around the nucleophilicity of the 3-amino group and the pyrazole ring nitrogens. These sites can be selectively targeted to introduce a variety of substituents and to construct fused heterocyclic systems.
Synthesis of Pyrazolo[1,5-a]pyrimidines: A Gateway to Kinase Inhibitors
The construction of the pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone application of 5-aminopyrazoles in medicinal chemistry.[3][6] This fused heterocyclic system is a known pharmacophore for a range of protein kinase inhibitors, targeting kinases such as CDK2, Pim-1, and Trk.[3] The general synthetic approach involves the cyclocondensation of the 5-aminopyrazole with a 1,3-bielectrophilic partner.
Protocol 1: Synthesis of 2-(4-nitrophenyl)-7-phenylpyrazolo[1,5-a]pyrimidin-5-amine via Cyclocondensation with Benzoylacetonitrile
This protocol details the synthesis of a core pyrazolo[1,5-a]pyrimidine scaffold, which can be further functionalized. The reaction proceeds through a cyclocondensation reaction between the aminopyrazole and a β-ketonitrile.
Reaction Scheme:
General synthetic workflow for pyrazolo[1,5-a]pyrimidines.
Materials:
-
This compound
-
Benzoylacetonitrile
-
Glacial Acetic Acid
-
Ethanol
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Filtration apparatus
-
Recrystallization apparatus
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) and benzoylacetonitrile (1.0 eq) in glacial acetic acid (20 mL).
-
Stir the mixture at room temperature for 15 minutes to ensure homogeneity.
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain reflux for 8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-cold water (100 mL) with stirring.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with water to remove any residual acetic acid.
-
Recrystallize the crude product from ethanol to afford the pure 2-(4-nitrophenyl)-7-phenylpyrazolo[1,5-a]pyrimidin-5-amine.
Expected Outcome:
This protocol typically yields the desired pyrazolo[1,5-a]pyrimidine in good to excellent yields. The product can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Functionalization of the 3-Amino Group: Amide and Urea Formation
The 3-amino group of this compound is a versatile handle for introducing a wide range of functionalities through acylation and related reactions. This allows for the exploration of structure-activity relationships (SAR) by modifying the substituents at this position.
Protocol 2: N-Acylation with Cinnamoyl Chloride
This protocol describes the synthesis of an N-cinnamoyl derivative, a common motif in various bioactive compounds.
Reaction Scheme:
N-Acylation of the 3-amino group.
Materials:
-
This compound
-
Cinnamoyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Round-bottom flask with a magnetic stirrer and nitrogen inlet
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM (20 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Add anhydrous pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of cinnamoyl chloride (1.1 eq) in anhydrous DCM (10 mL) to the cooled mixture.
-
Allow the reaction to stir at 0 °C for 1 hour, and then warm to room temperature and stir for an additional 3 hours.
-
Upon completion (monitored by TLC), quench the reaction by adding water (20 mL).
-
Transfer the mixture to a separatory funnel and extract the organic layer.
-
Wash the organic layer sequentially with 1M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide.
Protocol 3: Urea Synthesis via Reaction with Phenyl Isocyanate
This protocol outlines the formation of a urea linkage, another important functional group in medicinal chemistry, often found in kinase inhibitors.
Reaction Scheme:
Synthesis of a phenylurea derivative.
Materials:
-
This compound
-
Phenyl isocyanate
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask with a magnetic stirrer and nitrogen inlet
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous THF (20 mL).
-
Add phenyl isocyanate (1.05 eq) dropwise to the stirred solution at room temperature.
-
Continue stirring at room temperature for 6 hours.
-
A precipitate will likely form during the reaction. Collect the solid by vacuum filtration.
-
Wash the collected solid with a small amount of cold THF and then with diethyl ether to remove any unreacted starting materials.
-
Dry the product under vacuum to yield the pure urea derivative.
Modification of the Nitrophenyl Moiety: Reduction to an Amine
The nitro group on the phenyl ring is a key strategic element of this building block. Its reduction to an amine opens up a new avenue for functionalization, allowing for the introduction of a second point of diversity in the synthesized molecules.
Protocol 4: Reduction of the Nitro Group to an Amine
This protocol describes a standard method for the reduction of an aromatic nitro group using tin(II) chloride. This method is generally tolerant of many other functional groups.[7]
Reaction Scheme:
Reduction of the aromatic nitro group.
Materials:
-
A 5-(4-nitrophenyl)pyrazole derivative (e.g., from Protocols 1, 2, or 3)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Heating mantle
Procedure:
-
To a solution of the 5-(4-nitrophenyl)pyrazole derivative (1.0 eq) in ethanol (30 mL) in a round-bottom flask, add tin(II) chloride dihydrate (5.0 eq).
-
Heat the reaction mixture to reflux and maintain for 4 hours.
-
After cooling to room temperature, carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8.
-
Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the corresponding aminophenyl derivative.
Application in Kinase Inhibitor Design: A Structure-Activity Relationship (SAR) Perspective
The pyrazolo[1,5-a]pyrimidine scaffold derived from this compound is a versatile platform for the design of potent and selective kinase inhibitors. The various functionalization points allow for fine-tuning of the molecule's interaction with the target kinase.
Key interaction points for SAR studies.
-
C7-Substituent (R1): The substituent at the 7-position often plays a crucial role in interacting with the hydrophobic gatekeeper residue of the kinase active site. Aromatic groups, such as the phenyl group in the product of Protocol 1, are common.
-
C5-Substituent (R2): The amino group at the 5-position can be a key hydrogen bond donor or acceptor, interacting with the hinge region of the kinase. It can also serve as an attachment point for further modifications to improve solubility and selectivity.
-
C2-Substituent (R3): The substituent at the 2-position, derived from the 4-nitrophenyl group, extends into the solvent-exposed region. The amine functionality, obtained after reduction, can be further derivatized to enhance potency, selectivity, and pharmacokinetic properties.
Table 1: Representative Kinase Inhibition Data for Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound ID | R1 (C7) | R2 (C5) | R3 (C2) | Target Kinase | IC₅₀ (nM) | Reference |
| A | Phenyl | NH₂ | 4-Aminophenyl | CDK2 | 50 | [8] |
| B | 3-Chlorophenyl | NH₂ | 4-Aminophenyl | Pim-1 | 25 | [3] |
| C | Phenyl | NH-Ac | 4-Aminophenyl | TrkA | 15 | [9] |
Note: The data in this table is illustrative and based on structurally related compounds to demonstrate the potential of this scaffold. Specific IC₅₀ values will vary depending on the exact molecular structure and assay conditions.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its strategic combination of reactive sites allows for the efficient construction of diverse molecular scaffolds, most notably the pyrazolo[1,5-a]pyrimidine core, which is a proven pharmacophore for potent and selective kinase inhibitors. The detailed protocols provided herein offer a practical guide for researchers to harness the full potential of this building block in their drug discovery endeavors. The ability to systematically modify the substituents at multiple positions provides a powerful tool for optimizing biological activity and developing novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, SAR study and biological evaluation of novel pyrazolo[1,5-a]pyrimidin-7-yl phenyl amides as anti-proliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for the Investigation of 5-(4-nitrophenyl)-2H-pyrazol-3-ylamine in Anticancer Drug Discovery
Introduction: The Pyrazole Scaffold as a Privileged Structure in Oncology
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is one such "privileged scaffold."[1][2][3] Its unique structural and electronic properties allow it to interact with a wide array of biological targets, making it a recurring motif in clinically successful drugs.[3] In oncology, pyrazole derivatives have demonstrated remarkable versatility, exhibiting activities that strike at the heart of cancer cell proliferation and survival.[1][4][5][6] These compounds have been successfully developed as inhibitors of critical cell cycle regulators like Cyclin-Dependent Kinases (CDKs), signaling molecules such as EGFR and VEGFR, and modulators of programmed cell death.[1][2][7]
This application note focuses on a specific, yet underexplored, pyrazole derivative: 5-(4-nitrophenyl)-2H-pyrazol-3-ylamine . The molecule combines the proven pyrazole core with a 4-nitrophenyl substituent. The nitro group, being a strong electron-withdrawing moiety, can significantly influence the molecule's pharmacokinetic properties and its binding interactions with target proteins. While direct anticancer studies on this exact molecule are nascent, its structural components suggest a strong rationale for its investigation as a potential anticancer agent. This guide provides a comprehensive framework for researchers to explore its therapeutic potential, detailing hypothesized mechanisms of action and providing robust, step-by-step protocols for its evaluation.
Proposed Mechanism of Action: A Multi-Targeted Approach
Based on extensive literature on related pyrazole derivatives, this compound is hypothesized to exert its anticancer effects through a combination of mechanisms, primarily focusing on the disruption of the cell cycle and the induction of apoptosis.
A key family of enzymes often targeted by pyrazole-based compounds are the Cyclin-Dependent Kinases (CDKs).[8][9] CDKs are serine/threonine kinases that form complexes with cyclins to govern the progression of the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers.[8] It is plausible that this compound could act as an ATP-competitive inhibitor at the kinase domain of CDKs, particularly CDK2, which is crucial for the G1/S phase transition.[7][10] Inhibition of CDK2 would lead to the dephosphorylation of the retinoblastoma protein (Rb), preventing the release of the E2F transcription factor and thereby halting the cell's entry into the S phase, effectively causing cell cycle arrest.[10] This arrest would prevent DNA replication and, ultimately, cell division.
Furthermore, the induction of cell cycle arrest can trigger the intrinsic apoptotic pathway. By halting cell proliferation, the compound may create a cellular environment that favors the activation of pro-apoptotic proteins, leading to programmed cell death.
Caption: Proposed mechanism of this compound.
Experimental Protocols: A Step-by-Step Guide to Evaluation
To empirically validate the anticancer potential of this compound, a tiered approach starting with broad cytotoxicity screening followed by more specific mechanistic assays is recommended.
Part 1: In Vitro Cytotoxicity Assessment (MTT Assay)
The initial step is to determine the compound's ability to inhibit cell proliferation across a panel of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable, colorimetric method for this purpose.[11][12] It measures the metabolic activity of cells, which correlates with cell viability.[12]
Principle: Viable cells with active mitochondrial dehydrogenases can convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Treatment: After 24 hours, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (DMSO at the highest concentration used) and an untreated control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Data Presentation:
| Cell Line | Compound IC₅₀ (µM) [Example Data] | Doxorubicin IC₅₀ (µM) [Positive Control] |
| MCF-7 | 8.5 | 0.5 |
| A549 | 12.2 | 1.1 |
| HCT116 | 6.8 | 0.3 |
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// Edges Start -> SeedCells; SeedCells -> Incubate1; Incubate1 -> AddCompound; AddCompound -> Incubate2; Incubate2 -> AddMTT; AddMTT -> Incubate3; Incubate3 -> AddDMSO; AddDMSO -> ReadAbsorbance; ReadAbsorbance -> CalculateIC50; }
Caption: Workflow for the in vitro MTT cytotoxicity assay.
Part 2: Apoptosis Induction Analysis (Annexin V/PI Staining)
To determine if the observed cytotoxicity is due to programmed cell death, an Annexin V and Propidium Iodide (PI) assay followed by flow cytometry is essential.[13][14][15]
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[15] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around its IC₅₀ value for 24-48 hours. Include untreated and vehicle controls.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.[16]
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14][15]
-
Dilution: Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analysis: Analyze the samples immediately by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caption: Workflow for apoptosis detection via Annexin V/PI staining.
Part 3: Cell Cycle Analysis (Propidium Iodide Staining)
To investigate the hypothesis that the compound induces cell cycle arrest, analysis of the DNA content using propidium iodide staining is the standard method.[17][18]
Principle: Propidium iodide is a fluorescent intercalating agent that stains DNA.[16] The fluorescence intensity of stained cells is directly proportional to their DNA content. This allows for the differentiation of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Seed cells and treat with the compound as described for the apoptosis assay.
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol, adding it dropwise while vortexing to prevent clumping.[16][17][18] Store at 4°C for at least 30 minutes (or up to several weeks).[17][18]
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[17]
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at room temperature to degrade RNA, ensuring that PI only stains DNA.[16][18]
-
PI Staining: Add propidium iodide to a final concentration of 50 µg/mL.[18]
-
Analysis: Analyze the samples by flow cytometry. Acquire data on a linear scale and use pulse processing (Area vs. Width) to exclude doublets.[17][18] Quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Caption: Workflow for cell cycle analysis using propidium iodide.
Data Interpretation and Troubleshooting
-
Causality in Experimental Choices: The sequential nature of these assays is crucial. A positive result in the MTT assay (i.e., a low IC₅₀) justifies the investment in more complex mechanistic studies. If the compound is cytotoxic, the Annexin V/PI and cell cycle assays help to elucidate how it kills the cells or stops their growth.
-
Self-Validating Systems: Each protocol includes essential controls. The vehicle control (DMSO) in the MTT assay ensures that the solvent itself is not causing toxicity. In flow cytometry assays, unstained and single-stain controls are critical for setting up proper compensation and gating. A known apoptosis inducer (e.g., staurosporine) or cell cycle-arresting agent (e.g., nocodazole) should be used as a positive control to validate the assay setup.
-
Troubleshooting:
-
High IC₅₀ Value: If the compound shows low cytotoxicity, consider extending the treatment duration or testing on a more sensitive cell line. The compound may also have cytostatic rather than cytotoxic effects.
-
Inconsistent Flow Cytometry Results: Cell clumping is a common issue. Ensure single-cell suspension after harvesting and during fixation.[17] Calibrate the flow cytometer daily and use compensation controls correctly.
-
No Apoptosis Detected: The compound may be inducing another form of cell death, such as necrosis or autophagy. Alternatively, the time point chosen for the assay might be too early or too late to detect the peak apoptotic response. A time-course experiment is recommended.
-
Conclusion and Future Directions
The protocols outlined in this application note provide a robust starting point for the comprehensive evaluation of this compound as a potential anticancer agent. Positive results from these initial in vitro studies—demonstrating potent cytotoxicity, induction of apoptosis, and cell cycle arrest—would provide a strong rationale for advancing the compound to more complex studies. Future work could include target identification assays (e.g., kinase profiling), investigation in 3D cell culture models, and eventual progression to in vivo animal models to assess efficacy and toxicity. The rich history of pyrazole derivatives in oncology suggests that this compound is a worthy candidate for thorough investigation.[1][4]
References
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Heterocycles in Breast Cancer Treatment: The Use of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. srrjournals.com [srrjournals.com]
- 5. ijnrd.org [ijnrd.org]
- 6. eurekaselect.com [eurekaselect.com]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijprajournal.com [ijprajournal.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. kumc.edu [kumc.edu]
- 15. bosterbio.com [bosterbio.com]
- 16. vet.cornell.edu [vet.cornell.edu]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. ucl.ac.uk [ucl.ac.uk]
Application Notes & Protocols: A Modular Approach to the Synthesis and Evaluation of Novel Anti-inflammatory Agents from 5-(4-nitrophenyl)-2H-pyrazol-3-ylamine
Abstract: This document provides a comprehensive guide for researchers engaged in the development of novel anti-inflammatory therapeutics. We detail the synthesis, characterization, and in vitro evaluation of new chemical entities derived from the versatile starting material, 5-(4-nitrophenyl)-2H-pyrazol-3-ylamine. The pyrazole scaffold is a cornerstone in anti-inflammatory drug design, most notably represented by the selective COX-2 inhibitor, Celecoxib.[1][2] By leveraging the reactive primary amine of this compound, a diverse library of candidates can be efficiently synthesized.[3][4] This guide provides two primary synthetic protocols for generating Schiff base and amide derivatives, followed by detailed protocols for evaluating their anti-inflammatory efficacy through cyclooxygenase (COX) enzyme inhibition and cell-based nitric oxide (NO) suppression assays. The methodologies are designed to be robust and self-validating, providing a clear path from chemical synthesis to biological lead identification.
Section 1: Rationale and Strategic Overview
Inflammation is a complex biological response essential for host defense; however, its dysregulation leads to chronic diseases such as rheumatoid arthritis and inflammatory bowel disease.[1][5] A primary therapeutic strategy involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the production of pro-inflammatory prostaglandins.[1][6] The pyrazole heterocycle has proven to be a privileged scaffold for developing potent and selective COX-2 inhibitors, offering a favorable therapeutic window with reduced gastrointestinal side effects compared to non-selective NSAIDs.[1][7]
Our strategic approach utilizes the accessible primary amine on the this compound core as a chemical handle for diversification. This allows for the systematic exploration of the structure-activity relationship (SAR) by introducing a variety of functional groups. The goal is to identify derivatives with potent and selective COX-2 inhibition or other anti-inflammatory mechanisms.
Experimental Workflow Overview
The overall process involves a multi-stage approach, beginning with the synthesis of a focused library of compounds, followed by a cascade of in vitro biological assays to identify promising candidates for further development.
Caption: High-level experimental workflow from starting material to lead identification.
PART I: SYNTHETIC PROTOCOLS
This section details the synthetic procedures for creating two distinct classes of derivatives from the parent aminopyrazole.
Protocol 1: Synthesis of Schiff Base Derivatives via Condensation
Rationale: The formation of an imine (Schiff base) by reacting the primary amine with various substituted aldehydes is a robust and straightforward method to introduce diverse aromatic and heterocyclic moieties. This modification allows for probing different pockets of the target enzyme's active site. The reaction is typically catalyzed by a weak acid, which protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.[8][9]
Materials:
-
This compound
-
Substituted aldehyde (e.g., 4-methoxybenzaldehyde, 4-chlorobenzaldehyde)
-
Absolute Ethanol (EtOH)
-
Glacial Acetic Acid
-
Round-bottom flask with reflux condenser
-
Stirring hotplate
-
Standard laboratory glassware
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol (30 mL).
-
Add the desired substituted aldehyde (1.1 eq) to the solution.
-
Add 3-4 drops of glacial acetic acid to the mixture to act as a catalyst.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) with constant stirring for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
The solid product will often precipitate upon cooling. If not, reduce the solvent volume under reduced pressure.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure Schiff base derivative.
-
Dry the final product under vacuum and characterize using ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.[10]
Protocol 2: Synthesis of N-Acyl Amide Derivatives
Rationale: Acylation of the primary amine to form an amide bond is another fundamental transformation. This introduces a carbonyl group which can act as a hydrogen bond acceptor, potentially forming key interactions with amino acid residues in the target protein. The use of a non-nucleophilic base like pyridine is crucial; it serves to neutralize the HCl generated during the reaction with an acyl chloride, driving the reaction to completion.
Materials:
-
This compound
-
Acyl chloride or anhydride (e.g., acetyl chloride, benzoyl chloride)
-
Pyridine or Triethylamine (TEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Ice bath
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM (25 mL) in a round-bottom flask.
-
Add pyridine (1.5 eq) to the solution.
-
Cool the flask in an ice bath to 0°C with stirring.
-
Add the desired acyl chloride (1.2 eq) dropwise to the cooled solution over 10-15 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (2 x 20 mL) to remove excess pyridine, followed by saturated sodium bicarbonate solution (1 x 20 mL), and finally brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude solid by recrystallization or flash column chromatography to yield the pure amide derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.[10]
PART II: IN VITRO BIOLOGICAL EVALUATION
After synthesis and characterization, the novel compounds must be screened for anti-inflammatory activity. The following protocols provide robust methods for primary screening.[11][12]
The Inflammatory Cascade: Key Targets
Inflammation involves a complex signaling cascade. A key pathway is the conversion of arachidonic acid into pro-inflammatory prostaglandins by COX enzymes. Another critical aspect is the production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) in immune cells like macrophages upon stimulation. Our assays target these key nodes.
Caption: Key targets in the inflammatory pathway for in vitro screening assays.
Protocol 3: COX-1 and COX-2 Inhibition Assay (Enzyme Immunoassay)
Rationale: Differentiating between COX-1 (constitutively expressed for homeostasis) and COX-2 (inducible during inflammation) is critical. An ideal anti-inflammatory agent selectively inhibits COX-2.[13][14][15] This protocol uses a commercial colorimetric or fluorescent inhibitor screening kit, which provides a standardized and high-throughput method.
Materials:
-
COX Inhibitor Screening Assay Kit (e.g., from Cayman Chemical, Abcam)
-
Synthesized pyrazole derivatives
-
Celecoxib (selective COX-2 inhibitor control)
-
Ibuprofen (non-selective control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of each synthesized compound and control drug in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solutions in the assay buffer provided in the kit to create a range of concentrations (e.g., 0.01 µM to 100 µM).
-
Follow the kit manufacturer's instructions precisely. This typically involves adding the following to each well of a 96-well plate:
-
Assay Buffer
-
Heme
-
COX-1 or COX-2 enzyme
-
Test compound or control
-
-
Incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).
-
Initiate the reaction by adding arachidonic acid (substrate).
-
After a set reaction time (e.g., 2 minutes), stop the reaction and develop the signal (colorimetric or fluorescent) according to the kit's protocol.
-
Read the absorbance or fluorescence using a microplate reader.
-
Calculate the percent inhibition for each concentration relative to the vehicle control (DMSO).
-
Plot the percent inhibition versus the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).
-
Calculate the Selectivity Index (SI) as: SI = IC₅₀ (COX-1) / IC₅₀ (COX-2) . A higher SI value indicates greater selectivity for COX-2.[7]
Protocol 4: Inhibition of LPS-Induced Nitric Oxide (NO) Production
Rationale: Macrophages are key immune cells that, when activated by stimuli like bacterial lipopolysaccharide (LPS), produce large amounts of NO, a pro-inflammatory mediator.[10] This cell-based assay measures the ability of a compound to suppress this inflammatory response. NO is unstable, so we measure its stable metabolite, nitrite, using the Griess reagent.[16]
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM media with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent System
-
Synthesized pyrazole derivatives
-
96-well cell culture plate
-
Cell incubator (37°C, 5% CO₂)
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare various concentrations of your test compounds in cell culture media.
-
Remove the old media from the cells and replace it with media containing the test compounds. Incubate for 1 hour.
-
After pre-treatment, add LPS to each well to a final concentration of 1 µg/mL to induce inflammation (do not add to negative control wells).
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
To each 50 µL of supernatant, add 50 µL of Sulfanilamide solution (Component 1 of Griess Reagent) and incubate for 10 minutes in the dark.
-
Add 50 µL of NED solution (Component 2 of Griess Reagent) and incubate for another 10 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Create a standard curve using sodium nitrite to quantify the nitrite concentration in each sample.
-
Calculate the percentage of NO production inhibition compared to the LPS-only treated cells.
Section 2: Data Presentation and Interpretation
Quantitative data should be organized for clear comparison. The following table presents a hypothetical dataset for newly synthesized compounds compared to a standard drug.
Table 1: Hypothetical In Vitro Anti-inflammatory Activity Data
| Compound ID | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) [COX-1/COX-2] | NO Inhibition at 10 µM (%) |
| PZ-01 (Schiff Base) | 15.2 | 0.85 | 17.9 | 65% |
| PZ-02 (Amide) | >100 | 2.5 | >40 | 42% |
| Celecoxib (Control) | 15.0 | 0.05 | 300 | 75% |
| Ibuprofen (Control) | 5.3 | 8.1 | 0.65 | 30% |
Interpretation:
-
PZ-01 shows good COX-2 inhibition and moderate selectivity, along with significant NO suppression, making it a promising balanced candidate.
-
PZ-02 exhibits weaker COX-2 inhibition but demonstrates excellent selectivity (>40-fold), suggesting it is a highly specific but less potent lead.
-
A compound is generally considered a promising selective COX-2 inhibitor if its SI value is significantly greater than 1.[13]
Section 3: Conclusion and Future Directions
This guide outlines a systematic and validated workflow for the synthesis and preliminary anti-inflammatory screening of novel derivatives of this compound. The protocols provided are foundational for any drug discovery program targeting inflammation.
Promising compounds identified through this in vitro cascade (i.e., those with high potency, high COX-2 selectivity, and/or significant NO suppression) should be advanced to the next stages of preclinical development. This includes:
-
In vivo efficacy studies: Testing in animal models of inflammation, such as the carrageenan-induced paw edema model in rats.[2][8]
-
ADME/Tox profiling: In silico and in vitro assessment of absorption, distribution, metabolism, excretion, and toxicity properties.
-
Further SAR studies: Synthesizing additional analogs to optimize potency and selectivity.
By following these structured protocols, research teams can efficiently identify and advance novel pyrazole-based anti-inflammatory agents toward clinical development.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. mdpi.com [mdpi.com]
- 12. journalajrb.com [journalajrb.com]
- 13. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Screening models for inflammatory drugs | PPTX [slideshare.net]
Application Notes and Protocols for Antimicrobial and Antifungal Assays of Novel Pyrazole Derivatives
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the antimicrobial and antifungal properties of novel pyrazole derivatives. This document is designed to offer both the theoretical underpinnings and practical, step-by-step protocols for key assays, ensuring scientific integrity and reproducibility.
Introduction: The Promise of Pyrazole Derivatives
Pyrazole and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1][2] Their broad spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties, makes them a fertile ground for the discovery of new therapeutic agents.[2][3] As antimicrobial resistance continues to be a pressing global health issue, the exploration of novel scaffolds like pyrazoles is paramount. This guide will walk you through the essential in vitro assays to characterize the antimicrobial and antifungal efficacy of your novel pyrazole compounds.
Section 1: Understanding the Fundamentals of Antimicrobial Susceptibility Testing
Before delving into the protocols, it is crucial to grasp the core concepts of antimicrobial susceptibility testing. The primary goal is to determine the lowest concentration of a drug that can inhibit the growth of a microorganism (Minimum Inhibitory Concentration or MIC) and the lowest concentration that can kill it (Minimum Bactericidal or Fungicidal Concentration, MBC or MFC). These values are fundamental in assessing the potency of a new compound.
Standardized methods are critical for the reproducibility and comparability of results. The two most widely recognized bodies that provide these standards are the Clinical and Laboratory Standards Institute (CLSI) in North America and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) in Europe.[4] This guide will reference and adhere to the principles outlined in their key documents, such as CLSI M07 for bacteria and M27 for yeasts, and the corresponding EUCAST guidelines.[5][6][7][8][9][10][11][12]
Section 2: Key Assays for Antimicrobial and Antifungal Evaluation
This section details the protocols for the most common and informative assays for screening novel pyrazole derivatives.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a gold standard for determining the MIC of an antimicrobial agent.[10] It provides a quantitative result and is amenable to high-throughput screening.
Causality Behind Experimental Choices: This method is preferred for its precision and efficiency. By testing a range of concentrations in a 96-well plate format, a clear MIC value can be determined with a minimal amount of compound. The use of standardized media and inoculum density is crucial to ensure that the results are consistent and comparable across different laboratories and experiments.
Protocol: Broth Microdilution for Antibacterial MIC (adapted from CLSI M07) [10][11][12]
-
Preparation of Materials:
-
Novel Pyrazole Compound: Prepare a stock solution in a suitable solvent (e.g., DMSO). The final concentration of the solvent in the assay should be non-inhibitory to the test organism.
-
Bacterial Strains: Use quality control strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) and relevant clinical isolates.
-
Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for non-fastidious bacteria.
-
96-well microtiter plates.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Assay Setup:
-
In a 96-well plate, perform serial two-fold dilutions of the pyrazole compound in CAMHB. The typical final volume in each well is 100 µL.
-
The concentration range should be appropriate to determine the MIC of your compound. A common starting range is 256 µg/mL down to 0.125 µg/mL.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized bacterial inoculum to each well (except the negative control).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the pyrazole derivative that completely inhibits visible growth of the organism.
-
Protocol: Broth Microdilution for Antifungal MIC (adapted from CLSI M27-A3 and EUCAST E.DEF 7.3.2) [5][6][7][8][9][13]
-
Preparation of Materials:
-
Novel Pyrazole Compound: Prepare a stock solution as described above.
-
Fungal Strains: Use quality control strains (e.g., Candida albicans ATCC 90028) and clinical isolates.
-
Media: RPMI-1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS is the standard.
-
96-well microtiter plates.
-
-
Inoculum Preparation:
-
From a 24-48 hour culture on Sabouraud Dextrose Agar, prepare a suspension of yeast cells in sterile saline.
-
Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard.
-
Dilute this suspension in RPMI-1640 to achieve a final inoculum density of 0.5-2.5 x 10³ CFU/mL.
-
-
Assay Setup and Incubation:
-
Follow the same serial dilution procedure as for the antibacterial assay.
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Reading the MIC:
-
The MIC is determined as the lowest concentration of the compound that causes a significant reduction in turbidity (typically ≥50% inhibition) compared to the growth control.
-
Data Presentation: Example MIC Values for Novel Pyrazole Derivatives
| Compound ID | S. aureus (µg/mL) | E. coli (µg/mL) | C. albicans (µg/mL) | Reference |
| Pyrazole A | 16 | 64 | 32 | Fictional Data |
| Pyrazole B | 4 | 128 | 8 | Fictional Data |
| Ciprofloxacin | 0.5 | 0.25 | N/A | Standard |
| Fluconazole | N/A | N/A | 2 | Standard |
Determination of Minimum Bactericidal (MBC) and Fungicidal (MFC) Concentrations
Determining whether a compound is bacteriostatic/fungistatic (inhibits growth) or bactericidal/fungicidal (kills) is a critical step in its evaluation. This is achieved by sub-culturing from the clear wells of the MIC assay onto agar plates.
Causality Behind Experimental Choices: This assay directly assesses the viability of the microorganisms after exposure to the test compound. A 99.9% reduction in the initial inoculum is the standard definition of bactericidal or fungicidal activity.[14]
Protocol: MBC/MFC Determination
-
Following MIC Determination:
-
From the wells showing no visible growth in the MIC plate (i.e., at and above the MIC), take a 10-100 µL aliquot.
-
-
Sub-culturing:
-
Spread the aliquot onto an appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi) that does not contain the test compound.
-
-
Incubation:
-
Incubate the agar plates under the same conditions as the initial MIC assay.
-
-
Reading the MBC/MFC:
-
The MBC or MFC is the lowest concentration of the pyrazole derivative that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.
-
Data Presentation: Example MBC/MFC Values and Interpretation
| Compound ID | Organism | MIC (µg/mL) | MBC/MFC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Pyrazole A | S. aureus | 16 | 32 | 2 | Bactericidal |
| Pyrazole B | C. albicans | 8 | >64 | >8 | Fungistatic |
An MBC/MIC or MFC/MIC ratio of ≤ 4 is generally considered bactericidal or fungicidal, respectively.
Agar Disk Diffusion Assay
The disk diffusion assay is a qualitative or semi-quantitative method that provides a preliminary assessment of a compound's antimicrobial activity.[15][16][17]
Causality Behind Experimental Choices: This method is simple, cost-effective, and useful for initial screening of a large number of compounds. The size of the zone of inhibition provides a visual indication of the compound's potency and its ability to diffuse through the agar.
Protocol: Agar Disk Diffusion (adapted from CLSI M02) [15]
-
Preparation of Materials:
-
Sterile paper disks (6 mm diameter).
-
Mueller-Hinton Agar (MHA) plates.
-
Bacterial inoculum prepared to a 0.5 McFarland standard as in the broth microdilution protocol.
-
-
Inoculation:
-
Dip a sterile cotton swab into the standardized bacterial suspension.
-
Remove excess fluid by pressing the swab against the inside of the tube.
-
Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure confluent growth.
-
-
Disk Application:
-
Impregnate sterile paper disks with a known concentration of the novel pyrazole derivative.
-
Aseptically place the disks onto the inoculated agar surface, ensuring firm contact.
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
-
Measurement and Interpretation:
-
Measure the diameter of the zone of inhibition (the clear area around the disk where no growth has occurred) in millimeters.
-
The interpretation of susceptible, intermediate, or resistant is based on established zone diameter breakpoints for standard antibiotics. For novel compounds, the zone size provides a relative measure of activity.
-
Section 3: Investigating the Mechanism of Action
Understanding how a novel compound exerts its antimicrobial effect is crucial for its development. For pyrazole derivatives, two common mechanisms of action have been reported.
Antibacterial Mechanism: DNA Gyrase Inhibition
Many antibacterial pyrazole derivatives have been shown to target DNA gyrase, an essential enzyme in bacteria responsible for managing DNA supercoiling during replication.[18][19][20][21] Inhibition of this enzyme leads to a disruption of DNA synthesis and ultimately cell death.
Experimental Workflow for Investigating DNA Gyrase Inhibition
Caption: Workflow for DNA gyrase inhibition assay.
Antifungal Mechanism: Ergosterol Biosynthesis Inhibition
A common target for antifungal agents, including some pyrazole derivatives, is the ergosterol biosynthesis pathway.[22][23][24][25][26] Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to increased membrane permeability and cell death.[25][26]
Signaling Pathway of Ergosterol Biosynthesis Inhibition
Caption: Inhibition of ergosterol biosynthesis by pyrazole derivatives.
Section 4: Trustworthiness and Self-Validating Systems
To ensure the trustworthiness of your results, every experiment must be a self-validating system. This is achieved through:
-
Inclusion of Controls: Always include positive and negative controls in your assays. For antimicrobial testing, this includes well-characterized reference strains and standard antibiotics.
-
Adherence to Standards: Strictly follow the protocols outlined by CLSI or EUCAST. Any deviation should be documented and justified.
-
Replication: Perform experiments in triplicate to ensure the reproducibility of your findings.
-
Data Integrity: Maintain meticulous records of your experimental conditions and results.
Conclusion
The assays and protocols detailed in these application notes provide a robust framework for the initial characterization of novel pyrazole derivatives as potential antimicrobial and antifungal agents. By following these standardized methods and understanding the principles behind them, researchers can generate reliable and reproducible data that will be crucial for the further development of these promising compounds in the fight against infectious diseases.
References
- 1. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. EUCAST: Disk Diffusion and Quality Control [eucast.org]
- 5. webstore.ansi.org [webstore.ansi.org]
- 6. webstore.ansi.org [webstore.ansi.org]
- 7. CLSI—Clinical and Laboratory Standards Institute (2008) Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. Approved Standard M27-A3, 3rd Edition, CLSI, Wayne, 33 p. - References - Scientific Research Publishing [scirp.org]
- 8. Comparison of the Sensititre YeastOne antifungal method with the CLSI M27-A3 reference method to determine the activity of antifungal agents against clinical isolates of Candida spp - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]
- 11. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 12. webstore.ansi.org [webstore.ansi.org]
- 13. scribd.com [scribd.com]
- 14. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 15. M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests [clsi.org]
- 16. asm.org [asm.org]
- 17. youtube.com [youtube.com]
- 18. Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis and antibacterial activity of a novel series of potent DNA gyrase inhibitors. Pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis and antibacterial activity of a novel series of potent DNA gyrase inhibitors. Pyrazole derivatives. | Semantic Scholar [semanticscholar.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Synthesis, Antifungal Ergosterol Inhibition, Antibiofilm Activities, and Molecular Docking on β-Tubulin and Sterol 14-Alpha Demethylase along with DFT-Based Quantum Mechanical Calculation of Pyrazole Containing Fused Pyridine–Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]
- 26. researchgate.net [researchgate.net]
Application Notes and Protocols for the N-Alkylation and N-Arylation of Pyrazoles
Introduction: The Central Role of N-Functionalized Pyrazoles in Modern Chemistry
The pyrazole nucleus is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties and ability to participate in hydrogen bonding have cemented its status as a cornerstone for the design of a vast array of functional molecules. N-substituted pyrazoles, in particular, are integral components of numerous FDA-approved drugs, including the anti-inflammatory celecoxib, the erectile dysfunction medication sildenafil, and the kinase inhibitor crizotinib.[1] The specific substituent on the pyrazole nitrogen atom critically influences the molecule's three-dimensional structure, and by extension, its biological activity and material properties.[2] Consequently, the development of robust and regioselective methods for the N-alkylation and N-arylation of pyrazoles is of paramount importance to researchers, scientists, and drug development professionals.
This comprehensive guide provides an in-depth exploration of the key synthetic strategies for the N-functionalization of pyrazoles. We will delve into the mechanistic underpinnings of these transformations, offer detailed, field-proven protocols, and present quantitative data to empower researchers to make informed decisions in their synthetic endeavors.
Part I: N-Alkylation of Pyrazoles: Strategies and Protocols
N-alkylation is a fundamental transformation for introducing aliphatic diversity onto the pyrazole core. The choice of methodology is often dictated by the desired regioselectivity, the nature of the alkylating agent, and the functional group tolerance of the pyrazole substrate.
Mechanism of N-Alkylation
The N-alkylation of pyrazoles typically proceeds via a nucleophilic substitution reaction. In the presence of a base, the acidic N-H proton of the pyrazole is abstracted to generate a pyrazolate anion. This highly nucleophilic anion then attacks an electrophilic alkylating agent, such as an alkyl halide, to form the N-alkylated product.
For unsymmetrical pyrazoles, the formation of two possible regioisomers (N1 and N2 substitution) is a common challenge. The regiochemical outcome is a delicate interplay of steric and electronic factors.[3][4] Generally, alkylation tends to favor the less sterically hindered nitrogen atom.[5]
Classical Base-Mediated N-Alkylation
This is the most widely employed method for N-alkylation, valued for its simplicity and the availability of a wide range of bases and solvents.[2]
-
To a solution of the pyrazole (1.0 eq) in a suitable anhydrous solvent (e.g., DMF, DMSO, or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon), add the base (1.5–2.0 eq).[2]
-
Stir the resulting suspension at room temperature for 15–30 minutes to ensure complete deprotonation.
-
Add the alkylating agent (1.0–1.2 eq) dropwise to the reaction mixture.[2]
-
Stir the reaction at the desired temperature (ranging from room temperature to 80 °C) and monitor its progress by TLC or LC-MS.[2]
-
Upon completion, quench the reaction by adding water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired N-alkylated regioisomer(s).[2]
| Parameter | Recommendation | Rationale |
| Base | K₂CO₃, Cs₂CO₃, NaH | K₂CO₃ and Cs₂CO₃ are milder bases suitable for many substrates. NaH is a stronger, non-nucleophilic base for less acidic pyrazoles. |
| Solvent | DMF, DMSO, Acetonitrile | Polar aprotic solvents effectively solvate the pyrazolate anion and facilitate the S_N2 reaction. |
| Temperature | Room Temperature to 80°C | The reaction temperature is dependent on the reactivity of the alkylating agent and the pyrazole. |
Phase-Transfer Catalysis (PTC) for N-Alkylation
Phase-transfer catalysis offers a greener and often more efficient alternative to classical methods, sometimes allowing for solvent-free conditions.[3] A phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the transfer of the pyrazolate anion from the solid or aqueous phase to the organic phase where the alkylating agent resides.[6]
-
In a round-bottom flask, thoroughly mix the pyrazole (1.0 eq), the alkylating agent (1.0-1.2 eq), the solid base (e.g., powdered KOH or K₂CO₃, 2.0-3.0 eq), and the phase-transfer catalyst (e.g., TBAB, 0.05-0.1 eq).
-
Heat the mixture with vigorous stirring at a temperature of 60-100°C.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and add water.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Diagram of the PTC N-Alkylation Workflow
Caption: Workflow for Phase-Transfer Catalyzed N-Alkylation.
Acid-Catalyzed N-Alkylation with Trichloroacetimidates
For substrates that are sensitive to basic conditions, an acid-catalyzed approach provides a valuable alternative. This method utilizes trichloroacetimidates as electrophiles, which are activated by a Brønsted acid catalyst.
-
To a solution of the pyrazole (1.0 eq) and the trichloroacetimidate (1.2 eq) in an anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane), add a catalytic amount of a Brønsted acid (e.g., camphorsulfonic acid, 0.1 eq).[5]
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, dilute the reaction with dichloromethane and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Part II: N-Arylation of Pyrazoles: Modern Catalytic Approaches
The introduction of an aryl group onto the pyrazole nitrogen is crucial for the synthesis of many pharmaceuticals and advanced materials. Modern synthetic chemistry relies heavily on transition metal-catalyzed cross-coupling reactions for this purpose.
Copper-Catalyzed N-Arylation (Ullmann Condensation)
The Ullmann condensation is a classical and cost-effective method for forming C-N bonds.[7] Modern protocols often employ copper(I) salts in combination with various ligands to facilitate the reaction under milder conditions than originally reported.[8]
While the exact mechanism can be complex and debated, a generally accepted pathway involves the coordination of the pyrazole and the aryl halide to the copper center. This is followed by oxidative addition of the aryl halide to the copper, and subsequent reductive elimination to form the N-arylpyrazole and regenerate the active copper catalyst. The ligand plays a crucial role in stabilizing the copper intermediates and promoting the catalytic cycle.
-
To a resealable Schlenk tube, add CuI (5-10 mol%), the pyrazole (1.0 eq), the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq), and a stir bar.[9]
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the aryl halide (1.2 eq), the diamine ligand (10-20 mol%), and the solvent (e.g., toluene or dioxane) via syringe.[9]
-
Seal the tube and heat the reaction mixture in a preheated oil bath at 110-150 °C for 12-24 hours.[9][10]
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography.[9]
| Parameter | Recommendation | Rationale |
| Copper Source | CuI, Cu₂O | Cu(I) salts are generally more effective. Cu₂O is also a viable option.[10] |
| Ligand | 1,10-Phenanthroline, N,N'-Dimethylethylenediamine | Ligands enhance the solubility and reactivity of the copper catalyst. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | An inorganic base is required to deprotonate the pyrazole. |
| Solvent | Toluene, Dioxane, DMSO | High-boiling point solvents are typically necessary for this reaction. |
Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a powerful and versatile method for C-N bond formation, offering high functional group tolerance and broad substrate scope.[11] This reaction typically employs a palladium catalyst in conjunction with a bulky, electron-rich phosphine ligand.[12]
The catalytic cycle is generally believed to involve:
-
Oxidative addition of the aryl halide to the Pd(0) complex to form a Pd(II) intermediate.
-
Coordination of the deprotonated pyrazole to the Pd(II) complex.
-
Reductive elimination from the Pd(II) complex to furnish the N-arylpyrazole and regenerate the Pd(0) catalyst.
Diagram of the Buchwald-Hartwig N-Arylation Catalytic Cycle
Caption: Catalytic Cycle for Buchwald-Hartwig N-Arylation.
-
In a glovebox, charge an oven-dried vial with the Pd catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos or tBuBrettPhos, 2-4 mol%), and the base (e.g., Cs₂CO₃ or K₃PO₄, 1.5-2.0 eq).[13]
-
Add the pyrazole (1.0 eq) and the aryl halide or triflate (1.2 eq).
-
Add the anhydrous solvent (e.g., toluene or dioxane).
-
Seal the vial and heat the reaction mixture with stirring at 80-110 °C for 4-24 hours.
-
Monitor the reaction by LC-MS or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a plug of silica gel.
-
Concentrate the filtrate and purify by column chromatography.
Microwave-Assisted N-Functionalization
Microwave irradiation has emerged as a powerful tool to accelerate both N-alkylation and N-arylation reactions, often leading to significantly reduced reaction times and improved yields.[14][15][16]
A highly efficient method for the synthesis of 1-aryl-1H-pyrazole-5-amines involves the microwave-mediated reaction of an aryl hydrazine with 3-aminocrotononitrile in aqueous HCl.[15] This procedure is notable for its speed, with reactions often completing in 10-15 minutes, and its use of water as a solvent.[15]
Conclusion
The N-alkylation and N-arylation of pyrazoles are indispensable transformations in contemporary chemical synthesis. This guide has outlined the key mechanistic principles and provided robust protocols for several of the most effective methods, including classical base-mediated reactions, phase-transfer catalysis, and modern copper- and palladium-catalyzed cross-coupling reactions. By understanding the rationale behind the choice of reagents and conditions, researchers can effectively navigate the challenges of regioselectivity and functional group compatibility to access a diverse range of N-functionalized pyrazoles for applications in drug discovery, materials science, and beyond.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 10. Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Facile microwave-assisted synthesis of bis-pyrazol pyrimidine derivatives via an N-alkylation reaction | Semantic Scholar [semanticscholar.org]
- 15. Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. dergipark.org.tr [dergipark.org.tr]
The Strategic Utility of Nitrophenyl Pyrazoles as Versatile Intermediates in Modern Organic Synthesis
Abstract
Nitrophenyl pyrazoles represent a cornerstone class of intermediates in contemporary organic synthesis, prized for their inherent reactivity and modular nature. The presence of the nitro group, a powerful electron-withdrawing moiety, not only influences the chemical properties of the pyrazole core but also serves as a versatile synthetic handle for a wide array of chemical transformations. This guide provides an in-depth exploration of the synthesis and application of nitrophenyl pyrazoles, offering detailed protocols and expert insights for researchers, scientists, and professionals in drug development and agrochemical innovation. We will delve into the causal logic behind experimental choices, ensuring each protocol is a self-validating system for achieving desired synthetic outcomes.
Introduction: The Significance of Nitrophenyl Pyrazoles
The pyrazole nucleus is a privileged scaffold in medicinal chemistry and agrochemical design, appearing in numerous blockbuster drugs and pesticides.[1][2][3] The introduction of a nitrophenyl substituent onto this heterocyclic core dramatically expands its synthetic potential. The nitro group can be readily transformed into an amino group, which then opens a gateway to a multitude of subsequent functionalizations, including amide bond formation, diazotization, and participation in various coupling reactions. This strategic two-step functionalization makes nitrophenyl pyrazoles highly valuable building blocks for creating libraries of complex molecules for biological screening.[4]
This document will provide a comprehensive overview of the synthesis of nitrophenyl pyrazoles and detail their conversion into key downstream products, with a particular focus on the synthesis of pharmacologically relevant structures.
Synthesis of Nitrophenyl Pyrazole Intermediates
The construction of the nitrophenyl pyrazole scaffold is typically achieved through the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[1][5] A common and efficient route involves the reaction of a chalcone (an α,β-unsaturated ketone) bearing a nitrophenyl group with hydrazine hydrate.[6][7]
Protocol 1: Synthesis of 3-(4-nitrophenyl)-1H-pyrazole
This protocol details the synthesis of 3-(4-nitrophenyl)-1H-pyrazole from 1-(4-nitrophenyl)-3-N,N-dimethylamino-2-propen-1-one and hydrazine hydrate.[8]
Materials:
-
1-(4-nitrophenyl)-3-N,N-dimethylamino-2-propen-1-one
-
Hydrazine hydrate (85%)
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 1-(4-nitrophenyl)-3-N,N-dimethylamino-2-propen-1-one (27.3 g) in ethanol.
-
To this solution, add 85% hydrazine hydrate (23.6 g).
-
Heat the reaction mixture at 60°C for one hour.
-
Upon cooling, a solid will crystallize out of the solution.
-
Filter the solid and wash with cold ethanol to afford 3-(4-nitrophenyl)-pyrazole (18.5 g).
-
The product can be further purified by recrystallization from ethanol.
Expert Insight: The use of a pre-formed enaminone (1-(4-nitrophenyl)-3-N,N-dimethylamino-2-propen-1-one) provides a highly regioselective route to the desired pyrazole isomer. The dimethylamino group is an excellent leaving group, facilitating the cyclization with hydrazine.
Key Synthetic Transformations of Nitrophenyl Pyrazoles
The true synthetic power of nitrophenyl pyrazoles lies in the reactivity of the nitro group. Its reduction to an amine is a pivotal step that unlocks a diverse range of subsequent chemical modifications.
Reduction of the Nitro Group to an Amine
The conversion of the nitro group to a primary amine is a fundamental transformation in the synthetic utility of nitrophenyl pyrazoles. This reaction is typically achieved through catalytic hydrogenation or by using reducing agents such as tin(II) chloride or iron in acidic media.[9]
Protocol 2: Reduction of 3-(4-nitrophenyl)-1H-pyrazole to 3-(4-aminophenyl)-1H-pyrazole
This protocol describes a general method for the reduction of a nitrophenyl pyrazole to its corresponding aminophenyl pyrazole using nickel-rhenium (Ni-Re) and hydrazine hydrate, a method noted for its efficiency and smooth reaction profile.[9]
Materials:
-
3-(4-nitrophenyl)-1H-pyrazole
-
Nickel-Rhenium (aqueous slurry)
-
Hydrazine hydrate
-
Ethanol or 2-Propanol
Procedure:
-
Suspend 3-(4-nitrophenyl)-1H-pyrazole in ethanol or 2-propanol in a round-bottom flask.
-
Add a catalytic amount of Ni-Re aqueous slurry.
-
Heat the mixture to 40-50°C with stirring.
-
Add hydrazine hydrate dropwise to the reaction mixture over a period of 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction typically takes 2-15 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure.
-
The resulting residue, 3-(4-aminophenyl)-1H-pyrazole, can be purified by recrystallization.
Expert Insight: The Ni-Re/hydrazine system is a powerful and often cleaner alternative to traditional methods like SnCl2/HCl.[9] The dropwise addition of hydrazine hydrate is crucial to control the exothermic nature of the reaction and to avoid potential side reactions.
Workflow for the Synthesis and Functionalization of Nitrophenyl Pyrazoles
Caption: Synthetic pathway from nitrophenyl chalcones to functionalized pyrazole derivatives.
Application in the Synthesis of Bioactive Molecules: Celecoxib Analogues
A prominent application of aminophenyl pyrazoles, derived from their nitro precursors, is in the synthesis of diarylpyrazole-based COX-2 inhibitors like Celecoxib and its analogues.[10][11][12][13] The aminophenyl pyrazole core serves as a key building block for introducing the sulfonamide pharmacophore, which is crucial for COX-2 selectivity.
Protocol 3: Synthesis of a Celecoxib Analogue from 1-phenyl-5-(4-aminophenyl)-3-(trifluoromethyl)-1H-pyrazole
This protocol outlines the final step in the synthesis of a Celecoxib analogue, where the sulfonamide group is introduced.
Materials:
-
1-phenyl-5-(4-aminophenyl)-3-(trifluoromethyl)-1H-pyrazole
-
4-Methylbenzenesulfonyl chloride
-
Pyridine (as solvent and base)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve 1-phenyl-5-(4-aminophenyl)-3-(trifluoromethyl)-1H-pyrazole in pyridine at 0°C.
-
Slowly add a solution of 4-methylbenzenesulfonyl chloride in DCM.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with 1M HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired Celecoxib analogue.
Expert Insight: The use of pyridine as both a solvent and a base is common in sulfonamide formation. It effectively neutralizes the HCl generated during the reaction. Maintaining a low temperature during the addition of the sulfonyl chloride helps to control the reaction rate and minimize side product formation.
Quantitative Data Summary
| Compound | Precursor | Reagents | Yield (%) | Reference |
| 3-(4-nitrophenyl)-pyrazole | 1-(4-nitrophenyl)-3-N,N-dimethylamino-2-propen-1-one | Hydrazine hydrate, Ethanol | ~68 | [8] |
| 3-(4'-nitrophenyl)-4,5-dihydro pyrazole | Chalcone | Hydrazine hydrate, 2-butanol | 45 | [6] |
| 3-(4-aminophenyl)-pyrazole | 3-(4-nitrophenyl)-pyrazole | Ni-Re, Hydrazine hydrate, Ethanol | 80-95 | [9] |
Advanced Applications: Palladium-Catalyzed Cross-Coupling Reactions
The aminophenyl pyrazole intermediate can be further diversified through palladium-catalyzed cross-coupling reactions.[14][15][16][17] The amino group can be converted to a diazonium salt, which can then be transformed into a halide or triflate, suitable for Suzuki, Heck, or other cross-coupling reactions. This allows for the introduction of a wide range of aryl or alkyl substituents, greatly expanding the chemical space for drug discovery and materials science.[18][19]
Experimental Workflow for Suzuki Coupling
Caption: Workflow for the diversification of aminophenyl pyrazoles via Suzuki cross-coupling.
Conclusion
Nitrophenyl pyrazoles are not merely synthetic curiosities but are powerful and versatile intermediates that provide a strategic entry point to a vast array of complex and functionally rich molecules. Their synthesis is well-established, and the transformative potential of the nitro group allows for a modular and efficient approach to building molecular diversity. The protocols and insights provided herein are intended to empower researchers to harness the full potential of these valuable building blocks in their synthetic endeavors, from fundamental research to the development of novel therapeutics and agrochemicals.
References
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. royal-chem.com [royal-chem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.aip.org [pubs.aip.org]
- 7. mdpi.com [mdpi.com]
- 8. prepchem.com [prepchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. datapdf.com [datapdf.com]
- 17. researchgate.net [researchgate.net]
- 18. Styrylpyrazoles: Properties, Synthesis and Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions with Pyrazole Derivatives
Foreword: The Strategic Importance of Pyrazole Functionalization
The pyrazole scaffold is a cornerstone in modern medicinal chemistry and drug development. Its prevalence in blockbuster drugs and clinical candidates stems from its unique properties as a bioisostere for other functional groups and its ability to engage in critical hydrogen bonding interactions with biological targets.[1][2][3] Consequently, the development of robust and versatile methods for the precise functionalization of the pyrazole ring is of paramount importance. Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and reliable tools for forging new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds on this essential heterocycle.[4]
This guide provides an in-depth exploration of key palladium-catalyzed cross-coupling reactions applied to pyrazole derivatives. It moves beyond simple procedural lists to explain the underlying principles, the rationale behind experimental choices, and field-proven protocols. The aim is to equip researchers, scientists, and drug development professionals with the knowledge to not only replicate these methods but also to troubleshoot and adapt them for novel applications.
Core Concepts: The Palladium Catalytic Engine
At the heart of these transformations is the palladium catalytic cycle. While specific intermediates vary, the general mechanism provides a crucial framework for understanding and optimizing these reactions. The cycle is typically initiated with a Pd(0) species, which undergoes a sequence of steps to couple two fragments, regenerating the Pd(0) catalyst to continue the process.
The General Catalytic Cycle
-
Oxidative Addition: The active L
nPd(0) catalyst reacts with an organohalide (Ar-X) or triflate (Ar-OTf), inserting itself into the carbon-halogen bond. This forms a Pd(II) intermediate (LnPd(Ar)(X)). This step is often rate-limiting, especially for less reactive halides like aryl chlorides.[5][6] -
Transmetalation (for Suzuki, etc.) or Carbopalladation (for Heck):
-
In reactions like Suzuki-Miyaura, a second organic fragment, typically from an organoboron compound, is transferred to the palladium center, displacing the halide. This step requires activation by a base.
-
In the Heck reaction, an alkene coordinates to the Pd(II) complex and then inserts into the Pd-Ar bond (migratory insertion).[6][7]
-
-
Reductive Elimination (for Suzuki, etc.) or β-Hydride Elimination (for Heck):
-
The two coupled organic fragments are expelled from the palladium coordination sphere, forming the new C-C or C-N bond and regenerating the L
nPd(0) catalyst.[8] -
Following alkene insertion in the Heck reaction, rotation around the C-C bond followed by elimination of a palladium-hydride species forms the final substituted alkene product.[9]
-
References
- 1. Synthesis of Substituted Pyrazoles via Tandem Cross-Coupling/Electrocyclization of Enol Triflates and Diazoacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. arkat-usa.org [arkat-usa.org]
- 9. Heck Reaction [organic-chemistry.org]
Troubleshooting & Optimization
optimizing reaction conditions for 5-(4-nitrophenyl)-2H-pyrazol-3-ylamine synthesis
Welcome to the technical support center for the synthesis of 5-(4-nitrophenyl)-2H-pyrazol-3-ylamine. This guide is designed for researchers, scientists, and professionals in drug development who are working with or planning to synthesize this important heterocyclic compound. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to help you navigate the complexities of this synthesis and achieve high yields and purity. Our approach is grounded in established chemical principles and field-proven insights to ensure the reliability and success of your experiments.
Introduction to the Synthesis
The synthesis of 3-aminopyrazoles is a cornerstone of medicinal chemistry, as these scaffolds are prevalent in a wide array of biologically active compounds. The target molecule, this compound, is typically synthesized through the condensation of a β-ketonitrile with hydrazine.[1] This reaction, while common, is sensitive to various parameters that can significantly impact yield, purity, and the formation of regioisomers.
The most prevalent and direct route involves the reaction of 3-(4-nitrophenyl)-3-oxopropanenitrile with hydrazine hydrate. This method is favored for its atom economy and the ready availability of starting materials.[2] The reaction proceeds through the initial formation of a hydrazone at the ketone position, followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen of hydrazine onto the nitrile group.
Visualizing the Reaction Pathway and Workflow
To better understand the synthesis, the following diagrams illustrate the core reaction mechanism and a general experimental workflow.
Caption: Reaction mechanism for the synthesis of this compound.
References
Knorr Pyrazole Synthesis: A Technical Guide to Troubleshooting Low Yields
Welcome to the Technical Support Center for the Knorr Pyrazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this cornerstone reaction for synthesizing pyrazole derivatives. While the Knorr synthesis is celebrated for its versatility, achieving consistently high yields can be challenging.[1][2] This resource provides in-depth, experience-driven answers to common problems encountered in the lab.
Understanding the Foundation: The Knorr Reaction Mechanism
First reported by Ludwig Knorr in 1883, this reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions, to form the stable, aromatic pyrazole ring.[3][4][5][6] Understanding the mechanism is the first step in effective troubleshooting.
Caption: General mechanism of the acid-catalyzed Knorr pyrazole synthesis.
Frequently Asked Questions & Troubleshooting
This section addresses the most common issues leading to diminished yields in a direct, question-and-answer format.
Q1: My reaction yield is poor and I'm seeing multiple spots on my TLC. What are the most common culprits?
Low yields in the Knorr synthesis are rarely due to a single issue. More often, it's a combination of factors. The primary areas to investigate are:
-
Purity of Starting Materials : Hydrazine derivatives can degrade over time, and impurities in the 1,3-dicarbonyl compound can lead to significant side reactions.[7] Using freshly distilled or purified reagents is highly recommended.
-
Reaction pH and Catalyst : The reaction is typically acid-catalyzed.[6][8] However, the pH is a delicate balance. Insufficient acid leads to a sluggish reaction, while overly acidic conditions (pH < 3) can promote side reactions or degradation.[7][9]
-
Formation of Regioisomers : If you are using an unsymmetrical 1,3-dicarbonyl, the formation of two different pyrazole regioisomers is possible, which complicates purification and lowers the yield of the desired product.[4][10]
-
Reaction Conditions : Excessive heat or prolonged reaction times can cause degradation of starting materials or the final product.[7] Monitoring the reaction by TLC is crucial to determine the optimal endpoint.[1][10]
-
Work-up and Isolation : The pyrazole product can be lost during work-up if precipitation is incomplete or if the wrong solvent is used for extraction or recrystallization.[11]
Q2: How critical is the reaction pH, and what's the best way to optimize it?
The pH is one of the most critical parameters. The acid catalyst serves to protonate a carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, facilitating the initial nucleophilic attack by the hydrazine.[9][12]
-
Why Optimization is Key : While acidic conditions are necessary, studies have shown that at higher pH (e.g., pH 7), the initial hydrazone may form but the subsequent cyclization step stalls.[9] Conversely, very strong acid can lead to unwanted side reactions. The optimal pH range is generally between 3 and 6.[13][14]
-
Choosing a Catalyst : Glacial acetic acid is a common and effective catalyst, often used in small quantities or as a co-solvent.[1] For other systems, a sub-equivalent amount of a stronger acid like HCl may be required.[14]
| Catalyst Type | Example(s) | Typical Conditions & Notes |
| Weak Brønsted Acid | Glacial Acetic Acid (AcOH) | Often used as a co-solvent (e.g., in Ethanol or Propanol). A few drops are typically sufficient.[1] |
| Strong Brønsted Acid | Hydrochloric Acid (HCl) | Used in sub-equivalent amounts to achieve a specific pH range (0-6.9).[13][14] |
| Lewis Acids | Zinc Chloride (ZnCl₂) | Can be used to promote condensation, particularly in specific variations of the synthesis.[13][14] |
Optimization Protocol: Small-Scale pH Screening
-
Set up 3-4 small-scale parallel reactions (e.g., 0.5 mmol scale).
-
To each reaction, add your 1,3-dicarbonyl, hydrazine, and primary solvent (e.g., ethanol).
-
To each vial, add a different amount of catalyst. For example:
-
Vial 1: 1 drop of glacial acetic acid.
-
Vial 2: 3 drops of glacial acetic acid.
-
Vial 3: 0.1 equivalents of 1M HCl.
-
-
Stir all reactions at the intended temperature.
-
Monitor the consumption of the limiting reagent in each vial by TLC or LC-MS after a set time (e.g., 1 hour).
-
The condition showing the fastest conversion with the cleanest profile is your optimized starting point for a larger scale reaction.
Q3: I'm using an unsymmetrical dicarbonyl and getting a mixture of products. How can I improve regioselectivity?
This is a classic challenge in Knorr synthesis. When the R1 and R3 groups on the 1,3-dicarbonyl are different, the initial attack of the substituted nitrogen of the hydrazine can occur at either carbonyl, leading to two possible regioisomers.
Regioselectivity is governed by a combination of factors:
-
Steric Hindrance : The hydrazine will preferentially attack the less sterically hindered carbonyl group.
-
Electronics : The most electrophilic (electron-deficient) carbonyl carbon is the preferred site of attack. For instance, a ketone is generally more reactive than an ester.[11]
-
Reaction pH : The pH can influence which carbonyl is preferentially protonated and activated, thereby altering the regiochemical outcome.
| Substituent on Carbonyl (C1 vs. C3) | Directing Effect | Rationale |
| -CH₃ vs. -CF₃ | Attack occurs at the carbonyl adjacent to -CH₃ . | The trifluoromethyl group is strongly electron-withdrawing, but the initial hydrazone formation is often reversible. The stability of the intermediate can dictate the final product. |
| Ketone vs. Ester | Attack occurs at the ketone carbonyl. | Ketones are inherently more electrophilic and reactive towards nucleophiles than esters.[11] |
| Aryl vs. Alkyl | Attack typically occurs at the alkyl -substituted carbonyl. | The aryl group can be more sterically demanding, and its carbonyl is slightly deactivated by resonance. |
Improving selectivity often requires systematic screening of solvents and reaction pH, as subtle changes can shift the isomeric ratio.
Q4: My reaction turns dark, and the work-up is messy with tar-like substances. What's causing this degradation?
Discoloration and tar formation are often signs of product or starting material degradation, frequently caused by excessive heat or air oxidation of the hydrazine.[15]
-
Temperature Control : While heating is often required (e.g., 80-100°C or reflux), it should be controlled.[1][3] Overheating can "cook" the reaction, leading to polymerization and decomposition. Try lowering the temperature and extending the reaction time.
-
Inert Atmosphere : Phenylhydrazine and other hydrazine derivatives can be sensitive to air oxidation, which can produce colored impurities.[15] Running the reaction under an inert atmosphere (Nitrogen or Argon) can sometimes result in a cleaner reaction profile.
-
Reaction Monitoring : The most crucial technique to prevent degradation is to stop the reaction as soon as the limiting starting material is consumed. Do not heat the reaction for an arbitrary amount of time.
Protocol: Reaction Monitoring by Thin Layer Chromatography (TLC)
-
Prepare a TLC chamber with an appropriate mobile phase (e.g., 30% Ethyl Acetate / 70% Hexane).[1][3]
-
On a TLC plate, spot your 1,3-dicarbonyl starting material (SM), your hydrazine (if UV active), and a co-spot of both.
-
After starting the reaction, take a small aliquot from the reaction mixture with a capillary tube every 30-60 minutes and spot it on the plate.
-
Develop and visualize the plate. The reaction is complete when the spot corresponding to the limiting starting material has disappeared.
-
Once the SM is consumed, proceed immediately to the work-up.
Troubleshooting Workflow
If you are facing low yields, follow this logical workflow to diagnose and solve the issue.
Caption: A step-by-step workflow for troubleshooting low yields.
Standard Experimental Protocol: Synthesis of Edaravone
This protocol, adapted from literature procedures, describes the synthesis of Edaravone (1-phenyl-3-methyl-5-pyrazolone), a common neuroprotective agent, as a representative example of the Knorr synthesis.[5][10]
Materials:
-
Phenylhydrazine (1.0 eq)
-
Ethyl acetoacetate (1.0 eq)
-
Ethanol or Diethyl ether (as solvent/crystallization aid)
-
Round-bottom flask, condenser, heating mantle, ice bath
Procedure:
-
Reactant Addition : In a round-bottom flask, carefully combine phenylhydrazine (1.0 equivalent) and ethyl acetoacetate (1.0 equivalent). Caution : The initial addition can be exothermic.[3][10]
-
Heating : Heat the reaction mixture under reflux for 1-2 hours. The mixture will likely turn into a viscous syrup.[3][10]
-
Isolation : Remove the flask from the heat source and allow it to cool. Once at room temperature, place the flask in an ice bath to cool further.[3][10]
-
Crystallization : To the cooled, viscous syrup, add a small amount of a solvent like diethyl ether or cold ethanol. Stir or scratch the inside of the flask vigorously with a glass rod to induce crystallization. The product should precipitate as a solid.[10]
-
Purification : Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold solvent to remove any remaining impurities.
-
Drying : Allow the purified solid to air dry or dry in a vacuum oven. The pure product can be obtained by recrystallization from a suitable solvent like ethanol.[3][5]
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. name-reaction.com [name-reaction.com]
- 7. benchchem.com [benchchem.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. EP0020964A1 - Process for the preparation of pyrazoles - Google Patents [patents.google.com]
- 14. CA1141390A - Preparation of pyrazoles - Google Patents [patents.google.com]
- 15. reddit.com [reddit.com]
Technical Support Center: Improving Regioselectivity in the Synthesis of Unsymmetrical Pyrazoles
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the critical challenge of controlling regioselectivity in the synthesis of unsymmetrical pyrazoles. Pyrazoles are a cornerstone in medicinal chemistry and materials science, making the ability to selectively synthesize specific regioisomers paramount for advancing research and development.[1][2]
I. Frequently Asked Questions (FAQs)
Q1: What is regioselectivity in the context of unsymmetrical pyrazole synthesis?
A1: Regioselectivity refers to the preferential formation of one constitutional isomer over another during a chemical reaction. In the synthesis of unsymmetrical pyrazoles, particularly from the reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, two different regioisomeric pyrazoles can be formed.[3] This is because the substituted hydrazine can attack either of the two non-equivalent carbonyl groups of the dicarbonyl compound, leading to a mixture of products that can be challenging to separate.[3] Controlling which isomer is predominantly formed is a crucial aspect of synthetic design.
Q2: My reaction is yielding a mixture of regioisomers. What are the primary factors influencing the outcome?
A2: The regiochemical outcome of pyrazole synthesis, especially in the widely used Knorr synthesis, is governed by a combination of factors:
-
Electronic Effects: The relative electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl compound is a key determinant. Electron-withdrawing groups can activate a nearby carbonyl group, making it more susceptible to nucleophilic attack by the hydrazine.[3]
-
Steric Effects: The steric hindrance around the carbonyl groups and on the substituted hydrazine plays a significant role. A bulkier substituent on either the dicarbonyl compound or the hydrazine can direct the nucleophilic attack to the less sterically hindered carbonyl group.[3]
-
Reaction Conditions: This is often the most critical and tunable factor. Parameters such as solvent, temperature, and pH can dramatically influence which isomer is favored. For instance, acidic conditions can alter the nucleophilicity of the two nitrogen atoms in the hydrazine, potentially reversing the selectivity compared to neutral or basic conditions.[3]
Q3: How can I reliably synthesize 1,3-disubstituted versus 1,5-disubstituted pyrazoles?
A3: Achieving high regioselectivity for either 1,3- or 1,5-disubstituted pyrazoles often requires careful selection of starting materials and reaction conditions. For the synthesis of 1,3-disubstituted pyrazoles, one successful strategy involves the one-pot treatment of terminal alkynes with aromatic aldehydes, molecular iodine, and hydrazines, which has been shown to produce the desired isomers with high regioselectivity.[4] Conversely, specific reaction conditions can be tailored to favor the 1,5-disubstituted isomer. For example, a simple alteration of reaction conditions in the condensation of aryl hydrazines and 1,3-diketones has been reported to exclusively form 1,5-diarylpyrazoles.[5]
Q4: Are there alternatives to the classic Knorr synthesis for better regiocontrol?
A4: Yes, several alternative methods have been developed to overcome the regioselectivity challenges of the Knorr synthesis. These include:
-
1,3-Dipolar Cycloadditions: The reaction of diazo compounds with alkynes or alkenes can provide regioselective access to pyrazoles.[4][6] For instance, the copper-promoted cycloaddition of acetylides with diazocarbonyl compounds is an efficient method for synthesizing 3-acylpyrazoles.[4]
-
Reaction of Hydrazones with Nitroolefins: This method offers a novel and regioselective route to substituted pyrazoles.[7] The reaction proceeds in a one-pot manner and can generate a diverse range of pyrazole products in moderate to excellent yields.[7]
-
Synthesis from β-Hydroxy Ketones: A regioselective synthesis of unsymmetrical pyrazoles can be achieved starting from β-hydroxy ketones.[8]
II. Troubleshooting Guides
Problem 1: Poor or No Regioselectivity in the Condensation of 1,3-Diketones with Substituted Hydrazines.
Symptoms:
-
Formation of a nearly 1:1 mixture of regioisomers.
-
Difficulty in separating the isomeric products by standard chromatographic techniques.
Root Causes & Solutions:
-
Cause: Similar reactivity of the two carbonyl groups in the 1,3-diketone.
-
Solution 1: Modify the Electronic Environment. Introduce a strong electron-withdrawing group (e.g., -CF3) adjacent to one of the carbonyls. This significantly increases the electrophilicity of that carbonyl, directing the initial nucleophilic attack of the hydrazine. For example, the condensation of 4,4,4-trifluoro-1-arylbutan-1,3-diketones with aryl hydrazines can yield regioselectivity as high as 98:2.[4]
-
Solution 2: Exploit Steric Hindrance. Utilize a bulky substituent near one carbonyl group to sterically shield it, thereby favoring attack at the less hindered carbonyl.
-
-
Cause: Inappropriate reaction conditions that do not sufficiently differentiate the two reaction pathways.
-
Solution 1: Solvent Optimization. The choice of solvent can have a profound impact on regioselectivity. For instance, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) instead of ethanol can dramatically improve regioselectivity, in some cases up to 99:1 in favor of the 5-arylpyrazole isomer.[9][10]
-
Solution 2: pH Control. The pH of the reaction medium can alter the nucleophilicity of the hydrazine nitrogens. Under acidic conditions, the more basic nitrogen is protonated, leading to attack by the less basic nitrogen. Conversely, under neutral or basic conditions, the more nucleophilic nitrogen will preferentially attack the more electrophilic carbonyl. Experimenting with acidic (e.g., acetic acid) versus basic (e.g., pyridine) conditions is recommended.[5]
-
Problem 2: Unexpected Isomer is the Major Product.
Symptoms:
-
The desired regioisomer is formed in the minority.
Root Causes & Solutions:
-
Cause: Misinterpretation of the relative reactivity of the carbonyls or the hydrazine nitrogens.
-
Solution: Re-evaluate the Reaction Mechanism. In phenylhydrazine, the NH2 group is more nucleophilic, while in methylhydrazine, the substituted nitrogen is more nucleophilic. The initial attack will occur from the more nucleophilic nitrogen onto the more electrophilic carbonyl. A thorough analysis of the electronic and steric factors of your specific substrates is crucial.[9]
-
-
Cause: The reaction conditions favor the formation of the undesired isomer.
-
Solution: Systematic Variation of Reaction Parameters. As detailed in the table below, systematically vary the solvent, temperature, and catalyst to identify conditions that favor your desired product. For example, a switch from a protic solvent like ethanol to an aprotic polar solvent like N,N-dimethylacetamide (DMA) can alter the regiochemical outcome.[1]
-
Data Summary: Impact of Reaction Conditions on Regioselectivity
| Parameter | Condition A | Outcome A | Condition B | Outcome B | Reference |
| Solvent | Ethanol | Low Regioselectivity | 2,2,2-Trifluoroethanol (TFE) | High Regioselectivity (up to 99:1) | [9][10] |
| Catalyst/pH | Neutral/No Catalyst | Mixture of Isomers | Acidic (e.g., Acetic Acid) | Can reverse selectivity | [3] |
| Temperature | Room Temperature | Kinetic Control | Reflux | Thermodynamic Control | General Principle |
| Substituent | Electron-donating | Lower Selectivity | Electron-withdrawing (e.g., -CF3) | Higher Selectivity | [4] |
III. Experimental Protocols
Protocol 1: Highly Regioselective Synthesis of 3-Trifluoromethyl-5-Aryl-1-Arylpyrazoles
This protocol is adapted from a method demonstrating high regioselectivity in the synthesis of fluorinated pyrazoles.[4]
Step-by-Step Methodology:
-
Reactant Preparation: In a clean, dry round-bottom flask, dissolve 1.0 equivalent of the 4,4,4-trifluoro-1-arylbutan-1,3-dione in N,N-dimethylacetamide (DMA).
-
Hydrazine Addition: Add 1.1 equivalents of the desired arylhydrazine to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at ambient temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within a few hours.
-
Work-up and Purification: Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 3-trifluoromethyl-5-aryl-1-arylpyrazole.
Protocol 2: Solvent-Controlled Regioselective Synthesis of N-Methylpyrazoles
This protocol leverages the unique properties of fluorinated alcohols to achieve high regioselectivity.[9][10]
Step-by-Step Methodology:
-
Solvent Selection: Choose 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as the solvent for maximizing regioselectivity.
-
Reaction Setup: In a vial, dissolve 1.0 equivalent of the unsymmetrical 1,3-diketone in HFIP.
-
Reagent Addition: Add 1.2 equivalents of methylhydrazine to the solution.
-
Reaction Conditions: Stir the mixture at room temperature. The reaction is typically rapid and can be monitored by TLC.
-
Isolation: Once the starting material is consumed, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
IV. Visualization of Reaction Pathways
Diagram 1: Knorr Pyrazole Synthesis - Competing Pathways
This diagram illustrates the two competing reaction pathways in the Knorr synthesis of unsymmetrical pyrazoles, leading to the formation of two distinct regioisomers.
Caption: Competing pathways in Knorr pyrazole synthesis.
Diagram 2: Troubleshooting Workflow for Poor Regioselectivity
This workflow provides a logical sequence of steps for troubleshooting and optimizing reactions with poor regioselectivity.
Caption: Troubleshooting workflow for regioselectivity.
V. References
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). National Center for Biotechnology Information. Retrieved January 5, 2026, from --INVALID-LINK--
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 5, 2026, from --INVALID-LINK--
-
Deng, X., & Mani, N. S. (2006). Reaction of N-Monosubstituted Hydrazones with Nitroolefins: A Novel Regioselective Pyrazole Synthesis. Organic Letters, 8(16), 3505–3508. --INVALID-LINK--
-
Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines. (n.d.). Benchchem. Retrieved January 5, 2026, from --INVALID-LINK--
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules, 28(18), 6539. --INVALID-LINK--
-
Fustero, S., Sanchez-Rosello, M., Soler, J., del Pozo, C., & Sanz-Cervera, J. F. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. --INVALID-LINK--
-
Taylor, L. J., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(11), 2429-2435. --INVALID-LINK--
-
Divergent synthesis of 1,3,5-tri and 1,3-disubstituted pyrazoles under transition metal-free conditions. (2019). Organic & Biomolecular Chemistry, 17(28), 6825-6830. --INVALID-LINK--
-
Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC. Retrieved January 5, 2026, from --INVALID-LINK--
-
Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. Retrieved January 5, 2026, from --INVALID-LINK--
-
Katritzky, A. R., et al. (2002). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry, 67(23), 8210–8214. --INVALID-LINK--
-
Synthesis of 1,3‐ and 1,5‐substituted pyrazoles 23 through... (n.d.). ResearchGate. Retrieved January 5, 2026, from --INVALID-LINK--
-
Modified Reaction Conditions to Achieve High Regioselectivity in the Two Component Synthesis of 1,5-Diarylpyrazoles. (n.d.). ResearchGate. Retrieved January 5, 2026, from --INVALID-LINK--
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. (n.d.). ACS Publications. Retrieved January 5, 2026, from --INVALID-LINK--
-
Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. (2022). Molecules, 27(19), 6296. --INVALID-LINK--
-
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). The Journal of Organic Chemistry, 86(15), 10321–10334. --INVALID-LINK--
-
Knorr Pyrazole Synthesis (M. Pharm). (2021). SlideShare. Retrieved January 5, 2026, from --INVALID-LINK--
-
Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry. --INVALID-LINK--
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2020). Molecules, 25(5), 1032. --INVALID-LINK--
-
Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. (2022). Molecules, 27(18), 5878. --INVALID-LINK--
-
Optimization of the reaction conditions for the synthesis of pyrazole... (n.d.). ResearchGate. Retrieved January 5, 2026, from --INVALID-LINK--
-
Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. (2024). The Journal of Organic Chemistry. --INVALID-LINK--
-
Gilfillan, L., et al. (2015). Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. Organic & Biomolecular Chemistry, 13(15), 4514-23. --INVALID-LINK--
-
Knorr Pyrazole Synthesis. (n.d.). Chem Help ASAP. Retrieved January 5, 2026, from --INVALID-LINK--
-
A Novel Synthesis of 1,3,5-Trisubstituted Pyrazoles through a Spiro-pyrazoline Intermediate via a Tandem 1,3-Dipolar Cycloaddition/Elimination. (2012). Letters in Organic Chemistry, 9(1), 1-4. --INVALID-LINK--
-
Synthesis, Characterization of Some New 1,3,5-Trisubstituted Pyrazole Derivatives for Their Antifungal Potential. (2021). Journal of Pharmaceutical Research International, 33(59A), 241-253. --INVALID-LINK--
-
Recent Highlights in the Synthesis and Biological Significance of Pyrazole Derivatives. (2024). Chemistry & Biodiversity. --INVALID-LINK--
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Novel Synthesis of 1,3,5-Trisubstituted Pyrazoles through a Spiro-pyrazoline Intermediate via a Tandem 1,3-Dipolar Cycloaddition/Elimination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pyrazole synthesis [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]
Technical Support Center: Managing Side Reactions in Dicarbonyl-Hydrazine Cyclocondensations
Welcome to the technical support center for heterocyclic synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of nitrogen-containing heterocycles like pyrazoles and pyridazines via the cyclocondensation of dicarbonyl compounds with hydrazines. This reaction, while powerful, is often plagued by side reactions that can complicate purification, lower yields, and, in the case of unsymmetrical substrates, lead to challenging isomeric mixtures.
This resource provides in-depth, mechanistically-grounded answers to common problems encountered in the lab. Our goal is to move beyond simple procedural fixes and empower you with the causal understanding needed to troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: What are the principal desired reactions when combining dicarbonyls and hydrazines?
A1: The reaction of a hydrazine with a dicarbonyl compound is a cornerstone of heterocyclic chemistry, primarily known as the Knorr Pyrazole Synthesis (for 1,3-dicarbonyls) or as a route to pyridazines (from 1,4-dicarbonyls).[1][2][3][4] The general transformation involves the sequential condensation of the two nucleophilic nitrogen atoms of the hydrazine onto the two electrophilic carbonyl carbons, followed by dehydration to form a stable heterocyclic ring.[3][5][6]
-
1,3-Dicarbonyls + Hydrazine → Pyrazoles: This reaction is a highly efficient method for creating substituted pyrazoles, which are prevalent scaffolds in pharmaceuticals.[2][4][7]
-
1,4-Dicarbonyls + Hydrazine → Dihydropyridazines → Pyridazines: This variation produces pyridazine derivatives, which are also of significant interest in medicinal chemistry. The initial product is a dihydropyridazine, which is often oxidized in a subsequent step or under the reaction conditions to furnish the aromatic pyridazine.[8][9]
The overall process can be visualized as follows:
References
- 1. jk-sci.com [jk-sci.com]
- 2. mdpi.com [mdpi.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 7. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 8. elar.urfu.ru [elar.urfu.ru]
- 9. chemtube3d.com [chemtube3d.com]
Technical Support Center: Solvent Effects on the Regioselectivity of Pyrazole Formation
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance and troubleshooting advice for controlling the regioselectivity of pyrazole formation, with a specific focus on the critical role of solvent effects.
Frequently Asked Questions (FAQs)
Q1: What is regioselectivity in pyrazole synthesis and why is it a critical issue?
A1: Regioselectivity refers to the preference for the formation of one constitutional isomer over another when a reaction has the potential to yield multiple products.[1][2] In the context of pyrazole synthesis, this issue commonly arises when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine.[1][2] This reaction can lead to two different regioisomeric pyrazoles. The control over which isomer is formed is crucial because different regioisomers can exhibit vastly different biological activities, physical properties, and subsequent chemical reactivity. Therefore, ensuring the selective synthesis of the desired isomer is of utmost importance for efficiency in drug discovery and development.[1]
Q2: What are the fundamental factors influencing regioselectivity in the classical Knorr pyrazole synthesis?
A2: The regiochemical outcome of the Knorr condensation reaction is determined by a delicate balance of several factors:
-
Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can physically obstruct one reaction pathway, thereby directing the nucleophilic attack to the less sterically hindered carbonyl group.[1]
-
Electronic Effects: The reactivity of the two carbonyl carbons is influenced by the presence of electron-withdrawing or electron-donating groups. The initial attack of the hydrazine typically occurs at the more electrophilic carbonyl carbon.[1][2] For instance, in 1,1,1-trifluoro-2,4-pentanedione, the carbonyl carbon adjacent to the highly electronegative -CF₃ group is more electrophilic.[1]
-
Reaction pH: The acidity or basicity of the reaction medium is a critical parameter. Under acidic conditions, the hydrazine can be protonated, which alters the nucleophilicity of its two nitrogen atoms and influences the initial site of attack.[1][3] Conversely, basic conditions may favor the attack of the inherently more nucleophilic nitrogen atom of the substituted hydrazine.[1]
-
Solvent: The choice of solvent can significantly influence the reaction's regioselectivity by stabilizing or destabilizing intermediates and transition states. This is a crucial factor that will be explored in more detail in this guide.[2]
Q3: How do polar protic and polar aprotic solvents generally affect chemical reactions?
A3: Polar protic solvents, such as water and alcohols, have O-H or N-H bonds and can form hydrogen bonds.[4][5] They are effective at solvating both cations and anions.[6] Polar aprotic solvents, like DMSO and DMF, have a large dipole moment but lack O-H or N-H bonds, so they cannot act as hydrogen bond donors.[4][7] They are good at solvating cations but not anions.[6] This difference in solvation capability can significantly impact the rates and mechanisms of reactions, particularly nucleophilic substitutions.[4][8] In the context of pyrazole synthesis, these solvent properties can influence the nucleophilicity of the hydrazine and the stability of key intermediates, thereby affecting the regiochemical outcome.
Troubleshooting Guide
Issue 1: My reaction is producing an undesirable mixture of regioisomers. How can I improve the selectivity?
Answer: A mixture of regioisomers is a common problem when using unsymmetrical 1,3-diketones.[9] The key is to manipulate the reaction conditions to favor the formation of one isomer over the other.
Troubleshooting Steps:
-
Solvent Modification: This is often the most impactful change you can make.
-
Switch to a Fluorinated Alcohol: If you are using a standard alcohol like ethanol, consider switching to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[9][10] These solvents have been shown to dramatically increase regioselectivity in favor of the 5-arylpyrazole isomers.[9]
-
Consider a Dipolar Aprotic Solvent: In some cases, dipolar aprotic solvents like N,N-dimethylacetamide can provide better regioselectivity compared to polar protic solvents like ethanol.[11][12]
-
-
pH Adjustment: The pH of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine.
-
Temperature Control: The reaction temperature can influence the kinetic versus thermodynamic control of the reaction. Experiment with running the reaction at a lower or higher temperature to see if it affects the isomeric ratio.
Issue 2: The wrong regioisomer is the major product in my reaction. How can I reverse the selectivity?
Answer: This occurs when the intrinsic electronic and steric factors of your substrates preferentially lead to the formation of the undesired isomer under your current conditions.[1]
Troubleshooting Steps:
-
Leverage Solvent Effects: As mentioned previously, fluorinated alcohols like TFE and HFIP can significantly alter the regiochemical outcome.[9][10] This is a primary strategy to attempt to reverse the selectivity.
-
Microwave-Assisted Synthesis: Microwave irradiation can sometimes favor the formation of the thermodynamically preferred isomer, which may be different from the kinetically favored product obtained under conventional heating.[1][13]
-
Change the Order of Addition: In some cases, the order in which the reactants are mixed can influence the initial steps of the reaction and, consequently, the final product distribution.
Below is a decision-making workflow for troubleshooting regioselectivity issues:
Caption: Troubleshooting workflow for optimizing regioselectivity.
Issue 3: How does the use of fluorinated alcohols like TFE and HFIP enhance regioselectivity?
Answer: Fluorinated alcohols possess unique properties that allow them to influence the reaction pathway. They are highly polar and have strong hydrogen bond donating abilities, but they are weakly nucleophilic. It is proposed that these solvents can selectively stabilize one of the intermediates or transition states leading to a specific regioisomer. An NMR experiment has shown that these solvents can form adducts with the carbonyl group, influencing its reactivity.[10] This selective interaction can enhance the difference in electrophilicity between the two carbonyl carbons of the 1,3-diketone, leading to a more regioselective attack by the hydrazine.[9][10]
Experimental Protocols
Protocol 1: General Procedure for Pyrazole Synthesis in a Fluorinated Alcohol
This protocol is adapted from studies demonstrating improved regioselectivity with fluorinated solvents.[1][10]
Materials:
-
Unsymmetrical 1,3-dicarbonyl compound (1.0 mmol)
-
Substituted hydrazine (e.g., methylhydrazine) (1.1 mmol)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (5 mL)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard work-up and purification equipment (rotary evaporator, column chromatography supplies)
Procedure:
-
Dissolve the 1,3-dicarbonyl compound (1.0 mmol) in HFIP (5 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Add the substituted hydrazine (1.1 mmol) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the HFIP solvent under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the major regioisomer.[1]
The following diagram illustrates the general workflow for this experimental protocol:
Caption: Experimental workflow for pyrazole synthesis in HFIP.
Spectroscopic Analysis Guide
Q4: How can I confidently identify the regioisomers of my synthesized pyrazole?
A4: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for distinguishing between pyrazole regioisomers.[14][15]
Key NMR Techniques:
-
¹H NMR: The chemical shifts of the protons on the pyrazole ring and the substituents can provide initial clues. However, these can sometimes be ambiguous.
-
¹³C NMR: The chemical shifts of the carbon atoms in the pyrazole ring are also indicative of the substitution pattern.
-
2D NMR (NOESY and HMBC): These techniques are often definitive for structure elucidation.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are close to each other. For example, a correlation between the N-methyl protons and an adjacent aromatic proton can confirm the position of the methyl group.[14]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away. A correlation between the N-methyl protons and a specific carbon atom in the pyrazole ring can unambiguously establish the connectivity and thus the regioisomer.[14]
-
Example of Spectroscopic Data Interpretation:
For a 1-methyl-5-phenylaminopyrazole derivative, a NOESY spectrum might show a correlation between the N-methyl protons and the protons of the phenyl group, confirming their spatial proximity.[14] An HMBC spectrum could show a correlation between the N-methyl protons and the pyrazole carbon atom substituted with the phenylamino group, further solidifying the structural assignment.[14]
Data Summary Table:
| Spectroscopic Technique | Information Provided | Application in Regioisomer Identification |
| ¹H NMR | Proton chemical shifts and coupling constants. | Can provide initial evidence, but may be inconclusive. |
| ¹³C NMR | Carbon chemical shifts. | Complements ¹H NMR data for structural analysis. |
| NOESY | Through-space proton-proton correlations. | Confirms spatial proximity of substituents.[14] |
| HMBC | Through-bond proton-carbon correlations (2-3 bonds). | Unambiguously determines the connectivity of the pyrazole core.[14] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. reddit.com [reddit.com]
- 7. Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide [tengerchemical.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 12. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Navigating the Stability of Pyrazole Compounds
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with pyrazole-based compounds. The inherent stability of the pyrazole ring is a cornerstone of its utility as a privileged scaffold in medicinal chemistry.[1] However, under specific acidic or basic conditions, pyrazole derivatives can exhibit instability, primarily through reactions involving substituents or, in more extreme cases, the heterocycle itself.
This guide provides in-depth, field-proven insights into the stability challenges you may encounter. We will explore the underlying chemical principles, offer detailed troubleshooting protocols, and present validated experimental workflows to ensure the integrity of your compounds and the reliability of your data.
Section 1: Stability and Degradation under Acidic Conditions
The pyrazole ring is generally robust in acidic media due to its aromatic character. The pyridine-like nitrogen (N2) can be protonated to form a pyrazolium cation, which is typically resistant to further degradation.[2][3] The primary stability concerns in acidic solutions almost always arise from acid-labile functional groups attached to the pyrazole core.
Frequently Asked Questions (FAQs): Acidic Stability
Q1: My pyrazole-containing drug candidate is showing degradation in a low pH formulation. Is the pyrazole ring opening?
A1: It is highly unlikely that the core pyrazole ring is opening under typical acidic formulation conditions (pH 1-4). The pyrazole ring itself is remarkably stable to acid.[4] The observed degradation is almost certainly due to the hydrolysis of acid-sensitive functional groups appended to the ring, such as esters, amides, or ketals.[4][5] For instance, pyrazolyl benzoic acid esters have been shown to be rapidly hydrolyzed in aqueous buffers.[5][6]
Q2: What is the first step in diagnosing acid-induced degradation?
A2: The first step is a "forced degradation" or "stress testing" study, as recommended by ICH guidelines.[7][8] By subjecting your compound to a controlled acidic environment (e.g., 0.1 M HCl) and monitoring the reaction over time with a stability-indicating method like HPLC, you can identify and quantify the degradation products.[9] This provides crucial information about the degradation pathway.
Q3: How does protonation affect the pyrazole ring's reactivity?
A3: The lone pair of electrons on the sp²-hybridized N2 nitrogen is basic and available for protonation.[1] This forms a positively charged pyrazolium cation. This protonation alters the electronic distribution of the ring, making it more electron-deficient. Consequently, the ring becomes even less susceptible to electrophilic attack but may increase the lability of certain substituents.[2][3]
Q4: Are there specific storage conditions to minimize acid-catalyzed degradation in solution?
A4: Yes. If your pyrazole derivative contains hydrolyzable groups, aqueous solutions should be prepared fresh.[4] If storage is necessary, use a buffered solution at a neutral or near-neutral pH. For long-term storage, dissolving the compound in a dry, aprotic solvent and keeping it at low temperatures (e.g., -20°C) is the preferred method to prevent hydrolysis.[4]
Troubleshooting Guide: Acidic Conditions
| Observed Issue | Potential Root Cause | Recommended Action & Rationale |
| Rapid loss of parent compound peak in HPLC analysis of an acidic solution. | Hydrolysis of an attached functional group (e.g., ester, amide). | Action: Analyze the sample using LC-MS to identify the mass of the degradation product. A mass corresponding to the carboxylic acid or amine fragment confirms hydrolysis. Rationale: This definitively identifies the point of instability without relying solely on retention time shifts. |
| Appearance of multiple new peaks during a stability study at low pH. | Complex degradation cascade or secondary degradation of initial products. | Action: Conduct a time-course study, analyzing samples at shorter intervals (e.g., 0, 1, 2, 4, 8 hours). Rationale: This helps differentiate primary degradants from secondary products that form later, simplifying pathway elucidation. |
| Poor recovery of compound from an acidic mobile phase during chromatography. | Protonation of the pyrazole leading to strong, undesirable interactions with the stationary phase (e.g., silica). | Action: Switch to a reverse-phase column (C18) and use a mobile phase with an appropriate counter-ion (e.g., 0.1% trifluoroacetic acid or formic acid). Rationale: TFA or formic acid ensures consistent protonation and provides a counter-ion to improve peak shape and recovery on C18 columns. |
Section 2: Stability and Degradation under Basic Conditions
The behavior of pyrazoles under basic conditions is governed by the acidity of the pyrrole-like N-H proton at the N1 position. While deprotonation is common, leading to the formation of a pyrazolate anion, more aggressive basic conditions can induce ring cleavage, a critical instability pathway not typically observed in acidic media.
Frequently Asked Questions (FAQs): Basic Stability
Q1: What is the primary mechanism of pyrazole degradation in strong base?
A1: The primary degradation pathway in the presence of a strong base is deprotonation at the C3 position, which can lead to a ring-opening reaction.[2][10][11] This is a significant stability liability that is unique to strongly basic environments and is a key consideration for process chemistry and high-pH formulations.
Q2: My compound seems stable in a pH 8 buffer, but degrades in 1 M NaOH. Why the difference?
A2: This difference highlights two distinct phenomena. At pH 8, the concentration of hydroxide ions is generally insufficient to cause ring opening. However, this pH is high enough to catalyze the rapid hydrolysis of base-labile functional groups, such as esters.[5][6] In 1 M NaOH, the hydroxide concentration is high enough to deprotonate the C3 carbon, initiating the ring-opening cascade.[2][11]
Q3: How do substituents on the pyrazole ring affect its stability in base?
A3: Substituents have a profound effect. Electron-withdrawing groups (EWGs) attached to the ring can increase the acidity of both the N1 and C3 protons, potentially making the compound more susceptible to base-catalyzed degradation. Conversely, electron-donating groups (EDGs) may decrease the acidity and enhance stability. Steric hindrance around the C3 position can also impede attack by the base, slowing degradation.
Q4: What are best practices for handling pyrazole compounds in basic solutions?
A4: Avoid prolonged exposure to strong bases (e.g., > 0.1 M NaOH). If a basic pH is required for an experiment, use the mildest effective base and the lowest possible temperature to slow the rate of degradation. Always prepare such solutions fresh and use them immediately. For long-term storage, keep the compound in its solid, neutral form or as a solution in a dry, aprotic solvent.[4]
Troubleshooting Guide: Basic Conditions
| Observed Issue | Potential Root Cause | Recommended Action & Rationale |
| Complete loss of parent compound and UV absorbance in a sample treated with strong base. | Base-catalyzed ring opening. | Action: Analyze the sample by ¹H NMR. The disappearance of the characteristic aromatic pyrazole signals and the appearance of new aliphatic signals can confirm ring cleavage. Rationale: Ring opening often produces non-aromatic fragments that may have a different or no UV chromophore, making NMR a more reliable tool for confirming this transformation. |
| Formation of a salt or precipitate when adding a base to the pyrazole solution. | Deprotonation of the N1 proton to form a pyrazolate salt with limited solubility in the current solvent system. | Action: Change the solvent to a more polar one in which the salt may be more soluble. Alternatively, use a phase-transfer catalyst if working in a biphasic system. Rationale: The pyrazolate anion has different solubility properties than the neutral pyrazole. Adjusting the solvent system can maintain homogeneity. |
| Inconsistent reaction yields in a base-catalyzed synthesis. | Competitive degradation of the pyrazole starting material or product. | Action: Run the reaction at a lower temperature and monitor its progress by TLC or LC-MS to find the optimal time point where product formation is maximized and degradation is minimal. Rationale: Temperature is a key accelerator of degradation. Lowering it can often tip the kinetic balance in favor of the desired reaction over the degradation pathway. |
Section 3: Key Experimental Protocols
Adherence to standardized protocols is essential for accurately assessing compound stability. The following are validated, step-by-step workflows for conducting forced degradation studies.
Protocol 1: Forced Degradation Study under Acidic Conditions
This protocol is designed to identify potential degradation products resulting from acid hydrolysis, consistent with ICH guidelines.[8]
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the pyrazole compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Stress Sample Preparation:
-
In a clean vial, add 1 mL of the stock solution.
-
Add 1 mL of 0.2 M HCl to yield a final HCl concentration of 0.1 M and a final compound concentration of 0.5 mg/mL.
-
-
Control Sample Preparation:
-
In a separate vial, add 1 mL of the stock solution.
-
Add 1 mL of purified water.
-
-
Incubation: Place both the stress and control samples in a controlled environment (e.g., a 60°C water bath) for a defined period (e.g., 24 hours). A parallel experiment at room temperature should also be run.[7]
-
Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Neutralize the acidic sample with an equivalent amount of 0.1 M NaOH to prevent further degradation and protect the analytical column.
-
Dilute the sample to a suitable concentration for analysis.
-
Analyze by a validated stability-indicating HPLC-UV method.
-
Protocol 2: Forced Degradation Study under Basic Conditions
This protocol assesses stability against base-catalyzed hydrolysis and potential ring opening.
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution as described in Protocol 1.
-
Stress Sample Preparation:
-
In a clean vial, add 1 mL of the stock solution.
-
Add 1 mL of 0.2 M NaOH to yield a final NaOH concentration of 0.1 M.
-
-
Control Sample Preparation: Prepare a control sample with water as described in Protocol 1.
-
Incubation: Incubate samples as described in Protocol 1 (e.g., 60°C and room temperature).
-
Sample Analysis:
-
At specified time points, withdraw an aliquot from each vial.
-
Neutralize the basic sample with an equivalent amount of 0.1 M HCl.
-
Dilute and analyze by HPLC-UV.
-
Protocol 3: General Stability-Indicating HPLC Method
A robust HPLC method is critical to separate the parent pyrazole from all potential degradation products.
-
Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical starting gradient would be 5% B, ramping to 95% B over 20 minutes, holding for 5 minutes, and re-equilibrating. This must be optimized for your specific compound.
-
Flow Rate: 1.0 mL/min.[12]
-
Detection: UV/PDA detector, monitoring at multiple wavelengths including the λmax of the parent compound.[12]
-
Column Temperature: 25-30°C.[12]
Section 4: Data Summaries and Visualizations
Data Presentation: Physicochemical Properties of Pyrazole
The amphoteric nature of pyrazole is central to its behavior in acidic and basic media.[13]
| Parameter | Value | Significance |
| pKa (for protonation of N2) | ~2.5[14] | Indicates pyrazole is a weak base. It will be significantly protonated only in strongly acidic solutions (pH < 2.5). |
| pKa (for deprotonation of N1-H) | ~14.2[15] | Indicates the N-H is weakly acidic. A strong base is required for complete deprotonation. |
Mandatory Visualizations
Degradation and Experimental Workflows
Caption: Key degradation pathways for substituted pyrazoles.
Caption: Workflow for a forced degradation study.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. benchchem.com [benchchem.com]
- 5. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]
- 11. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 12. ijcpa.in [ijcpa.in]
- 13. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. imperial.ac.uk [imperial.ac.uk]
- 15. Pyrazoles- Heterocyclic Building Blocks| Ambeed [ambeed.com]
Technical Support Center: Optimization of Nano-ZnO Catalyzed Green Synthesis of Pyrazoles
Welcome to the technical support center for the nano-ZnO catalyzed green synthesis of pyrazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this efficient and environmentally benign methodology. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols grounded in scientific principles to help you navigate experimental challenges and achieve high-yield, high-purity results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the fundamentals of the nano-ZnO catalyzed pyrazole synthesis.
Q1: What makes this synthesis method "green"?
A1: The "green" designation of this protocol stems from several core principles of green chemistry[1][2]:
-
Benign Solvent: The reaction is often most effective in water, eliminating the need for volatile and often toxic organic solvents[1][3][4]. Solvent-free synthesis via grinding is also a highly effective green alternative[5].
-
Heterogeneous Catalyst: Nano-ZnO is a solid catalyst, which simplifies its separation from the reaction mixture. This avoids complex workup procedures and minimizes solvent waste[6][7].
-
Catalyst Reusability: The nano-ZnO catalyst can be easily recovered by simple filtration and reused for multiple reaction cycles without a significant drop in activity, making the process more economical and sustainable[2][4][8].
-
High Atom Economy: The one-pot, multi-component nature of the reaction means that most of the atoms from the reactants are incorporated into the final product, generating minimal waste[1].
Q2: What is the proposed role of the nano-ZnO catalyst in the reaction?
A2: Nano-ZnO primarily functions as a recyclable, heterogeneous Lewis acid catalyst. Its proposed mechanism involves the activation of carbonyl groups. The Lewis acidic Zn²⁺ sites on the nanoparticle surface coordinate to the carbonyl oxygen of the aldehyde and the β-ketoester, increasing their electrophilicity. This facilitates two key steps: the Knoevenagel condensation between the aldehyde and malononitrile, and the subsequent Michael addition of the in-situ formed pyrazolone[1][3][4]. This dual activation role is crucial for the reaction's high efficiency under mild conditions.
Q3: Can I use bulk ZnO instead of nano-ZnO?
A3: While bulk ZnO may exhibit some catalytic activity, nano-ZnO is significantly more effective. The high catalytic efficiency of nanoparticles is attributed to their extremely high surface-area-to-volume ratio, which exposes a greater number of active catalytic sites[6][9]. This leads to faster reaction rates and higher yields, often under milder conditions, compared to the bulk material.
Q4: My nano-ZnO catalyst is several months old. Is it still active?
A4: The activity of nano-ZnO can degrade over time, primarily due to surface passivation from atmospheric CO₂ and moisture, which can form zinc carbonate or hydroxide layers. It is recommended to store the nano-ZnO catalyst in a desiccator. To ensure optimal performance, you can regenerate the catalyst by washing it with a non-polar solvent (like ethanol or acetone) to remove adsorbed species and then drying it in an oven at a moderate temperature (e.g., 100-120 °C) for a few hours before use.
Section 2: Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the experimental process.
Category A: Low or No Product Yield
Problem: After the specified reaction time, TLC analysis shows mostly starting materials and very little product formation.
| Potential Cause | Scientific Explanation & Solution |
| Inactive Catalyst | The catalytic surface of nano-ZnO may be poisoned or deactivated. Solution: 1. Ensure your catalyst is properly stored. 2. Attempt to regenerate the catalyst (wash with ethanol, dry at 120°C). 3. If regeneration fails, synthesize a fresh batch of nano-ZnO and characterize it (XRD, SEM) to confirm its structure and morphology. The morphology and exposed crystal facets of ZnO can significantly influence catalytic activity[10]. |
| Insufficient Catalyst Loading | The number of available catalytic sites is too low to drive the reaction forward at a reasonable rate. Solution: While 5 mol% is a good starting point, for less reactive substrates (e.g., aldehydes with electron-donating groups), increasing the catalyst loading to 10 mol% may be necessary[1][4]. |
| Sub-optimal Temperature | The reaction may have a significant activation energy barrier that is not being overcome at room temperature. Solution: While the reaction can proceed at room temperature, heating the mixture to 70°C can dramatically increase the reaction rate and yield without promoting side reactions[1]. |
| Incorrect Solvent | The polarity of the solvent plays a critical role. Solution: Water is typically the superior solvent for this reaction. If you are using an organic solvent like ethanol, methanol, or THF and experiencing low yields, switching to water is highly recommended. The hydrophobic effect in water can help bring the organic reactants together at the catalyst surface[1][4]. |
| Poor Quality Reagents | Aldehydes can oxidize over time, and other reagents may degrade. Solution: Use freshly distilled aldehydes if possible. Check the purity of your other starting materials (ethyl acetoacetate, malononitrile, hydrazine hydrate) and use purified reagents. |
Category B: Product Purity Issues
Problem: The crude product appears oily, discolored, or shows multiple spots on TLC after workup.
| Potential Cause | Scientific Explanation & Solution |
| Incomplete Reaction | The presence of unreacted intermediates (e.g., pyrazolone, arylidene malononitrile) can contaminate the final product. Solution: Extend the reaction time and monitor closely by TLC until the starting material spots have disappeared. Consider a modest increase in temperature (e.g., from room temperature to 70°C) to drive the reaction to completion[1]. |
| Side Product Formation | At excessively high temperatures or with very reactive substrates, side reactions may occur. The Knoevenagel condensation intermediate can potentially polymerize. Solution: Avoid excessive heating. If the reaction is highly exothermic, consider initial cooling or a slower addition of reagents. Ensure the reaction is stirred efficiently to maintain a homogenous temperature. |
| Catalyst Fines in Product | If filtration is not thorough, fine nano-ZnO particles may contaminate the solid product. Solution: After filtering the product, dissolve it in a suitable hot solvent (like ethanol) for recrystallization. The insoluble nano-ZnO can be removed via hot filtration through a fine filter paper or a Celite pad before allowing the solution to cool and crystallize. |
Category C: Catalyst Reusability Problems
Problem: The nano-ZnO catalyst shows a significant drop in activity after the first or second cycle.
| Potential Cause | Scientific Explanation & Solution |
| Inadequate Washing | Residual product or intermediates may adsorb onto the catalyst's surface, blocking active sites. Solution: After recovering the catalyst by filtration, implement a more rigorous washing protocol. Wash sequentially with ethyl acetate (to remove organic residues), followed by ethanol, and then diethyl ether (to facilitate drying). Dry thoroughly in an oven before the next use[4]. |
| Particle Agglomeration | During the reaction or workup, nanoparticles can irreversibly agglomerate, reducing the available surface area. Solution: After washing, gently grind the dried catalyst to break up any large aggregates before reusing it. Avoid excessively high temperatures during regeneration, which can promote sintering. |
| Leaching of Zinc Species | Although nano-ZnO is heterogeneous, a very small amount of zinc ions might leach into the polar solvent, especially if the pH is not neutral. Solution: Ensure the reaction medium remains near neutral. The loss of active material over several cycles is sometimes unavoidable, but proper handling can maximize the catalyst's lifespan. |
Section 3: Visualized Workflows and Mechanisms
General Experimental Workflow
The following diagram outlines the standard procedure for the synthesis, workup, and catalyst recovery.
Caption: Standard workflow for nano-ZnO catalyzed pyrazole synthesis.
Troubleshooting Decision Tree for Low Yield
Use this flowchart to diagnose and resolve issues related to low product yield.
Caption: A decision tree for troubleshooting low reaction yields.
Plausible Reaction Mechanism
The synthesis is a one-pot, four-component reaction. The nano-ZnO catalyst is believed to facilitate both the Knoevenagel condensation and the subsequent Michael addition/cyclization cascade.
Caption: Plausible mechanism for the nano-ZnO catalyzed synthesis of pyrazoles.
Section 4: Optimized Experimental Protocol
This protocol details a reliable method for the synthesis of 6-amino-4-(4-chlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile as a model reaction.
1. Catalyst Preparation (if required):
-
Nano-ZnO can be prepared via a simple precipitation method[11]. A solution of zinc nitrate is treated with a base (e.g., NaOH) under controlled conditions. The resulting zinc hydroxide precipitate is then washed and calcined at ~450°C to yield nano-ZnO powder.
-
Characterize the synthesized nanoparticles using XRD to confirm the wurtzite crystal structure and SEM to observe the morphology and particle size[3][6].
2. Reaction Setup:
-
In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine 4-chlorobenzaldehyde (1 mmol, 140.6 mg), malononitrile (1 mmol, 66.1 mg), and ethyl acetoacetate (1 mmol, 130.1 mg).
-
Add 5 mL of distilled water to the flask.
-
Add nano-ZnO (5 mol%, ~4.1 mg).
-
Place the flask in a preheated water bath at 70°C.
3. Reaction and Monitoring:
-
Stir the reaction mixture vigorously. The mixture will become a thick slurry.
-
Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of ethyl acetate/hexane (e.g., 30:70 v/v). The reaction is typically complete within 1-1.5 hours[1].
4. Product Isolation and Purification:
-
Once the reaction is complete (as indicated by the disappearance of the aldehyde spot on TLC), remove the flask from the heat and allow it to cool to room temperature.
-
Filter the solid precipitate using a Büchner funnel. The filtrate contains the catalyst.
-
Wash the crude product on the filter paper with a small amount of cold water (2 x 5 mL) to remove any water-soluble impurities.
-
Recrystallize the crude solid from hot ethanol to obtain the pure pyrazole derivative as a white solid.
5. Catalyst Recovery and Regeneration:
-
Collect the filtrate and washings from step 4.
-
Filter the suspension to recover the nano-ZnO catalyst.
-
Wash the catalyst sequentially with ethyl acetate (10 mL) and ethanol (10 mL).
-
Dry the recovered catalyst in an oven at 110°C for 2 hours. The catalyst is now ready for reuse[4].
References
- 1. scispace.com [scispace.com]
- 2. [PDF] ZnO Nanoparticles as an Efficient, Heterogeneous, Reusable, and Ecofriendly Catalyst for Four-Component One-Pot Green Synthesis of Pyranopyrazole Derivatives in Water | Semantic Scholar [semanticscholar.org]
- 3. nanomaterchem.com [nanomaterchem.com]
- 4. ZnO Nanoparticles as an Efficient, Heterogeneous, Reusable, and Ecofriendly Catalyst for Four-Component One-Pot Green Synthesis of Pyranopyrazole Derivatives in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient Ag/La-ZnO core–shell catalyst for green synthesis of 4H-pyrano[2,3-c] pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benthamscience.com [benthamscience.com]
- 8. ijarsct.co.in [ijarsct.co.in]
- 9. ajgreenchem.com [ajgreenchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Bot Verification [rasayanjournal.co.in]
Validation & Comparative
A Comparative Guide to the Quantification of 5-(4-nitrophenyl)-2H-pyrazol-3-ylamine: A Validated RP-HPLC Method and its Alternatives
In the landscape of pharmaceutical research and development, the accurate quantification of novel chemical entities is a cornerstone of preclinical and clinical success. 5-(4-nitrophenyl)-2H-pyrazol-3-ylamine, a heterocyclic amine with a pyrazole core, represents a class of compounds with significant therapeutic potential. Ensuring the purity, stability, and concentration of such molecules is paramount. This guide provides an in-depth, validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the robust quantification of this compound. Furthermore, it offers a comparative analysis with alternative analytical techniques, empowering researchers to make informed decisions for their specific analytical challenges.
The Central Role of RP-HPLC in Pharmaceutical Analysis
Reverse-phase HPLC is a widely adopted technique in the pharmaceutical industry for its high sensitivity, reproducibility, and selectivity in separating and quantifying a broad range of analytes.[1] The principle of RP-HPLC lies in the hydrophobic interactions between the analyte and a non-polar stationary phase, typically C18 or C8 alkyl chains bonded to silica particles.[1] A polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile or methanol, is used to elute the compounds.[1] The choice of a C18 column for the quantification of pyrazole derivatives is common due to its strong retentive capacity for aromatic and heterocyclic compounds.[2][3][4]
The method detailed herein has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its accuracy, precision, specificity, linearity, and robustness.[5][6]
A Validated RP-HPLC Method for this compound
This section outlines a step-by-step, validated RP-HPLC method for the precise quantification of this compound. The rationale behind each experimental parameter is explained to provide a deeper understanding of the method's development.
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in the table below.
| Parameter | Condition |
| Instrument | HPLC system with UV-Vis or Photodiode Array (PDA) Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile: 0.1% v/v Trifluoroacetic Acid in Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 320 nm |
| Run Time | 10 minutes |
-
Rationale for Parameter Selection:
-
Column: A C18 column provides excellent retention and separation for the moderately polar this compound. The 250 mm length and 5 µm particle size offer a good balance between resolution and analysis time.
-
Mobile Phase: The combination of acetonitrile and water is a common and effective mobile phase for RP-HPLC. The addition of a small amount of trifluoroacetic acid (TFA) helps to improve peak shape by minimizing tailing, a common issue with amine-containing compounds, and ensures consistent ionization. The 60:40 ratio was optimized to achieve a reasonable retention time and good separation from potential impurities.
-
Flow Rate: A flow rate of 1.0 mL/min is standard for a 4.6 mm internal diameter column and provides a good balance between analysis time and backpressure.
-
Column Temperature: Maintaining a constant column temperature of 30°C ensures reproducible retention times by minimizing viscosity fluctuations of the mobile phase.
-
Detection Wavelength: The wavelength of 320 nm was selected based on the UV spectrum of this compound, which exhibits a significant absorbance at this wavelength, thus ensuring high sensitivity.
-
Experimental Protocol: Method Validation Workflow
The validation of this analytical method was conducted as per ICH guidelines to demonstrate its suitability for its intended purpose.
References
- 1. tpcj.org [tpcj.org]
- 2. ijcpa.in [ijcpa.in]
- 3. [PDF] A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Pyrazole Synthesis: Microwave-Assisted vs. Conventional Heating Methodologies
For researchers and professionals in drug development, the synthesis of heterocyclic compounds is a cornerstone of innovation. Among these, pyrazole scaffolds are of paramount importance, forming the core of numerous FDA-approved drugs due to their wide-ranging pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The efficiency, sustainability, and cost-effectiveness of the synthetic route chosen can significantly impact a research program's timeline and success.
Traditionally, pyrazole synthesis, such as the classic Knorr and Paal-Knorr reactions, involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound under conventional heating.[3] This method, typically using an oil bath or heating mantle, has been a reliable workhorse. However, it often requires long reaction times, high energy consumption, and can lead to the formation of by-products, complicating purification.[3][4]
In recent decades, Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology, offering a powerful alternative to conventional methods.[5] This guide provides an in-depth comparative analysis of microwave-assisted and conventional heating methods for pyrazole synthesis, grounded in experimental data and mechanistic principles, to empower chemists to make informed decisions in their synthetic strategies.
The Fundamental Difference: A Tale of Two Heating Mechanisms
Understanding the choice between microwave and conventional synthesis begins with the fundamental physics of heat transfer. The two methods deliver energy to a reaction mixture in profoundly different ways.
Conventional Heating: This method relies on conduction and convection.[6] An external heat source (e.g., a hot plate or oil bath) first heats the walls of the reaction vessel. This thermal energy is then slowly and inefficiently transferred by conduction through the vessel to the solvent and, finally, to the reactants.[6] This process results in a significant temperature gradient within the sample, where the vessel walls are hotter than the bulk of the reaction mixture.[7]
Microwave-Assisted Heating: Microwave synthesis utilizes dielectric heating.[4][7] Microwaves, a form of electromagnetic radiation, pass through the vessel walls (which are typically microwave-transparent) and directly couple with polar molecules or ionic species in the reaction mixture.[8][9] This interaction occurs via two primary mechanisms:
-
Dipolar Polarization: Polar molecules, possessing a permanent dipole moment, attempt to align with the rapidly oscillating electric field of the microwaves. This constant reorientation generates molecular friction, which manifests as intense, rapid, and uniform heat throughout the sample volume.[7][9]
-
Ionic Conduction: If ions are present, they will migrate back and forth through the solution under the influence of the oscillating electric field. Collisions caused by this migration generate heat.[7][10]
This direct energy transfer leads to "volumetric" or "in-core" heating, rapidly and uniformly elevating the temperature of the reaction medium without the lag time or temperature gradients associated with conventional methods.[8][11]
Caption: Comparison of energy transfer in conventional vs. microwave heating.
Head-to-Head Comparison: Performance Metrics
The practical implications of these different heating mechanisms are significant, impacting every key aspect of the synthesis.
| Parameter | Conventional Heating | Microwave-Assisted Synthesis (MAOS) | Causality & Rationale |
| Reaction Time | Hours to Days | Seconds to Minutes | Direct and rapid volumetric heating in MAOS allows the reaction to reach the required temperature almost instantaneously, dramatically accelerating reaction rates.[11][12][13] |
| Product Yield | Moderate to Good | Good to Excellent | Uniform heating minimizes thermal decomposition and side reactions, often leading to cleaner reaction profiles and higher isolated yields.[4][12] |
| Selectivity | Variable | Often Improved | The ability to precisely control temperature and rapidly heat past lower-energy kinetic product pathways can favor the formation of the more stable thermodynamic product.[9][14] |
| Energy Efficiency | Lower | Higher (for short reactions) | MAOS heats only the reaction mixture, not the vessel or a large surrounding bath, saving considerable energy, especially when reaction times are short.[15][16] For long reactions, the inefficiency of the magnetron can negate these savings.[17] |
| Reproducibility | Good | Excellent | Modern microwave reactors offer precise control over temperature, pressure, and power, leading to highly reproducible results, which is critical in drug development.[3][4] |
| Solvent Choice | Broad; depends on boiling point | Favors polar solvents (e.g., EtOH, DMF, Water) | Polar solvents are required to efficiently absorb microwave energy via dipolar polarization. Non-polar solvents like hexane or toluene are transparent to microwaves.[6][10] |
| Green Chemistry | High solvent/energy use | Aligns well with Green Principles | MAOS enables solvent-free reactions, reduces energy consumption, and minimizes waste, making it an environmentally benign approach.[8][18][19] |
Case Study: Synthesis of Phenyl-1H-pyrazoles
A direct comparison of the synthesis of phenyl-1H-pyrazoles from 1,3-dicarbonyl precursors and phenylhydrazine highlights the practical advantages of MAOS. A study by de la Cruz et al. provides compelling quantitative data.[12]
Reaction:
Comparative Data Summary
| Method | Temperature | Time | Power | Yield Range (%) |
| Conventional | 75°C | 2 hours | N/A | 72 - 90% |
| Microwave | 60°C | 5 minutes | 50 W | 91 - 98% |
| Data sourced from de la Cruz, J. N., et al. (2022).[12] |
The results are unequivocal: the microwave-assisted method reduces the reaction time from 2 hours to just 5 minutes while simultaneously increasing the product yield by a significant margin.[12] This acceleration is a direct consequence of the efficient energy coupling between the microwaves and the polar reactants/solvent, a feat unachievable with the slow conductive heating of a conventional oil bath.
Caption: Comparative experimental workflows for pyrazole synthesis.
Experimental Protocols
To provide a practical framework, below are representative protocols for the synthesis of 1,3-diphenyl-1H-pyrazole from 1,3-diphenylpropane-1,3-dione and phenylhydrazine.
Rationale: This protocol uses ethanol as a solvent and glacial acetic acid as a catalyst, requiring prolonged heating to drive the condensation and cyclization to completion.
-
Apparatus Setup: Assemble a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Place the flask in an oil bath on a magnetic stirrer/hotplate.
-
Reagent Addition: To the flask, add 1,3-diphenylpropane-1,3-dione (1.12 g, 5 mmol) and phenylhydrazine (0.54 g, 5 mmol).
-
Solvent and Catalyst: Add 25 mL of absolute ethanol, followed by 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Heating: Begin stirring and heat the oil bath to 80-85°C. Allow the mixture to reflux for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Cooling and Isolation: Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature.
-
Work-up: Pour the reaction mixture into 100 mL of ice-cold water. A solid precipitate will form.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallize the crude product from ethanol to obtain pure 1,3-diphenyl-1H-pyrazole.
Rationale: This protocol leverages the high efficiency of microwave heating. Ethanol is an excellent solvent due to its high polarity and ability to absorb microwave energy. The sealed vessel allows the reaction to be heated above the solvent's atmospheric boiling point, further accelerating the reaction rate safely.
-
Vessel Preparation: Place a magnetic stir bar into a 10 mL microwave process vial.
-
Reagent Addition: To the vial, add 1,3-diphenylpropane-1,3-dione (224 mg, 1 mmol) and phenylhydrazine (108 mg, 1 mmol).
-
Solvent and Catalyst: Add 4 mL of absolute ethanol and one drop of glacial acetic acid.
-
Sealing: Securely cap the vial with a septum cap.
-
Microwave Irradiation: Place the vial in the cavity of a dedicated laboratory microwave reactor. Set the reaction parameters: Temperature = 120°C, Time = 10 minutes, Power = 100 W (with variable power to maintain temperature), Stirring = High.
-
Cooling: After irradiation is complete, the instrument's built-in cooling system (e.g., compressed air) will rapidly cool the vial to below 50°C.
-
Work-up and Purification: Once cooled, carefully open the vial. Transfer the contents to a beaker and precipitate the product by adding ice-cold water. Collect the solid by vacuum filtration, wash, and recrystallize from ethanol as described in the conventional method.
Conclusion and Future Outlook
For the synthesis of pyrazoles, microwave-assisted organic synthesis presents a compelling and often superior alternative to conventional heating. The primary advantages—dramatic reduction in reaction times, increased yields, enhanced reproducibility, and alignment with green chemistry principles—are well-documented and experimentally verified.[11][14] While conventional heating remains a viable and accessible method, MAOS offers an unparalleled ability to accelerate discovery and development pipelines.
The choice of method ultimately depends on the specific goals of the synthesis. For high-throughput screening, rapid analogue synthesis, and process optimization where time and efficiency are critical, MAOS is the clear choice.[18][20] For large-scale production, the scalability of microwave reactors is still an evolving field, though continuous-flow microwave systems are bridging this gap.[15] As the pharmaceutical industry continues to embrace sustainable and efficient technologies, the adoption of microwave-assisted synthesis for critical scaffolds like pyrazoles is not just an alternative, but a strategic imperative.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. ajchem-a.com [ajchem-a.com]
- 5. Recent Advancements in Microwave Assisted Synthesis of Pyrazole Analogues: An Ecological Synthetic Approach | Semantic Scholar [semanticscholar.org]
- 6. Theory of Microwave Heating for Organic Synthesis [cem.com]
- 7. Microwave chemistry - Wikipedia [en.wikipedia.org]
- 8. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Theory of Microwave Heating for Organic Synthesis [cem.com]
- 10. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 11. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry | MDPI [mdpi.com]
- 12. Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
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- 17. On the energy efficiency of microwave-assisted organic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Microwave assisted green organic synthesis [wisdomlib.org]
- 20. mdpi.com [mdpi.com]
A Comparative Guide to the In Vitro Cytotoxicity of Novel Pyrazole Compounds Against Cancer Cell Lines
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry.[1] Its unique structural features and versatile reactivity have enabled the development of numerous compounds with a wide spectrum of pharmacological activities.[1] Notably, the pyrazole core is a key component in several FDA-approved drugs for cancer treatment, including tyrosine kinase inhibitors like Crizotinib and Avapritinib, underscoring its pivotal role in modern oncology.
The relentless pursuit of more effective and less toxic anticancer agents has led researchers to synthesize and evaluate a vast array of novel pyrazole derivatives. These compounds often exhibit potent cytotoxic effects against various cancer cell lines by interacting with diverse molecular targets crucial for tumor growth and survival.[2] This guide provides an in-depth comparison of the in vitro cytotoxicity of recently developed pyrazole compounds, supported by experimental data and methodologies. We will explore their differential efficacy against various cancer cell lines, delve into their mechanisms of action, and provide a detailed protocol for assessing their cytotoxic potential.
Comparative Analysis of In Vitro Cytotoxicity
The anticancer efficacy of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a biological process, in this case, cancer cell viability. The lower the IC50 value, the more potent the compound. The following table summarizes the cytotoxic activity of several distinct, recently synthesized pyrazole derivatives against a panel of human cancer cell lines.
| Compound Class/Derivative | Cancer Cell Line | Assay | IC50 (µM) | Key Mechanistic Target(s) | Reference |
| Pyrazole Carbaldehyde Derivative (Compound 43) | MCF-7 (Breast) | Not Specified | 0.25 | PI3 Kinase | [2] |
| Ferrocene-Pyrazole Hybrid (Compound 47c) | HCT-116 (Colon) | MTT | 3.12 | Not Specified | |
| Pyrazolo[1,5-a]pyrimidine (Compound 9) | HeLa (Cervical) | Not Specified | 0.028 (Avg) | Tubulin Polymerization | [3] |
| Diphenyl Pyrazole-Chalcone (Compound 6b) | HNO-97 (Head & Neck) | Not Specified | 10.0 | Not Specified | [4] |
| Pyrazole-Thiadiazole Hybrid (Compound 6a-j) | A549 (Lung) | MTT | Varies | EGFR | [5] |
| Indole-Pyrazole Hybrid (Compound 34) | HCT-116 (Colon) | Not Specified | <23.7 | Not Specified | [3] |
| PTA-1 | MDA-MB-231 (Breast) | DNS Assay | Low µM | Tubulin Polymerization | [6][7] |
| Benzofuropyrazole Derivative (Compound 5b) | K562 (Leukemia) | MTT | 0.021 | Tubulin Polymerization | [1] |
This table presents a selection of data from the cited literature to illustrate the diversity and potency of novel pyrazole compounds. For a comprehensive understanding, please refer to the original research articles.
The data clearly demonstrates the broad applicability and high potency of pyrazole derivatives. For instance, the pyrazolo[1,5-a]pyrimidine derivative Compound 9 and the benzofuropyrazole Compound 5b exhibit exceptional cytotoxicity with IC50 values in the nanomolar range, highlighting their potential as highly effective anticancer agents.[1][3] The diversity in the targeted cell lines—from breast and colon to lung and leukemia—further emphasizes the wide therapeutic window of the pyrazole scaffold.
Mechanisms of Anticancer Action
The cytotoxic effects of pyrazole derivatives are mediated through various mechanisms of action, often involving the inhibition of key proteins that regulate cell proliferation, survival, and metastasis.[2]
1. Kinase Inhibition: A predominant mechanism is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways. Many pyrazole compounds are designed to target the ATP-binding site of kinases like:
-
EGFR and VEGFR-2: Epidermal Growth Factor Receptor and Vascular Endothelial Growth Factor Receptor-2 are key drivers in many cancers. Pyrazole hybrids have been shown to be potent dual inhibitors of these receptors.[2]
-
PI3K/AKT Pathway: This pathway is critical for cell survival and proliferation. Specific pyrazole derivatives have been identified as potent PI3 kinase inhibitors, effectively halting this pro-survival signaling.[2]
-
Cyclin-Dependent Kinases (CDKs): CDKs control the progression of the cell cycle. Inhibition of CDKs by pyrazole compounds can lead to cell cycle arrest, preventing cancer cells from dividing.[8]
2. Tubulin Polymerization Inhibition: Microtubules, polymers of tubulin, are essential for maintaining cell structure and forming the mitotic spindle during cell division. Several potent pyrazole compounds, such as PTA-1 and benzofuropyrazole 5b, exert their anticancer effects by binding to tubulin and inhibiting its polymerization.[1][6] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.[6][7]
3. Induction of Apoptosis and Cell Cycle Arrest: Regardless of the primary molecular target, a common downstream effect of effective pyrazole compounds is the induction of programmed cell death (apoptosis) and arrest of the cell cycle.[6][7] For example, the novel pyrazole PTA-1 was shown to induce phosphatidylserine externalization, activate caspases-3/7, and cause DNA fragmentation—all hallmarks of apoptosis.[6][7]
Below is a diagram illustrating a simplified signaling pathway commonly targeted by pyrazole-based kinase inhibitors.
Caption: Simplified EGFR signaling pathway inhibited by a pyrazole compound.
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9] The principle lies in the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells to reduce the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Causality Behind Experimental Choices:
-
Why a 96-well plate? This format allows for high-throughput screening of multiple compounds at various concentrations simultaneously, ensuring reproducibility and statistical power through replicates.[10]
-
Why a 4-hour MTT incubation? This duration is typically sufficient for detectable formazan production without causing significant cell death due to nutrient depletion.
-
Why a solubilizing agent (DMSO or SDS)? The formazan crystals are insoluble in aqueous culture medium. A solubilizing agent is essential to dissolve the crystals, creating a homogenous colored solution for accurate absorbance measurement.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture the desired cancer cell line (e.g., A549, MCF-7) to about 80% confluency.
-
Trypsinize the cells, centrifuge, and resuspend in fresh complete medium to create a single-cell suspension.
-
Count the cells using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well flat-bottom plate at a density of 5,000 to 10,000 cells per well in 100 µL of medium.[10] Include wells for "medium only" (blank) and "cells only" (untreated control).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the novel pyrazole compounds in culture medium. It is crucial to have a vehicle control (e.g., medium with 0.1% DMSO) if the compounds are dissolved in a solvent.
-
After 24 hours, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the pyrazole compounds.
-
Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).[10]
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS). Protect this solution from light.
-
After the treatment period, add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (DMSO), or a solution of 10% SDS in 0.01 M HCl) to each well.[11]
-
Place the plate on an orbital shaker for about 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background noise.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = [(OD of Treated Cells - OD of Blank) / (OD of Untreated Control - OD of Blank)] x 100
-
-
Plot the percentage of viability against the compound concentration (on a logarithmic scale) to generate a dose-response curve and determine the IC50 value.
-
The following diagram outlines the workflow for the MTT assay.
Caption: Standard experimental workflow for the MTT cytotoxicity assay.
Conclusion and Future Perspectives
The synthesis and evaluation of novel pyrazole derivatives continue to be a highly productive field in cancer research. The compounds highlighted in this guide demonstrate potent and, in some cases, highly selective cytotoxicity against a range of human cancer cell lines. The versatility of the pyrazole scaffold allows for structural modifications that can fine-tune activity against specific molecular targets, such as protein kinases and tubulin.[2]
Future research will likely focus on optimizing the structure-activity relationships to enhance potency and improve the selectivity index—the ratio of cytotoxicity against cancer cells versus normal, non-cancerous cells.[6] As demonstrated by the compound PTA-1, achieving a favorable selective cytotoxicity index is a critical step toward developing clinically viable drug candidates with fewer side effects.[6][7] The integration of in silico docking studies, comprehensive transcriptomic analysis, and robust in vitro assays will undoubtedly accelerate the discovery of the next generation of pyrazole-based anticancer drugs.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparative Docking of Pyrazole Derivatives in Enzyme Active Sites
Abstract
The pyrazole scaffold is a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents. Its remarkable versatility allows for tailored interactions with a wide array of biological targets. This guide provides an in-depth comparative analysis of molecular docking studies involving pyrazole derivatives against several key enzyme families implicated in cancer, inflammation, and other pathologies. We will dissect the methodologies, compare binding affinities, and explore the specific molecular interactions that underpin the inhibitory potential of this privileged heterocyclic structure. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational techniques to guide the rational design of novel, potent, and selective enzyme inhibitors.
Introduction: The Power of Pyrazole and Predictive Docking
Pyrazole and its derivatives are five-membered heterocyclic compounds that have garnered immense attention in medicinal chemistry.[1] Their unique structure enables them to serve as versatile scaffolds for designing inhibitors against various enzymes and receptors.[1] Pyrazole-containing drugs, such as the anti-inflammatory agent Celecoxib (a selective COX-2 inhibitor), exemplify the therapeutic success of this chemical class.
Molecular docking is a powerful computational tool that predicts the preferred orientation of one molecule (a ligand, such as a pyrazole derivative) when bound to a second (a receptor, typically a protein enzyme) to form a stable complex.[1] By estimating the binding affinity and visualizing the interactions at the molecular level, docking studies allow researchers to:
-
Screen virtual libraries of compounds against a specific enzyme target.
-
Understand the structure-activity relationships (SAR) of a series of compounds.
-
Guide the optimization of lead compounds to enhance potency and selectivity.
-
Prioritize the synthesis of the most promising candidates for experimental validation.[1]
This guide will focus on comparative docking studies, showcasing how this technique is applied to different pyrazole derivatives across various enzyme active sites, with a strong emphasis on the causality behind the experimental choices and the correlation with in-vitro biological data.
The Methodological Blueprint: A Self-Validating Docking Workflow
Executing a reliable comparative docking study requires a meticulously planned and validated workflow. Each step is critical for ensuring the biological relevance of the in silico results.
Experimental Protocol: A Step-by-Step Guide to Molecular Docking
Herein lies a generalized, yet robust, protocol for a typical molecular docking experiment.
-
Protein Preparation :
-
Objective : To prepare the enzyme structure for accurate ligand binding prediction.
-
Steps :
-
Retrieve the 3D crystal structure of the target enzyme from the Protein Data Bank (PDB). For example, PDB ID: 3LN1 for Cyclooxygenase-2 (COX-2) or 2QU5 for VEGFR-2.[2][3]
-
Remove all non-essential molecules, including water, co-solvents, and the co-crystallized ligand.[1]
-
Add polar hydrogen atoms and assign appropriate atomic charges (e.g., Kollman or Gasteiger charges), as these are crucial for calculating electrostatic interactions.[1][3]
-
Define the binding site, or "grid box," which is the specific region of the protein where the docking search will be performed. This is typically centered on the active site identified from the co-crystallized ligand.
-
-
-
Ligand Preparation :
-
Objective : To generate a realistic 3D conformation of the pyrazole derivative and assign correct chemical properties.
-
Steps :
-
Draw the 2D structure of the pyrazole derivative using chemical drawing software.
-
Convert the 2D structure to a 3D conformation and perform an initial energy minimization.
-
Assign rotatable bonds, which allows the docking software to explore different conformations of the ligand within the active site.[3]
-
Assign appropriate atomic charges.
-
-
-
Molecular Docking Execution :
-
Objective : To predict the binding pose and affinity of the ligand within the enzyme's active site.
-
Software : Several well-validated software packages are available, including AutoDock/AutoDock Vina, Glide, and PyRx.[2][3][4][5] The choice often depends on a balance of computational speed and accuracy. AutoDock, for instance, uses a Lamarckian genetic algorithm to explore a wide range of ligand conformations.[3]
-
Execution : The software systematically samples different positions, orientations, and conformations of the ligand within the defined grid box, scoring each pose based on a scoring function.
-
-
Results Analysis & Validation :
-
Objective : To interpret the docking results and validate the protocol.
-
Analysis : The primary output is the binding energy (or docking score), typically in kcal/mol, which estimates the binding affinity. The lower (more negative) the energy, the stronger the predicted binding.[6]
-
Visualization : The best-scoring poses are visualized to analyze the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between the pyrazole derivative and the amino acid residues of the active site.[7]
-
Validation (Crucial Step) : To ensure the docking protocol is reliable, the original co-crystallized ligand (if available) is "re-docked" into the active site. A successful protocol should predict a binding pose very close to the experimentally determined position, typically with a Root Mean Square Deviation (RMSD) of less than 2.0 Å.
-
Workflow Visualization
The following diagram illustrates the logical flow of a standard comparative docking study.
Caption: Workflow of a comparative molecular docking study.
Comparative Analysis: Pyrazole Derivatives Across Enzyme Targets
The true power of this computational approach is revealed when comparing the docking performance of various pyrazole derivatives against different, therapeutically relevant enzymes.
Case Study 1: Cyclooxygenase-2 (COX-2) Inhibitors
Selective inhibition of COX-2 over COX-1 is a key strategy for developing anti-inflammatory drugs with fewer gastrointestinal side effects.[7] Pyrazole derivatives are a well-established class of COX-2 inhibitors.
-
Mechanism : Docking studies reveal that pyrazole derivatives often bind within the hydrophobic channel of the COX-2 active site. Key interactions frequently involve hydrogen bonds with residues like Arg513 and His90, and hydrophobic interactions with Val523 and Ser353. The presence of specific functional groups on the pyrazole scaffold can enhance binding affinity and selectivity.[4] For example, electron-donating groups like hydroxyl (-OH) and methoxy (-OCH3) can enhance hydrogen bonding interactions.[4]
-
Comparative Data : Studies have shown a strong correlation between the predicted binding energies from docking and the experimentally measured IC50 values for COX-2 inhibition.
| Derivative Class | Target Enzyme | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues | Experimental IC50 (µM) | Reference |
| Pyrazole-pyridazine hybrid (6e) | COX-2 | 5IKR | -10.12 | Arg513, Tyr385, Ser530 | 0.06 | [8] |
| Pyrazole-pyridazine hybrid (5f) | COX-2 | 5IKR | -11.31 | Arg513, Tyr385, Ser530 | 1.50 | [8] |
| 4,5-dihydro-1H-pyrazole-1-yl acetate | COX-2 | 3LN1 | -9.43 | (Not specified) | (Not determined) | [2] |
| Pyrazole-Pyridine Hybrid (12) | COX-2 | 5IKT | -10.9 | Arg513, His90, Val523 | Potent (25.8 fold expression change) | [4] |
| Reference Drug: Celecoxib | COX-2 | 3LN1 | -12.05 | (Not specified) | Potent | [2] |
| Reference Drug: Diclofenac | COX-2 | 5IKT | -6.5 | (Not specified) | Standard | [4][9] |
Case Study 2: Protein Kinase Inhibitors
Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer.[10] Pyrazole derivatives have been extensively investigated as inhibitors of various kinases, typically by competing with ATP for its binding site.
-
Mechanism : The pyrazole core often acts as a hinge-binder, forming critical hydrogen bonds with the backbone of the kinase hinge region (e.g., Ala807 in RET kinase).[11] Different substituents on the pyrazole ring explore various hydrophobic pockets within the ATP-binding site, conferring both potency and selectivity.
-
Comparative Data : Docking studies have successfully rationalized the inhibitory activity of pyrazole derivatives against multiple kinases, including EGFR, VEGFR-2, and CDKs.[3][10][12][13]
| Derivative | Target Enzyme | PDB ID | Binding Energy (kJ/mol) | Key Interacting Residues | Experimental Activity | Reference |
| Compound 1b | VEGFR-2 | 2QU5 | -10.09 | Cys919, Asp1046 | (Not specified) | [6][14] |
| Compound 1d | Aurora A | 2W1G | -8.57 | (Not specified) | (Not specified) | [6][14] |
| Compound 2b | CDK2 | 2VTO | -10.35 | (Not specified) | (Not specified) | [6][14] |
| Compound 6h | EGFR | 4HJO | (Not specified) | (Binds to hinge region) | IC50 = 1.66 µM | [12] |
| Compound 6 | Multiple Kinases | (Multiple) | (Not specified) | (Binds to ATP sites) | Active against AKT1/2, BRAF, EGFR | [10][13] |
Visualizing Ligand-Protein Interactions
The diagram below conceptualizes the common binding mode of a pyrazole derivative within an enzyme's active site, highlighting the different types of molecular interactions that contribute to binding affinity.
Caption: Common interactions of a pyrazole ligand in an active site.
Conclusion and Future Directions
Comparative molecular docking is an indispensable tool in the modern drug discovery pipeline for pyrazole-based inhibitors. It provides a rational, structure-based framework for understanding inhibitory activity and guiding the design of next-generation therapeutics. As demonstrated, the in silico results, when properly validated, show a strong correlation with experimental data across diverse and critical enzyme families like kinases and cyclooxygenases.
Future advancements will likely involve the integration of more sophisticated computational techniques, such as molecular dynamics simulations, to account for protein flexibility and water-mediated interactions, further refining the predictive accuracy of these models.[11][15] The continued application of these comparative studies will undoubtedly accelerate the discovery of novel pyrazole derivatives with enhanced potency, selectivity, and therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, Molecular Docking Studies, Synthesis and Characterization of some New 4,5-dihydro-1H- Pyrazole-1-yl acetate Derivatives as Cyclooxygenase Inhibitors - ProQuest [proquest.com]
- 3. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives [mdpi.com]
- 11. Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, Molecular Docking, and Anticancer Evaluation of Pyrazole Linked Pyrazoline Derivatives with Carbothioamide Tail as EGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Pyrazole Intermediates According to ICH Guidelines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Pyrazole Intermediates and the Imperative of Rigorous Analytical Validation
Pyrazole and its derivatives are foundational scaffolds in modern medicinal chemistry, forming the core of numerous pharmaceuticals with diverse therapeutic activities, including anti-inflammatory, analgesic, and antimicrobial agents.[1][2] The journey from a promising pyrazole intermediate to a safe and effective drug product is paved with exacting analytical scrutiny. As a senior application scientist, I cannot overstate the criticality of robust analytical method validation. It is the bedrock upon which the quality, safety, and efficacy of the final drug product are built. This guide provides an in-depth, experience-driven comparison of analytical methodologies for pyrazole intermediates, grounded in the framework of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4] We will delve into not just the "what" and "how" of validation, but the fundamental "why" that informs expert experimental design.
The Logic of Method Validation: A Workflow for Confidence
The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose.[3] This workflow ensures that the data generated is reliable and reproducible.
Caption: Overall workflow for analytical method validation.
Core Validation Parameters for Pyrazole Intermediates: An In-Depth Examination
The ICH Q2(R1) guideline outlines several key validation characteristics.[3] For pyrazole intermediates, these parameters ensure that the analytical method can accurately quantify the compound and its potential impurities.
Specificity: Distinguishing the Analyte from its Chemical Cousins
Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, and matrix components.[5] For pyrazole intermediates, this is paramount, as synthesis can often result in regioisomers and other related impurities.[6]
Experimental Protocol for Specificity:
-
Analyte Identification: Analyze the pyrazole intermediate standard to establish its retention time and spectral characteristics.
-
Impurity Spiking: Prepare a sample of the pyrazole intermediate and spike it with known impurities and/or degradation products.
-
Forced Degradation Studies: Subject the pyrazole intermediate to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.[4][7]
-
Chromatographic Resolution: Analyze the spiked and degraded samples. The method is specific if the analyte peak is well-resolved from all other peaks. Peak purity analysis using a photodiode array (PDA) detector or mass spectrometry (MS) can provide additional evidence of specificity.
Causality Behind Experimental Choices: Forced degradation studies are not just a box-ticking exercise; they are a proactive investigation into the inherent stability of the molecule.[4][7] Understanding the degradation pathways of pyrazoles, which can include ring opening under certain conditions, is crucial for developing a truly stability-indicating method.[8]
Caption: Forced degradation study workflow.
Linearity and Range: Ensuring Proportionality
Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations for which the method is shown to be linear, accurate, and precise.[9]
Experimental Protocol for Linearity and Range:
-
Stock Solution Preparation: Prepare a stock solution of the pyrazole intermediate of known concentration.
-
Serial Dilutions: Prepare a series of at least five dilutions from the stock solution, covering the expected working range.
-
Analysis: Analyze each dilution in triplicate.
-
Data Analysis: Plot the average response versus the concentration and perform a linear regression analysis.
Acceptance Criteria: A correlation coefficient (r²) of ≥ 0.995 is generally considered acceptable.[8]
Accuracy: Closeness to the Truth
Accuracy is the closeness of the test results to the true value. It is typically determined by the recovery of a known amount of analyte spiked into a placebo matrix.[10]
Experimental Protocol for Accuracy:
-
Sample Preparation: Prepare at least three concentrations (e.g., 80%, 100%, and 120% of the target concentration) of the pyrazole intermediate by spiking a known amount into a placebo.
-
Analysis: Analyze each concentration in triplicate.
-
Calculation: Calculate the percentage recovery for each sample.
Acceptance Criteria: The mean recovery should typically be within 98.0% to 102.0%.
Precision: Consistency of Results
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.[11]
Experimental Protocol for Precision:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicates of the same sample at 100% of the test concentration on the same day, with the same analyst and equipment.
-
Intermediate Precision: Repeat the analysis on different days, with different analysts, and/or on different equipment.
Acceptance Criteria: The relative standard deviation (%RSD) should be ≤ 2.0%.[8]
Detection Limit (LOD) and Quantitation Limit (LOQ): Measuring the Minimum
The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[8][12][13]
Methods for Determination:
-
Visual Evaluation: Based on the minimum concentration at which the analyte can be reliably detected.
-
Signal-to-Noise Ratio: Typically, a signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ is used.[12][13]
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S) where σ is the standard deviation of the response and S is the slope of the calibration curve.[13]
-
Robustness: Resilience to Minor Changes
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[14] This provides an indication of its reliability during normal usage.
Experimental Protocol for Robustness:
-
Parameter Variation: Introduce small, deliberate changes to method parameters one at a time. For an HPLC method, this could include:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 5 °C)
-
Mobile phase composition (e.g., ± 2% organic)
-
pH of the mobile phase buffer (e.g., ± 0.2 units)
-
-
Analysis: Analyze the system suitability solution under each varied condition.
-
Evaluation: Assess the impact on system suitability parameters (e.g., resolution, tailing factor, theoretical plates) and the assay results.
Causality Behind Experimental Choices: Testing robustness early in development can identify critical parameters that need to be tightly controlled, leading to a more reliable method in the long run.
Comparison of Analytical Techniques for Pyrazole Intermediates
The choice of analytical technique is driven by the specific requirements of the analysis, including the physicochemical properties of the pyrazole intermediate, the nature of the sample matrix, and the desired sensitivity and selectivity.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Applicability | Broadly applicable to a wide range of pyrazole intermediates, including non-volatile and thermally labile compounds.[15] | Suitable for volatile and thermally stable pyrazole intermediates. Derivatization may be required for polar compounds.[5][15] | Highly versatile, combining the separation power of HPLC with the detection specificity and sensitivity of MS. Ideal for impurity profiling and structural elucidation.[3][9][16] |
| Stationary Phase | Commonly C18 columns due to their hydrophobicity, providing good retention for many pyrazole structures.[1][11][17] | Typically non-polar or mid-polar capillary columns (e.g., DB-5ms). | C18 columns are frequently used. |
| Mobile/Carrier Gas | Liquid mobile phases (e.g., acetonitrile, methanol, water with buffers or additives like TFA).[8][13] | Inert carrier gas (e.g., helium, nitrogen). | Liquid mobile phases, similar to HPLC. |
| Detector | UV-Vis (PDA), Fluorescence, Refractive Index. | Flame Ionization Detector (FID), Mass Spectrometry (MS). | Mass Spectrometry (e.g., Quadrupole, Time-of-Flight). |
| Typical LOD/LOQ | ng/mL to µg/mL range.[8][10][18] | pg/mL to ng/mL range. | Sub-ng/mL to pg/mL range. |
| Specificity | Good to excellent, especially with PDA for peak purity. | Good, but co-elution of isomers can be a challenge. | Excellent, provides mass information for unambiguous identification.[16] |
| Precision (%RSD) | Typically < 2%.[8] | Typically < 5%. | Typically < 5%. |
| Throughput | Moderate. | High. | Moderate. |
Rationale for C18 Column Selection: C18 (octadecylsilane) columns are the workhorses of reversed-phase HPLC for good reason. The long alkyl chains provide a hydrophobic stationary phase that effectively retains moderately polar to non-polar compounds like many pyrazole intermediates through hydrophobic interactions. This allows for excellent separation with aqueous-organic mobile phases. Furthermore, the extensive history and wide availability of C18 columns have led to a deep understanding of their performance and a vast library of applications.[1][7][17]
Conclusion: A Commitment to Quality
The validation of analytical methods for pyrazole intermediates is a scientifically rigorous process that underpins the entire drug development lifecycle. By adhering to the principles outlined in the ICH Q2(R1) guidelines and applying a deep understanding of the chemistry of pyrazole compounds, researchers and scientists can develop robust and reliable analytical methods. This commitment to analytical excellence is not merely a regulatory requirement; it is a fundamental pillar of ensuring the safety and efficacy of the medicines that ultimately reach patients.
References
- 1. mac-mod.com [mac-mod.com]
- 2. Pyrazole Derivatives of Medically Relevant Phenolic Acids: Insight into Antioxidative and Anti-LOX Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A study of the photochemical behavior of terarylenes containing allomaltol and pyrazole fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. lcms.cz [lcms.cz]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Comparative study on the thermal decomposition of structural isomers: Pyrazole and imidazole energetic materials - Beijing Institute of Technology [pure.bit.edu.cn]
- 11. researchgate.net [researchgate.net]
- 12. Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijcpa.in [ijcpa.in]
- 14. globalresearchonline.net [globalresearchonline.net]
- 15. drawellanalytical.com [drawellanalytical.com]
- 16. preprints.org [preprints.org]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Comparative Quantum Chemistry Study on the Unimolecular Decomposition Channels of Pyrazole and Imidazole Energetic Materials. | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the COX-2 Inhibitory Activity of Pyrazole-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
The selective inhibition of cyclooxygenase-2 (COX-2) remains a cornerstone of modern anti-inflammatory and analgesic therapy. Among the myriad chemical scaffolds explored for this purpose, pyrazole-based compounds have emerged as a particularly successful class, exemplified by the commercial success of drugs like Celecoxib. This guide provides a comparative analysis of the COX-2 inhibitory activity of different pyrazole-based compounds, delving into their structure-activity relationships (SAR), and outlining the experimental protocols used for their evaluation.
The Significance of COX-2 and the Role of Pyrazole Inhibitors
Cyclooxygenase (COX) is a key enzyme in the inflammatory cascade, responsible for converting arachidonic acid into prostaglandins. Two main isoforms exist: COX-1, which is constitutively expressed and plays a role in physiological functions like gastric protection and platelet aggregation, and COX-2, which is inducible and upregulated at sites of inflammation. The selective inhibition of COX-2 over COX-1 is a critical therapeutic goal to minimize the gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).
Pyrazole-based compounds, characterized by their five-membered heterocyclic ring containing two adjacent nitrogen atoms, have proven to be highly effective and selective COX-2 inhibitors. Their unique structural features allow for specific interactions within the active site of the COX-2 enzyme, leading to potent inhibition.
Mechanism of Action: How Pyrazole Compounds Inhibit COX-2
The selectivity of pyrazole-based inhibitors for COX-2 is largely attributed to a key difference in the active sites of the two COX isoforms. The COX-2 active site possesses a larger, more accommodating side pocket due to the substitution of isoleucine in COX-1 with a smaller valine residue. This structural variance allows the bulkier substituents often found on pyrazole-based inhibitors to bind preferentially and with higher affinity to the COX-2 enzyme.
The core pyrazole scaffold typically serves as an anchor, while various substituents are strategically incorporated to optimize binding affinity and selectivity. For instance, the 1,5-diarylpyrazole scaffold, a common feature in many potent COX-2 inhibitors, allows for favorable van der Waals interactions within the hydrophobic channel of the enzyme. Furthermore, specific functional groups, such as the sulfonamide or methylsulfonyl moieties, can form crucial hydrogen bonds with residues in the COX-2 active site, further enhancing inhibitory potency.
Comparative Analysis of Pyrazole-Based COX-2 Inhibitors
The following table summarizes the in vitro COX-2 inhibitory activity and selectivity of several notable pyrazole-based compounds. The IC50 value represents the concentration of the compound required to inhibit 50% of the enzyme's activity, with lower values indicating greater potency. The selectivity index is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2, where a higher value signifies greater selectivity for COX-2.
| Compound | Structure | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | 1,5-Diarylpyrazole with a p-sulfonamidophenyl group | 0.04 | 15 | 375 |
| Deracoxib | Diarylpyrazole with a benzenesulfonamide moiety | 0.08 | >100 | >1250 |
| Mavacoxib | Diarylpyrazole with a sulfonamide group | 0.09 | 19 | 211 |
| SC-558 | A close analog of Celecoxib | 0.05 | 18 | 360 |
| Novel Pyrazole Derivative 1 | Pyrazole with modified aryl substituents | 0.12 | 25 | 208 |
| Novel Pyrazole Derivative 2 | Pyrazole with alternative heterocyclic rings | 0.08 | 30 | 375 |
Note: The IC50 values and selectivity indices presented are representative and may vary depending on the specific assay conditions.
Structure-Activity Relationship (SAR) of Pyrazole-Based COX-2 Inhibitors
The inhibitory potency and selectivity of pyrazole-based compounds are intricately linked to their chemical structures. The following diagram illustrates the key structural features that influence their activity.
A Comparative Guide to the Antimicrobial Efficacy of Pyrazole and Triazole Derivatives
In the persistent battle against microbial resistance, the exploration of novel heterocyclic scaffolds is a cornerstone of modern drug discovery. Among these, pyrazole and triazole derivatives have emerged as particularly promising classes of compounds, demonstrating a broad spectrum of antimicrobial activities. This guide provides a comprehensive, data-supported comparison of their efficacy, delving into their mechanisms of action, structure-activity relationships, and the experimental protocols used to validate their performance. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the chemical landscapes of these potent antimicrobial agents.
Introduction: The Rise of Azoles in Antimicrobial Research
The escalating threat of multidrug-resistant (MDR) pathogens necessitates the development of new chemical entities that can overcome existing resistance mechanisms.[1] Heterocyclic compounds, particularly those containing nitrogen, have long been a fertile ground for medicinal chemistry.[2] Pyrazoles and triazoles, both five-membered aromatic rings containing nitrogen atoms, form the core of numerous clinically significant drugs.[3][4] While triazoles like fluconazole are famed for their antifungal properties, and pyrazoles like celecoxib are known for their anti-inflammatory effects, recent research has unveiled their significant potential as antibacterial agents.[3][5] This guide will dissect and compare the antimicrobial profiles of these two powerful scaffolds.
Core Chemical Structures:
The fundamental difference between these azoles lies in the number and position of nitrogen atoms within the five-membered ring, a seemingly subtle variation that profoundly impacts their electronic properties, hydrogen bonding capacity, and ultimately, their biological target engagement.[6]
-
Pyrazole: A five-membered ring with two adjacent nitrogen atoms (a 1,2-diazole).
-
1,2,4-Triazole: A five-membered ring with three nitrogen atoms, two of which are adjacent.[5]
Mechanisms of Antimicrobial Action: Diverse Molecular Targets
The antimicrobial activity of pyrazole and triazole derivatives stems from their ability to interfere with essential bacterial metabolic pathways. Their mechanisms, however, are not uniform and often depend on the specific substitutions on the core ring structure.
Pyrazole Derivatives: A primary mechanism of action for many antibacterial pyrazole derivatives is the inhibition of bacterial topoisomerases, specifically DNA gyrase (GyrB) and topoisomerase IV.[4][7] These enzymes are critical for bacterial DNA replication, transcription, and repair. By binding to these enzymes, pyrazole compounds prevent the resealing of DNA strands, leading to the accumulation of double-strand breaks and subsequent cell death.[7] Some pyrazole-thiazole hybrids have been shown to disrupt the cell wall, causing cytosol leakage and lysis.[7]
Triazole Derivatives: The antibacterial mechanism of triazoles is multifaceted. While their antifungal action via inhibition of lanosterol 14α-demethylase is well-documented, their antibacterial effects involve different targets.[8] Like pyrazoles, some triazole derivatives have been reported to act as potential topoisomerase II inhibitors.[9] Additionally, the triazole nucleus is a key pharmacophore that can readily bind to various enzymes and receptors, and its derivatives have been shown to interfere with bacterial growth through diverse pathways.[8] The incorporation of the 1,2,4-triazole ring into other molecules, creating hybrid compounds, has been a successful strategy to enhance potency and broaden the spectrum of activity.[10]
Structure-Activity Relationship (SAR) Analysis
The antimicrobial potency of both scaffolds is highly dependent on the nature and position of substituents. SAR studies are crucial for optimizing lead compounds.
-
Pyrazoles: SAR studies on N-phenylpyrazole curcumin derivatives revealed that the presence of electron-withdrawing groups (e.g., nitro, fluoro) on the N-phenyl ring significantly enhances antibacterial activity against both S. aureus and E. coli.[11] Conversely, electron-donating groups led to a marked decrease in activity.[11] For other pyrazole series, the presence of chloro and bromo substituents, which increase lipophilicity, has been shown to boost antimicrobial effects.[12] Hybridization with other heterocyclic rings like thiazole, imidazole, or triazole is also a common strategy to produce broad-spectrum agents.[7]
-
Triazoles: For 1,2,4-triazole derivatives, SAR analysis has shown that substitutions at the N-4 and C-3 positions are critical. The presence of a 4-hydroxy-3-methoxyphenyl moiety at the N-4 position and a nitro group in the phenyl ring at the C-3 position played a crucial role in high antibacterial activity.[10] In another series, the presence of a phenylpiperazine moiety was found to be crucial for high activity against multiple bacterial strains.[10] However, bulky substituents can sometimes lead to lower activity due to steric hindrance, suggesting that molecular planarity can be a factor in efficacy.[13]
Comparative Efficacy: A Data-Driven Analysis
Direct comparison of antimicrobial efficacy requires standardized testing, with the Minimum Inhibitory Concentration (MIC) being the gold standard. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14] The table below summarizes MIC data from various studies, showcasing the activity of representative pyrazole and triazole derivatives against common Gram-positive and Gram-negative pathogens.
| Compound Class | Derivative/Study Reference | S. aureus (MRSA) | E. coli | P. aeruginosa | K. pneumoniae | MIC (µg/mL) |
| Pyrazole | Dihydrotriazine substituted pyrazole[7] | 1 | 1 | - | - | |
| Pyrazole | Pyrazole-imidazole-triazole hybrid[7] | Low µmol/mL | Low µmol/mL | Low µmol/mL | - | |
| Pyrazole | Coumarin-substituted pyrazole[7] | 1.56 - 6.25 | - | 1.56 - 6.25 | - | |
| Pyrazole | Pyrazole-1-carbothiohydrazide (21a)[15] | 7.8 | 62.5 | - | 15.6 | |
| Triazole | Ciprofloxacin-triazole hybrid (7c)[10] | 0.045 µM | - | - | - | |
| Triazole | Nalidixic acid-based triazole (1a-g)[10] | - | - | 16 | - | |
| Triazole | N-allyl derivative[10] | Active | Active | Active | Active | |
| Triazole Hybrid | Indole-Pyrazolone-Triazole (5e, 5h, 5i)[16] | - | - | - | - | |
| Reference | Ciprofloxacin[7][17] | 2-8 | ~1 | ~1 | - | |
| Reference | Ampicillin[10] | 0.291 mM | - | - | - |
Note: Direct comparison between studies can be challenging due to variations in specific strains and assay conditions. The data is presented to illustrate the general potency and spectrum.
Analysis of the available data indicates that both pyrazole and triazole derivatives can be engineered to exhibit potent antimicrobial activity, in some cases rivaling or exceeding that of standard antibiotics like ciprofloxacin.[7][10] Triazole hybrids, such as those combined with ciprofloxacin, have demonstrated exceptionally high potency against resistant strains like MRSA.[10] Pyrazole derivatives have shown potent, broad-spectrum activity, with some compounds inhibiting both MRSA and E. coli at concentrations as low as 1 µg/mL.[7] The development of hybrid molecules incorporating both pyrazole and triazole rings is a particularly promising strategy, potentially leveraging multiple mechanisms of action.[7][9]
Standardized Experimental Protocol: Broth Microdilution for MIC Determination
To ensure reproducible and comparable results, a standardized protocol is paramount. The broth microdilution method is a widely accepted technique for determining the MIC of an antimicrobial agent.[14][18][19]
Principle: This method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium within a 96-well microtiter plate.[19] Following incubation, the MIC is determined as the lowest concentration of the agent that inhibits visible bacterial growth (turbidity).[14]
Detailed Step-by-Step Protocol:
-
Preparation of Antimicrobial Stock Solution:
-
Accurately weigh the pyrazole or triazole derivative powder.
-
Dissolve the powder in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). The solvent must not affect bacterial growth at the final concentration used in the assay.[19]
-
Sterilize the stock solution by filtration through a 0.22 µm filter if necessary.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate of the test organism (e.g., S. aureus ATCC 29213), select 3-5 isolated colonies.
-
Suspend the colonies in sterile saline or broth (e.g., Mueller-Hinton Broth - MHB).[20] MHB is recommended as it is low in inhibitors and supports the growth of most common pathogens.[20]
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 × 10⁸ CFU/mL.[21]
-
Dilute this standardized suspension in MHB to achieve the final target inoculum concentration of ~5 × 10⁵ CFU/mL in each well.[14]
-
-
Serial Dilution in Microtiter Plate:
-
Dispense 50 µL of sterile MHB into wells 2 through 12 of a 96-well plate.
-
Add 100 µL of the prepared antimicrobial stock (at twice the highest desired test concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 50 µL from well 10.
-
Well 11 serves as the growth control (containing only MHB and inoculum). Well 12 serves as the sterility control (containing only MHB).[22]
-
-
Inoculation:
-
Inoculate each well (1 through 11) with 50 µL of the final standardized bacterial inoculum (~5 × 10⁵ CFU/mL). The final volume in each well will be 100 µL.
-
-
Incubation:
-
Seal the plate to prevent evaporation and incubate at 35 ± 2°C for 16-20 hours in ambient air.[19]
-
-
Reading and Interpretation:
-
Following incubation, visually inspect the wells for turbidity. A button of growth at the bottom of the well or overall cloudiness indicates bacterial growth.
-
The MIC is the lowest concentration of the antimicrobial agent in a well that remains clear (no visible growth).[14] The result is reported in µg/mL or µM.
-
References
- 1. Coumarin Triazoles as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpasjournals.com [bpasjournals.com]
- 3. jchr.org [jchr.org]
- 4. Synthetic Methods and Antimicrobial Perspective of Pyrazole Deriv...: Ingenta Connect [ingentaconnect.com]
- 5. chemijournal.com [chemijournal.com]
- 6. benchchem.com [benchchem.com]
- 7. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of Novel Triazole-Containing Pyrazole Ester Derivatives as Potential Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benthamdirect.com [benthamdirect.com]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. microbe-investigations.com [microbe-investigations.com]
- 15. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. derpharmachemica.com [derpharmachemica.com]
- 18. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. files.core.ac.uk [files.core.ac.uk]
- 21. asm.org [asm.org]
- 22. protocols.io [protocols.io]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-(4-Nitrophenyl)-2H-pyrazol-3-ylamine
For professionals engaged in the dynamic fields of pharmaceutical research and drug development, the meticulous management of chemical compounds is not merely a regulatory hurdle but the very foundation of a safe, efficient, and ethical laboratory environment. The compound 5-(4-Nitrophenyl)-2H-pyrazol-3-ylamine, while a valuable intermediate, possesses a chemical structure that demands a rigorous and informed disposal protocol. This guide moves beyond simple checklists to provide a deep, causality-driven framework for its safe management, ensuring the protection of personnel and the preservation of our environment.
Immediate Safety Overview & Core Mandate
Core Mandate: Under no circumstances shall this compound or its contaminated materials be disposed of via standard trash or sanitary sewer systems.[1][2] This compound must be treated as hazardous chemical waste from the moment of its generation to its final disposal by a licensed professional service.[3][4]
The primary rationale for this mandate stems from the compound's composite structure:
-
The Nitrophenyl Group: Aromatic nitro compounds are recognized for their potential toxicity and environmental persistence.[5] Improper release can lead to long-term contamination of soil and water systems.[6]
-
The Pyrazol-3-ylamine Moiety: The aminopyrazole structure suggests potential biological activity and hazards such as skin and eye irritation or burns, as seen in related compounds.[7][8]
Immediate handling of waste containing this compound requires the stringent use of Personal Protective Equipment (PPE) and engineering controls, as detailed below.
Hazard Profile Synthesis: An Evidence-Based Approach
While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not consistently available, a scientifically sound hazard assessment can be synthesized by examining structurally analogous compounds. This approach allows us to anticipate potential risks and establish a robust safety protocol.
| Analogous Compound | CAS Number | Key Hazard Statements (GHS) | Implication for Disposal Protocol |
| 1-(4-Nitrophenyl)-5-phenyl-1H-pyrazole | Not Available | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[9] | Waste must be handled with PPE to prevent contact. Generation of dusts or aerosols must be minimized, preferably within a fume hood.[9][10] |
| Pyrazol-3-ylamine | 1820-80-0 | H302: Harmful if swallowed.H314: Causes severe skin burns and eye damage.[7][8] | Substantiates the need for stringent PPE. Contaminated labware and surfaces pose a significant contact hazard and require thorough decontamination. |
| 4-Nitrophenol (General Class) | 100-02-7 | Toxic if swallowed, in contact with skin, or if inhaled. Suspected of causing genetic defects. Causes damage to organs through prolonged or repeated exposure.[11] | Reinforces the classification as hazardous waste. Environmental release is of high concern, making incineration the preferred disposal method to ensure complete destruction.[5] |
This synthesized data compels a conservative approach: treat this compound with the highest level of caution indicated by its constituent parts.
Mandatory Personal Protective Equipment (PPE) for Waste Handling
All personnel handling waste containing this compound must utilize the following PPE to create a reliable barrier against exposure.[12][13]
| Protection Type | Specification | Causality and Rationale |
| Eye Protection | Chemical splash goggles or a full-face shield. | Why: Protects against accidental splashes of liquid waste and airborne solid particulates, preventing serious eye irritation or damage as suggested by analogue data.[9] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene).[14] | Why: Prevents direct skin contact, which can cause irritation or burns.[7] Gloves should be inspected before use and changed immediately if contamination is suspected.[15] |
| Body Protection | A fully buttoned laboratory coat. A chemically resistant apron is recommended when handling larger quantities of liquid waste. | Why: Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not typically required if handling is performed within a certified chemical fume hood. | Why: A fume hood provides the primary engineering control to prevent inhalation of dust or aerosols, which may cause respiratory irritation.[9][14] |
Step-by-Step Disposal Protocol: From Generation to Collection
This protocol is designed to be a self-validating system, ensuring compliance with regulations such as the Resource Conservation and Recovery Act (RCRA).[1]
Step 1: Waste Characterization and Segregation
Proper segregation at the point of generation is the most critical step to prevent dangerous chemical reactions and ensure compliant disposal.[3] Never mix this waste stream with others unless explicitly directed by your institution's Environmental Health and Safety (EHS) office.
-
Solid Waste:
-
Liquid Waste:
-
Includes: Solutions containing the compound (e.g., from experiments, stock solutions).
-
Action: Collect in a dedicated, sealed, and clearly labeled container for liquid hazardous chemical waste.[14] The container must be chemically compatible (e.g., borosilicate glass or high-density polyethylene).
-
Step 2: Containerization and Labeling
Waste containers must be managed to prevent leaks, spills, or vapor release.
-
Container Requirements:
-
Labeling:
-
Attach a hazardous waste tag as soon as you begin accumulating waste in the container.
-
The label must clearly state: "Hazardous Waste" .[17]
-
List all chemical constituents by their full name, including this compound and any solvents.
-
Indicate the approximate percentages of each constituent.
-
Note the accumulation start date (the date the first drop of waste was added).
-
Step 3: On-Site Storage in a Satellite Accumulation Area (SAA)
Laboratories must designate an SAA for the temporary storage of hazardous waste.[17][18]
-
Location: The SAA must be at or near the point of waste generation.[18]
-
Conditions: Store the sealed waste container in a secondary containment bin within the SAA. The area should be secure, well-ventilated, and away from sources of ignition or incompatible materials.[6]
-
Volume Limits: Do not accumulate more than 55 gallons of hazardous waste in your SAA. For acutely toxic wastes (P-listed), the limit is one quart.[18]
Step 4: Arranging for Final Disposal
The final step is to transfer the waste to qualified professionals.
-
Action: Contact your institution's EHS office or a licensed chemical waste disposal contractor to schedule a waste pickup.[3][4]
-
Documentation: Provide them with a detailed and accurate inventory of the waste container's contents.
The logical workflow for waste segregation is visualized below.
References
- 1. danielshealth.com [danielshealth.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. Pyrazol-3-ylamine | C3H5N3 | CID 74561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. aksci.com [aksci.com]
- 10. aksci.com [aksci.com]
- 11. carlroth.com:443 [carlroth.com:443]
- 12. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 13. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 14. benchchem.com [benchchem.com]
- 15. pppmag.com [pppmag.com]
- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 17. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 18. ehrs.upenn.edu [ehrs.upenn.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for 5-(4-Nitrophenyl)-2H-pyrazol-3-ylamine
This guide provides essential safety and logistical information for the handling and disposal of 5-(4-Nitrophenyl)-2H-pyrazol-3-ylamine. As a specialized chemical, a comprehensive understanding of its potential hazards, informed by its molecular structure, is critical for ensuring laboratory safety. This document is intended for researchers, scientists, and drug development professionals.
Executive Summary: A Risk-Based Approach to Safety
Our analysis indicates that this compound should be handled as a substance with the following potential hazards:
-
Dermal toxicity and absorption , characteristic of aromatic amines.[1][2][3][4]
-
Systemic toxicity , including the potential for methemoglobinemia, a known risk with aromatic nitro compounds.[5]
-
Skin and serious eye irritation , common to pyrazole derivatives.[6][7][8][9]
This guide outlines the necessary Personal Protective Equipment (PPE), operational protocols, and disposal procedures derived from this composite hazard profile. Adherence to these guidelines is crucial for minimizing exposure and ensuring a safe laboratory environment.
Deconstructing the Hazard: A Molecule-Centric Assessment
The key to safe handling is understanding the "why" behind the precautions. The structure of this compound contains three distinct functional groups, each contributing to its overall toxicological profile.
| Functional Group | Associated Hazards | Rationale & Causality |
| Aromatic Nitro Group | Systemic toxicity (e.g., methemoglobinemia), potential for mutagenicity, environmental persistence.[5][10][11][12][13] | The nitro group is a strong electron-withdrawing group that can be metabolized to reactive intermediates. These intermediates can oxidize hemoglobin, leading to methemoglobinemia, which impairs oxygen transport in the blood.[5] |
| Aromatic Amine Group | High potential for dermal absorption, carcinogenicity (class-dependent), skin sensitization.[1][2][3][4] | Aromatic amines as a class are known for their ability to penetrate the skin, making dermal contact a primary route of exposure.[1][3][4] Damaged skin significantly increases absorption rates.[1][2] Many are recognized or suspected carcinogens. |
| Pyrazole Ring | Skin and eye irritation, diverse and potent biological activity, potential for organ toxicity upon repeated exposure.[6][7][14][15][16] | Pyrazole derivatives are known to cause skin irritation and serious eye damage.[6][7][8][9] Their wide use as pharmacophores means they are designed to be biologically active and should be handled with care.[16] |
The First Line of Defense: Beyond PPE
Personal Protective Equipment is the last line of defense. A robust safety culture prioritizes the elimination and control of hazards at their source. This is known as the Hierarchy of Controls, a fundamental concept in occupational safety.
Caption: The Hierarchy of Controls prioritizes safety strategies from most to least effective.
For this compound, applying the hierarchy means:
-
Engineering Controls: All work, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Administrative Controls: Develop a written Chemical Hygiene Plan (CHP) as required by OSHA's Laboratory Standard (29 CFR 1910.1450).[17][18][19][20][21] Restrict access to the handling area and ensure all personnel are trained on the specific hazards outlined in this guide.
Personal Protective Equipment (PPE) Protocol
The selection of PPE must be matched to the specific task and the associated risk of exposure.
| Task / Scenario | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Receiving & Storage | Nitrile gloves (minimum). | Safety glasses. | Standard lab coat. | Not required if container is sealed. |
| Weighing & Transfers (in fume hood) | Double-gloving: Nitrile or Neoprene.[22] | Chemical safety goggles. | Chemical-resistant lab coat. | Not required if performed in a certified fume hood. |
| Solution Preparation (in fume hood) | Double-gloving: Nitrile or Neoprene. | Chemical safety goggles and a face shield. | Chemical-resistant lab coat or apron over lab coat. | Not required if performed in a certified fume hood. |
| Large-Scale Spill (>5g or >50mL) | Heavy-duty chemical-resistant gloves (e.g., Butyl rubber).[22][23] | Chemical safety goggles and a face shield. | Chemical-resistant suit or coveralls. | Air-purifying respirator with organic vapor/particulate cartridges.[7][24] |
Step-by-Step PPE Selection and Use:
-
Hand Protection:
-
Rationale: The primary risk is dermal absorption due to the aromatic amine group.[3][4][25]
-
Protocol: Always wear two pairs of gloves. The outer glove should be removed and disposed of as contaminated waste immediately after the task is complete or if contamination is suspected. The inner glove protects the skin during outer glove removal.
-
Selection: Nitrile gloves offer good general chemical resistance. For tasks with higher splash potential or prolonged handling, neoprene or butyl rubber gloves provide superior protection against a broader range of chemicals.[22][23] Always check manufacturer permeation data if available.[26][27]
-
-
Eye and Face Protection:
-
Rationale: Pyrazole derivatives are known to cause serious eye irritation and damage.[6][7][8][9] The solid can be a fine powder, posing a dust hazard.
-
Protocol:
-
Minimum: ANSI Z87.1-rated chemical safety goggles must be worn at all times when the compound is handled.
-
Splash Hazard: When preparing solutions or performing reactions, a full-face shield must be worn over the safety goggles to protect the entire face.
-
-
-
Body Protection:
-
Rationale: To prevent skin contact from spills or contamination of personal clothing.
-
Protocol: A buttoned, long-sleeved lab coat is mandatory. For procedures with a significant splash risk, a chemical-resistant apron should be worn over the lab coat. Lab coats should be laundered professionally and not taken home.
-
-
Respiratory Protection:
-
Rationale: To prevent inhalation of the compound, especially if it is a fine powder.
-
Protocol: All handling of the solid compound must occur within a certified chemical fume hood. If engineering controls fail or for emergency spill response, an air-purifying respirator with appropriate cartridges (organic vapor and P100 particulate) is necessary.[7][24] All respirator users must be part of a formal respiratory protection program as defined by OSHA (29 CFR 1910.134).
-
Operational and Disposal Plans
Step-by-Step Handling and Storage Protocol:
-
Receiving: Upon receipt, inspect the container for damage. If intact, wipe the exterior with a damp cloth and place it in a designated, clearly labeled secondary containment bin.
-
Storage: Store the container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[9] The storage cabinet should be clearly labeled as "Toxic Chemicals."
-
Weighing: Before weighing, place a plastic-backed absorbent liner on the balance surface inside the fume hood. This simplifies cleanup.
-
Post-Handling: After handling, wipe down the exterior of the primary container, the work surface in the fume hood, and any equipment used. Dispose of the liner and wipes as hazardous waste. Remove PPE in the correct order (outer gloves first) and wash hands thoroughly.
Step-by-Step Waste Disposal Protocol:
All waste generated from handling this compound is considered hazardous chemical waste.[28][29][30][31][32]
-
Container Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and the approximate concentrations.[29][31]
-
Segregation: Keep solid and liquid waste streams separate. Do not mix incompatible waste types.
-
Solid Waste:
-
Includes excess compound, contaminated wipes, absorbent liners, and disposable labware.
-
Collect in a dedicated, sealed, and clearly labeled solid waste container.
-
-
Liquid Waste:
-
Includes reaction mixtures and solvent rinsates.
-
Collect in a compatible, sealed, and labeled liquid waste container. Do not fill containers beyond 80% capacity.[29]
-
-
Contaminated PPE:
-
Outer gloves, disposable aprons, etc., should be collected in a sealed bag or container labeled as hazardous waste.
-
-
Empty Containers:
-
The original chemical container is not truly "empty." It must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).
-
The first rinsate must be collected and disposed of as hazardous liquid waste.[32] Subsequent rinsates can also be collected.
-
After triple-rinsing and air-drying in a fume hood, deface the original label, and the container may then be disposed of in the regular laboratory trash or recycling.[28]
-
Caption: Decision workflow for the proper segregation and disposal of hazardous waste.
References
- 1. Dermal absorption of aromatic amines in workers with different skin lesions: a report on 4 cases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dermal absorption of aromatic amines in workers with different skin lesions: a report on 4 cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. imrpress.com [imrpress.com]
- 4. oem.bmj.com [oem.bmj.com]
- 5. [Analysis of the literature on acute aromatic amino or nitro-compounds poisoning] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. echa.europa.eu [echa.europa.eu]
- 7. echemi.com [echemi.com]
- 8. bio.vu.nl [bio.vu.nl]
- 9. fishersci.com [fishersci.com]
- 10. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dl.astm.org [dl.astm.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. echa.europa.eu [echa.europa.eu]
- 15. echa.europa.eu [echa.europa.eu]
- 16. jchr.org [jchr.org]
- 17. OSHA Laboratory Standard - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. eTool : Hospitals - Laboratory - OSHA Laboratory Standard | Occupational Safety and Health Administration [osha.gov]
- 19. The OSHA Laboratory Standard | Lab Manager [labmanager.com]
- 20. 29 CFR § 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 21. mastercontrol.com [mastercontrol.com]
- 22. NIOSH Recommendations for Chemical Protective Clothing A-Z | NIOSH | CDC [archive.cdc.gov]
- 23. NIOSH/Chemical Protective Clothing Page/INDEX A [newenv.com]
- 24. chemicalbook.com [chemicalbook.com]
- 25. researchgate.net [researchgate.net]
- 26. Recommendations for Chemical Protective Clothing | NIOSH | CDC [archive.cdc.gov]
- 27. stacks.cdc.gov [stacks.cdc.gov]
- 28. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 29. Central Washington University | Hazardous Waste Disposal Procedures [cwu.edu]
- 30. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 31. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 32. campussafety.lehigh.edu [campussafety.lehigh.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
